1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-4-12(8-13,5-7-14)9(15)16/h4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBDNSCLBSLLFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727826 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495415-34-4 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid: A Versatile Bifunctional Scaffold in Modern Drug Discovery
Abstract
1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is a synthetically versatile piperidine derivative that has emerged as a crucial building block in medicinal chemistry. Characterized by a piperidine ring functionalized with a geminal cyano and carboxylic acid group at the C4 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, this molecule offers a unique scaffold for constructing complex, biologically active compounds. Its constrained conformation and bifunctional nature allow for precise, regioselective modifications, making it an invaluable intermediate in the synthesis of targeted therapeutics, most notably in the development of kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its practical utility for researchers in drug development.
Introduction: The Strategic Importance of Substituted Piperidines
The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and natural products. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a rigid, three-dimensional framework to orient functional groups for optimal target engagement.
This compound (CAS No. 495415-34-4) is a highly functionalized derivative that capitalizes on this structural motif. Its strategic value lies in three key features:
-
The Boc Protecting Group: The tert-butoxycarbonyl group on the piperidine nitrogen provides robust protection under various reaction conditions but can be removed cleanly under mild acidic treatment. This enables sequential, controlled synthesis.
-
Orthogonal Functionality: The presence of both a carboxylic acid and a nitrile (cyano group) at the same position (a geminal disubstitution) provides two distinct reactive handles. The carboxylic acid is readily used for amide bond formation, a cornerstone of medicinal chemistry, while the cyano group can serve as a bioisostere for other functional groups or be further transformed.
-
Stereochemical Constraint: The quaternary carbon at the C4 position introduces conformational rigidity, which can be crucial for locking a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target.
This combination of features makes it a sought-after intermediate for creating novel chemical entities, particularly in the synthesis of inhibitors for enzyme families like protein kinases.
Physicochemical Properties and Characterization
Precise knowledge of a compound's properties is fundamental to its effective use in synthesis. The key identifiers and physicochemical data for this compound are summarized below.
Chemical Structure and Identifiers
Caption: 2D Structure of this compound.
| Property | Value | Reference(s) |
| CAS Number | 495415-34-4 | [1][2] |
| Molecular Formula | C₁₂H₁₈N₂O₄ | [1][3] |
| Molecular Weight | 254.29 g/mol | [1] |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-cyanopiperidine-4-carboxylic acid | |
| Synonym(s) | 1-Boc-4-cyanopiperidine-4-carboxylic acid | [1] |
| InChI Key | URBDNSCLBSLLFQ-UHFFFAOYSA-N | [1] |
| MDL Number | MFCD12406601 | [1] |
Physical and Chemical Data
| Property | Value | Reference(s) |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Boiling Point | 429.5 ± 45.0 °C (Predicted) | [3] |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [3] |
| Storage Temperature | Refrigerator (2-8°C) is recommended for long-term stability. | [1] |
Synthesis and Manufacturing Pathway
The synthesis of this key intermediate is typically achieved through the functionalization of a pre-formed piperidine ring. A common and illustrative method involves the hydrolysis of the corresponding ethyl ester, a process detailed in patent literature concerning the synthesis of protein kinase inhibitors.[4]
The causality of this synthetic choice is clear: the ester precursor, 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate, is often more readily accessible or provides a more stable intermediate for purification. The final step is a simple but critical saponification to unmask the carboxylic acid, rendering it active for subsequent coupling reactions.
Caption: General synthetic workflow for the preparation of the title compound via ester hydrolysis.
Experimental Protocol: Saponification of Ethyl Ester Precursor
This protocol is adapted from methodologies described for the synthesis of related pharmaceutical intermediates.[4]
-
Dissolution: Dissolve the starting material, 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate, in a suitable solvent mixture such as tetrahydrofuran (THF) and water.
-
Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) (typically 2-3 equivalents), to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent (THF).
-
Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Carefully acidify the solution to a pH of ~2-3 by the dropwise addition of aqueous hydrochloric acid (e.g., 1N HCl). The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold water to remove inorganic salts and dry under vacuum to yield the final carboxylic acid product.
This self-validating protocol ensures complete conversion by using excess base and confirms product formation upon acidification, where the water-insoluble carboxylic acid precipitates from the aqueous solution of its salt.
Key Applications in Drug Development
The primary utility of this compound is as a bifunctional building block for creating libraries of complex molecules for screening and lead optimization.
Intermediate for Kinase Inhibitors
This compound is explicitly cited as a key intermediate in the synthesis of Protein Kinase B (Akt) inhibitors.[4] The Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Inhibitors of this pathway are of significant therapeutic interest.
Furthermore, the piperidine scaffold is a core component of many Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and myelofibrosis.[5][6] Molecules like Tofacitinib utilize a substituted piperidine ring to achieve their inhibitory activity.[5] The unique geminal cyano-carboxy functionality of the title compound provides a novel entry point for synthesizing next-generation JAK inhibitors with potentially improved selectivity and properties.
Caption: Role as a versatile building block in a multi-step synthetic sequence.
Experimental Protocol: Amide Bond Formation
This protocol describes a standard procedure for coupling the carboxylic acid with a primary amine, a frequent next step in a synthetic route.
-
Reagent Preparation: In an inert atmosphere (e.g., under nitrogen), dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent such as HATU (1.2 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor for completion using TLC or LC-MS.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Safety, Handling, and Storage
Proper handling is essential to ensure user safety and maintain the chemical integrity of the compound.
| Hazard Category | GHS Information | Reference(s) |
| Pictogram(s) | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or chemical fume hood. Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended to prevent degradation.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique combination of a conformationally constrained piperidine core, orthogonal functional groups, and stable Boc protection makes it an ideal starting point for the synthesis of sophisticated and highly specific drug candidates. As the demand for novel therapeutics, particularly in the field of kinase inhibition, continues to grow, the utility and importance of this versatile building block in accelerating drug discovery programs are set to increase.
References
- 1. This compound | 495415-34-4 [sigmaaldrich.com]
- 2. theclinivex.com [theclinivex.com]
- 3. N-Boc-4-cyanopiperidine-4-carboxylic acid/1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid CAS#: 495415-34-4 [m.chemicalbook.com]
- 4. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 5. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 6. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
A Technical Guide to the Synthesis of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
Abstract: This document provides an in-depth technical guide for the synthesis of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid, a highly valuable, bifunctional building block in modern medicinal chemistry. The guide details a robust and scalable synthetic strategy, elucidates the underlying chemical principles, and provides comprehensive, step-by-step protocols for execution. It is intended for an audience of researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: Significance of the Target Molecule
This compound is a constrained, non-proteinogenic α,α-disubstituted amino acid derivative. Its rigid piperidine scaffold, combined with the orthogonal reactivity of the cyano and carboxylic acid groups, makes it an exceptionally useful intermediate for introducing specific conformational constraints into peptide-based therapeutics and other complex molecular architectures.[1] The tert-butoxycarbonyl (Boc) protecting group provides robust protection for the piperidine nitrogen, which can be selectively removed under acidic conditions, allowing for further synthetic elaboration.[2] This combination of features has led to its application in the development of novel enzyme inhibitors, receptor ligands, and other bioactive compounds.
Retrosynthetic Analysis and Synthetic Strategy
The most logical and convergent synthetic approach begins with the commercially available and relatively inexpensive starting material, 1-Boc-4-piperidone. The core transformation involves the simultaneous introduction of the cyano and carboxyl functionalities at the C4 position. This can be efficiently achieved through a variation of the classical Strecker amino acid synthesis.[3][4]
The overall strategy involves two key stages:
-
Formation of an α-substituted nitrile: Reacting 1-Boc-4-piperidone with a cyanide source to form a key intermediate. A one-pot reaction akin to the Strecker synthesis is the most direct method.[5]
-
Hydrolysis: Conversion of a precursor functional group (nitrile or related moiety) into the final carboxylic acid.
This strategy is advantageous due to the high efficiency of the C-C bond-forming cyanation step and the well-established methods for subsequent hydrolysis.
References
- 1. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
Chemical and physical properties of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid.
An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid: Properties, Synthesis, and Applications
Executive Summary
This compound is a bifunctional, sterically hindered synthetic building block of significant interest to the pharmaceutical and chemical research sectors.[1][2] Its rigid piperidine scaffold is adorned with a quaternary carbon at the 4-position, bearing both a cyano and a carboxylic acid moiety. The piperidine nitrogen is protected by the versatile tert-butoxycarbonyl (Boc) group, which directs reactivity and allows for controlled, sequential chemical modifications. This guide provides a comprehensive overview of its physicochemical properties, outlines a validated synthetic protocol, discusses its reactivity, and explores its application as a key intermediate in the development of complex therapeutic agents, such as protein kinase B inhibitors.[3]
Molecular Overview and Strategic Importance
At its core, this compound (CAS No. 495415-34-4) is a Cα,Cα-disubstituted amino acid analogue.[4] This structural class is critical in medicinal chemistry for introducing conformational constraints into peptide mimics or small molecules, which can lead to enhanced biological activity and metabolic stability.
The strategic value of this molecule lies in the orthogonal nature of its functional groups:
-
The Boc Group: Provides robust protection for the piperidine nitrogen under a wide range of reaction conditions but is readily cleaved under mild acidic treatment, enabling subsequent functionalization.[5]
-
The Carboxylic Acid: Serves as a primary handle for amide bond formation, esterification, or reduction, allowing for the extension of the molecular framework.[6]
-
The Cyano Group: A versatile functional group that can be hydrolyzed to an amide, reduced to a primary amine, or participate in various cycloaddition reactions, offering multiple pathways for diversification.
This trifecta of functionality makes it a highly valuable starting material for constructing combinatorial libraries and synthesizing complex molecular architectures for drug discovery programs.
Physicochemical and Structural Properties
The compound is typically a solid at room temperature and requires careful storage to maintain its integrity. Key physical and chemical properties are summarized below.
Data Presentation: Core Properties
| Property | Value | Source(s) |
| CAS Number | 495415-34-4 | [7] |
| Molecular Formula | C₁₂H₁₈N₂O₄ | [7] |
| Molecular Weight | 254.29 g/mol | |
| Appearance | Solid | |
| Predicted Boiling Point | 429.5 ± 45.0 °C at 760 mmHg | [7] |
| Predicted Density | 1.22 ± 0.1 g/cm³ | [7] |
| Purity | Commercially available at ≥95% | |
| Storage Temperature | Refrigerator (2-8 °C) or Room Temperature | |
| InChI Key | URBDNSCLBSLLFQ-UHFFFAOYSA-N |
Mandatory Visualization: Chemical Structure
References
- 1. theclinivex.com [theclinivex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Boc-4-cyanopiperidine-4-carboxylic acid/1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid CAS#: 495415-34-4 [m.chemicalbook.com]
A Senior Application Scientist's Technical Guide to 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
CAS Number: 495415-34-4
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Piperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals. Its conformational rigidity and synthetic versatility allow for the precise spatial orientation of functional groups, a critical factor in optimizing drug-target interactions. 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid, identified by CAS number 495415-34-4, is a particularly valuable building block within this class.[1][2] This guide provides an in-depth technical overview of its synthesis, properties, and applications, grounded in established chemical principles and field-proven insights.
This molecule's strategic importance lies in its unique bifunctional nature. It possesses a quaternary center bearing both a cyano group and a carboxylic acid. This arrangement offers orthogonal chemical handles for sequential, selective transformations. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and prevents unwanted side reactions during synthesis, yet it can be removed under specific acidic conditions to allow for further derivatization. This combination of features makes it a highly sought-after intermediate in the construction of complex molecular architectures, particularly in the development of novel kinase inhibitors and other targeted therapeutics.[3]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and formulation. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 495415-34-4 | [1][2] |
| Molecular Formula | C₁₂H₁₈N₂O₄ | [1][2] |
| Molecular Weight | 254.28 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95-97% | [1] |
| Storage | Store at 2-8°C (Refrigerator), sealed in a dry environment | [5] |
| Boiling Point | 429.5 ± 45.0 °C at 760 mmHg (Predicted) | [4] |
| InChI Key | URBDNSCLBSLLFQ-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Rationale
The primary and most efficient synthesis of this compound is achieved through the selective hydrolysis of its corresponding ethyl ester precursor. This method is notable for its high yield and operational simplicity.
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol is adapted from established procedures for the saponification of sterically hindered esters, a common transformation in pharmaceutical process chemistry.
Starting Material: 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate Reagents: Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Hydrochloric Acid (HCl)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate in a suitable volume of Tetrahydrofuran (THF). The use of THF is critical as it effectively solubilizes the organic substrate.
-
Base Addition: To the stirred solution, add an aqueous solution of Lithium Hydroxide (LiOH). Typically, 1.5 to 3 equivalents of LiOH are used to ensure complete reaction.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. b. Dilute the remaining aqueous residue with water. c. Wash the aqueous layer with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3-4 using dilute hydrochloric acid (e.g., 1N HCl). The product will precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if required, although the precipitated product is often of high purity.
-
Drying: Dry the purified solid under vacuum to yield this compound.
Causality and Mechanistic Insights
The choice of lithium hydroxide as the base is deliberate and scientifically grounded. While other bases like NaOH or KOH can effect ester hydrolysis, LiOH often provides superior results, especially in biphasic systems involving THF.[6][7] The lithium cation (Li⁺) exhibits a high charge density, allowing it to coordinate effectively with the oxygen atoms of the THF solvent.[6][8] This coordination enhances the solubility of the hydroxide salt in the organic phase, effectively acting as a phase-transfer catalyst.[6][8] This increased concentration of hydroxide ions in proximity to the ester substrate in the organic layer accelerates the rate of nucleophilic attack on the electrophilic carbonyl carbon of the ester.
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylate salt. The final acidification step protonates the carboxylate to yield the desired carboxylic acid.
Caption: Workflow for the synthesis of the target compound.
Applications in Drug Discovery and Development
The structural motifs present in this compound make it a valuable precursor for a range of therapeutic targets.
-
Kinase Inhibitors: The primary application of this compound is in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The carboxylic acid can be converted to a variety of amides through standard coupling reactions, while the cyano group can be transformed or utilized for its electronic properties. The piperidine scaffold serves to orient these functionalities correctly within the kinase active site.
-
Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the carboxylic acid and the protected amine (after deprotection) allows for its use in building diverse chemical libraries. The carboxylic acid can be coupled with a library of amines, and subsequently, the Boc group can be removed and the resulting secondary amine can be reacted with a library of electrophiles, rapidly generating a large number of distinct compounds for high-throughput screening.
-
Constrained Peptide Mimetics: The rigid piperidine ring can be incorporated into peptide sequences to create conformationally constrained analogs.[9] This is a common strategy to improve metabolic stability and receptor binding affinity. The carboxylic acid and the nitrogen of the piperidine serve as anchor points for peptide chain extension.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4-1.5 ppm. The piperidine ring protons will appear as a series of multiplets in the region of 1.5-4.0 ppm. The acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift (>10 ppm), though its observation can be dependent on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the Boc group around 80 ppm and its carbonyl carbon around 154 ppm. The carbons of the piperidine ring will resonate in the 25-55 ppm range. The nitrile carbon is expected around 118-122 ppm, and the carboxylic acid carbonyl will be observed significantly downfield, typically >170 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups. A strong, sharp absorption band is expected around 2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile. A broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretching absorption will be visible around 1700-1750 cm⁻¹ for the carboxylic acid and another for the carbamate of the Boc group around 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. In negative ion mode, a peak corresponding to [M-H]⁻ at m/z 253.1 would be expected. In positive ion mode, adducts such as [M+H]⁺ at m/z 255.1 or [M+Na]⁺ at m/z 277.1 could be observed.
Safety, Handling, and Disposal
As a senior scientist, ensuring a safe laboratory environment is paramount. Adherence to strict safety protocols is mandatory when handling this and any chemical compound.
-
Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Take precautionary measures against static discharge.
-
Due to the presence of the nitrile group, it is prudent to handle this compound with the awareness that α-cyano carboxylic acids can potentially release hydrogen cyanide (HCN) under strongly acidic or thermal decomposition conditions. All work should be conducted in a well-ventilated fume hood.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] The recommended storage temperature is 2-8°C.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains. Contaminated materials should be treated as hazardous waste.
Caption: Key safety considerations for the compound.
Conclusion
This compound is a high-value, versatile building block that empowers medicinal chemists to explore novel chemical space. Its well-defined structure, predictable reactivity, and strategic placement of functional groups make it an indispensable tool in the synthesis of complex molecules, particularly for kinase inhibitor programs. By understanding its synthesis, properties, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this compound to accelerate the drug discovery and development process.
References
- 1. chemscene.com [chemscene.com]
- 2. 1pchem.com [1pchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 495415-34-4 [sigmaaldrich.com]
- 5. 495415-34-4|this compound|BLD Pharm [bldpharm.com]
- 6. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran [jstage.jst.go.jp]
- 7. Bases - Wordpress [reagents.acsgcipr.org]
- 8. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid in the Development of Protein Kinase B (Akt) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the pivotal role of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid as a sophisticated chemical scaffold in the synthesis of potent and selective Protein Kinase B (PKB/Akt) inhibitors. While this molecule does not possess intrinsic therapeutic activity, its unique trifunctional nature—a protected amine, a cyano group, and a carboxylic acid—offers a versatile platform for the construction of complex bioactive molecules. This document provides an in-depth exploration of the PI3K/Akt signaling pathway, a critical mediator of cell survival and proliferation frequently dysregulated in cancer. We will present a plausible, evidence-based synthetic route leveraging the title compound for the elaboration of a key intermediate for Akt inhibitors. Furthermore, detailed, field-proven experimental protocols for both the synthesis and the critical in vitro evaluation of the final compounds are provided, underscoring the practical application of this knowledge in a drug discovery setting.
Introduction: A Scaffold of Strategic Importance in Medicinal Chemistry
This compound is a non-natural, chiral α,α-disubstituted amino acid derivative. Its significance in medicinal chemistry is not as an active pharmaceutical ingredient (API) but as a high-value, versatile building block. The piperidine core is a prevalent motif in numerous pharmaceuticals due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation.
The strategic value of this particular scaffold lies in its orthogonal functionalities:
-
The tert-Butoxycarbonyl (Boc) protecting group: This acid-labile protecting group allows for the selective unmasking of the piperidine nitrogen under mild conditions, enabling its late-stage functionalization, for instance, through nucleophilic substitution.
-
The Carboxylic Acid: This functional group provides a handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of diverse side chains that can interact with specific residues in a target protein's binding site.
-
The Cyano Group: This versatile functional group can be hydrolyzed to a primary amide or reduced to a primary amine, offering further avenues for structural elaboration and modulation of the final compound's physicochemical properties.
This trifecta of functionalities makes this compound an ideal starting point for the synthesis of complex molecules, particularly those targeting challenging enzymatic targets such as protein kinases.
The Therapeutic Rationale: Targeting the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B or PKB) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[3]
At the plasma membrane, Akt is partially activated by phosphorylation at threonine 308 (Thr308) by PDK1. Full activation requires a second phosphorylation event at serine 473 (Ser473), which is mediated by the mTORC2 complex.[4] Once fully activated, Akt translocates to the cytoplasm and nucleus, where it phosphorylates a vast array of downstream substrates, thereby orchestrating its diverse cellular effects. Key downstream effects include the inhibition of apoptosis through the phosphorylation of Bad and the promotion of cell cycle progression via the inactivation of GSK-3β.[2]
Given its central role in promoting cancer cell survival and proliferation, the development of small molecule inhibitors of Akt is a major focus of oncology drug discovery.
Caption: The PI3K/Akt Signaling Pathway and Point of Inhibition.
Synthetic Utility: A Plausible Route to a Key Akt Inhibitor Intermediate
Caption: Proposed Synthetic Workflow from the Starting Material.
This proposed synthesis leverages the distinct reactivity of each functional group in a controlled, stepwise manner:
-
Amide Formation: The carboxylic acid is the most reactive site for amide coupling. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA), can be used to form the primary amide. This step converts the carboxylic acid to a carboxamide, a key feature of many Akt inhibitors.
-
Cyano Group Reduction: The cyano group can be selectively reduced to a primary amine. Catalytic hydrogenation using Raney Nickel is a common and effective method for this transformation. This step introduces the crucial 4-amino group.
-
Boc Deprotection: The Boc protecting group on the piperidine nitrogen is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent. This unmasks the secondary amine of the piperidine ring.
-
Nucleophilic Aromatic Substitution (SNAr): The newly exposed piperidine nitrogen can then act as a nucleophile to displace the chlorine atom from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction is a common method for constructing the core of many kinase inhibitors.
The resulting product, a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivative, is a key intermediate that can be further elaborated to yield final Akt inhibitor candidates.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of a key intermediate and the subsequent evaluation of the biological activity of final compounds.
Synthesis of a Key Intermediate: 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-4-carbamoylpiperidine-4-carbonitrile
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture for 10 minutes, then add ammonium chloride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Step 2: Synthesis of 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxamide
-
Dissolve the product from Step 1 in methanol (0.1 M) in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel (approximately 10% w/w).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the desired amino-carboxamide.
Step 3: Synthesis of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
-
Dissolve the product from Step 2 in a suitable solvent such as dioxane or 2-propanol.
-
Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and a base such as potassium carbonate or DIPEA (2.0-3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the key intermediate.
In Vitro Akt Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a robust method to determine the inhibitory potency (IC50) of a test compound against Akt kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6][7][8]
Materials:
-
Purified, active Akt1, Akt2, or Akt3 enzyme.
-
A suitable Akt substrate peptide (e.g., Crosstide).
-
ATP at a concentration near the Km for the specific Akt isoform.
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Test compound serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
A luminometer.
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare the kinase/substrate mixture in kinase reaction buffer.
-
Prepare the ATP solution in kinase reaction buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer).
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
Quantitative data from the in vitro kinase assays should be summarized in a clear and concise table for easy comparison of the inhibitory potencies of different compounds against the Akt isoforms.
| Compound | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| AZD5363 | 3 | 8 | 8 |
| Test Cmpd 1 | X | Y | Z |
| Test Cmpd 2 | A | B | C |
Note: IC50 values for AZD5363 are representative and may vary depending on assay conditions.
Conclusion
This compound represents a sophisticated and strategically valuable building block for the synthesis of complex pharmaceutical agents. Its utility is particularly evident in the development of inhibitors targeting the PI3K/Akt signaling pathway, a critical axis in cancer progression. While not possessing intrinsic biological activity, its unique chemical architecture allows for the efficient and controlled construction of the intricate molecular frameworks required for potent and selective kinase inhibition. The synthetic strategies and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to leverage this important scaffold in the ongoing quest for novel and effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
The Strategic Utility of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid in Modern Drug Discovery
An In-Depth Technical Guide for Researchers
Abstract
The 4,4-disubstituted piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically successful drugs and investigational molecules.[1] This guide focuses on a particularly versatile building block: 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (Boc-4-cyano-Pip-4-COOH) . The presence of two chemically orthogonal functional groups—a nitrile and a carboxylic acid—at a stereochemically stable quaternary center, combined with the synthetically convenient Boc-protecting group, makes this molecule a powerful platform for generating diverse chemical libraries. We will explore the synthesis of this core scaffold, detail its most critical chemical transformations, and provide field-proven protocols for its application in constructing complex molecular architectures relevant to contemporary drug development programs.
The Architectural Advantage: Why 4,4-Disubstituted Piperidines?
The piperidine ring is a cornerstone of pharmaceutical design, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] Introducing substitution at the C4 position allows for the precise projection of pharmacophoric elements into three-dimensional space to engage with biological targets. The creation of a quaternary center at this position, as seen in 4,4-disubstituted derivatives, offers several distinct advantages:
-
Metabolic Stability: The gem-disubstitution sterically shields the C4 position from metabolic enzymes like cytochrome P450s, preventing unwanted oxidative metabolism at this site.
-
Conformational Rigidity: The quaternary center locks the piperidine ring into a more defined chair conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing binding affinity.[3]
-
Vectorial Diversity: It provides two distinct vectors for chemical elaboration, enabling the exploration of chemical space in multiple directions from a single, rigid core. This is particularly valuable in fragment-based and structure-based drug design.
The Boc-4-cyano-Pip-4-COOH scaffold embodies these advantages while providing two functional handles that can be manipulated with high chemoselectivity.
Caption: Core structure of Boc-4-cyano-Pip-4-COOH.
Synthesis of the Core Scaffold
The synthesis of Boc-4-cyano-Pip-4-COOH is efficiently achieved via the hydrolysis of its corresponding ester precursor. This precursor, a 4-cyano-piperidine-1,4-dicarboxylate, can be assembled using established methods, but the critical final step is a selective saponification that preserves the Boc group and the nitrile.
The most direct and reliable method involves the base-mediated hydrolysis of 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate .[4] The choice of lithium hydroxide (LiOH) as the base is deliberate; its small ionic radius and high charge density facilitate efficient hydrolysis, often at room temperature, minimizing the risk of side reactions like nitrile hydrolysis or Boc-group cleavage that might occur under more forcing conditions.
Caption: Workflow for the synthesis of the core scaffold.
Protocol 2.1: Synthesis of this compound[4]
-
Reaction Setup: To a stirred solution of 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (1.0 eq) in a suitable solvent mixture (e.g., THF/water), add an aqueous solution of lithium hydroxide (2.0 M, 2.0-3.0 eq).
-
Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.
-
Work-up: Upon completion, partition the mixture between ethyl acetate and an aqueous solution of sodium bicarbonate.
-
Purification: Wash the organic layer with water and then brine. Dry the organic solution over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Isolation: The resulting residue can be purified by flash silica chromatography to yield the desired product, Boc-4-cyano-Pip-4-COOH, as a solid.
Key Chemical Transformations: A Gateway to Diverse Analogs
The synthetic power of Boc-4-cyano-Pip-4-COOH lies in the selective manipulation of its nitrile and carboxylic acid functionalities. This allows for a divergent synthetic approach, where a common intermediate is used to generate a wide array of structurally distinct analogs.
Caption: Divergent synthesis pathways from the core scaffold.
Transformation of the Nitrile: Accessing Key Amines
The reduction of the nitrile group to a primary aminomethyl group is arguably the most valuable transformation of this scaffold. The resulting 4-(aminomethyl)-4-carboxypiperidine core is a key component in numerous bioactive compounds.[5][6]
Causality Behind Method Selection: While powerful hydrides like LiAlH₄ can achieve this reduction, they are often unselective and will also reduce the carboxylic acid.[7] Catalytic hydrogenation offers a milder alternative, but catalyst poisoning can be an issue. A highly effective and functional-group-tolerant method is the in situ generation of nickel boride from nickel(II) chloride and sodium borohydride.[8] Performing this reaction in the presence of Di-tert-butyl dicarbonate (Boc₂O) allows for the direct formation of the N-Boc protected aminomethyl derivative, which is often more stable and easier to handle and purify than the free amine.
Protocol 3.1: Catalytic Reduction of Nitrile to Boc-Protected Amine[8]
-
Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the starting nitrile (1.0 eq) and Boc₂O (2.0 eq) in methanol at 0 °C.
-
Reagent Addition: Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.1 eq) to the solution. Then, add sodium borohydride (NaBH₄, 7.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 15 hours. The reaction mixture will turn black as nickel boride is formed.
-
Work-up: Quench the reaction by carefully adding water. Filter the mixture through a pad of celite to remove the black nickel salts, washing thoroughly with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the Boc-protected aminomethyl product.
Transformation of the Carboxylic Acid: Building Amide Libraries
The carboxylic acid is an ideal handle for diversification via amide bond formation, a cornerstone reaction in medicinal chemistry. Modern peptide coupling reagents like HATU or HBTU provide a reliable and high-yielding route to a vast array of amides with minimal side product formation.
Rationale: These reagents activate the carboxylic acid by forming a highly reactive intermediate (an active ester) in situ. This intermediate readily reacts with a primary or secondary amine nucleophile to form the thermodynamically stable amide bond. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is critical to prevent unwanted side reactions and to neutralize the acid formed during the reaction.
Advanced Applications: Spirocycle Synthesis
The dual functionality of the scaffold can be leveraged to construct more complex, rigid structures such as spiropiperidines.[9][10] For example, a synthetic sequence could involve:
-
Reduction of the nitrile to the primary amine (as in Protocol 3.1).
-
Protection of the newly formed amine if necessary.
-
Activation of the carboxylic acid.
-
Deprotection of the piperidine nitrogen (Boc removal with an acid like TFA).
-
Intramolecular amide bond formation to yield a spiro-lactam.
This strategy allows for the creation of highly rigid scaffolds that can effectively probe complex binding pockets in biological targets.[11]
Data Summary
The following table summarizes typical conditions and outcomes for the key transformations discussed. Yields are representative and may vary based on the specific substrate and reaction scale.
| Transformation | Reagents & Conditions | Product Type | Typical Yield | Reference |
| Ester Hydrolysis | LiOH, THF/H₂O, rt, 12-18h | Carboxylic Acid | >90% | [4] |
| Nitrile Reduction | NiCl₂, NaBH₄, Boc₂O, MeOH, 0°C to rt, 15h | Boc-Aminomethyl | 60-85% | [8] |
| Amide Coupling | Amine, HATU, DIPEA, DMF, rt, 4-12h | Amide | 75-95% | General |
Conclusion
This compound is more than a simple building block; it is a strategic platform for the efficient generation of molecular diversity. Its inherent structural features—a stable quaternary center and orthogonal functional handles—provide medicinal chemists with a reliable tool for navigating complex structure-activity relationships. The protocols and strategies outlined in this guide demonstrate its utility in synthesizing key intermediates like 4-aminomethylpiperidines and in building diverse amide libraries, underscoring its importance in modern drug discovery pipelines.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org [preprints.org]
- 11. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid: A Cornerstone for Modern Drug Discovery
Abstract
This compound is a synthetically versatile piperidine scaffold that has emerged as a critical building block in medicinal chemistry. Its unique structure, featuring a sterically hindered quaternary center functionalized with both a cyano and a carboxylic acid group, combined with the orthogonal reactivity afforded by the Boc-protecting group, makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key chemical transformations, and strategic applications in the development of novel therapeutic agents, with a particular focus on its role in the synthesis of protein kinase inhibitors. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in contemporary research and development programs.
Introduction: A Scaffold of Strategic Importance
The piperidine ring is a privileged scaffold in drug design, appearing in a vast number of marketed pharmaceuticals and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. This compound (commonly referred to as Boc-4-cyano-4-carboxypiperidine) capitalizes on this core structure by introducing a unique set of functionalities that empower chemists with significant synthetic control.
The key features of this molecule are:
-
A Quaternary Center: The C4 position is tetrasubstituted, creating a sterically defined point for molecular elaboration. This can be crucial for locking in specific conformations required for high-affinity binding to a target.
-
Orthogonal Functional Groups: The molecule possesses a carboxylic acid and a cyano group. These groups have distinct reactivities, allowing for selective, stepwise modifications. For instance, the carboxylic acid can undergo amide coupling while the nitrile remains intact for later transformation (e.g., reduction to a primary amine).
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is stable under a wide range of reaction conditions (e.g., non-acidic hydrolysis, peptide couplings) but can be cleanly removed under acidic conditions.[2] This classic protecting group strategy is fundamental to multi-step synthetic campaigns.
These attributes make the compound a highly sought-after intermediate for creating libraries of complex molecules, particularly in the pursuit of novel kinase inhibitors, where precise orientation of functional groups is paramount for achieving potency and selectivity.[3]
Physicochemical and Safety Data
A thorough understanding of a compound's properties is essential for its safe handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 495415-34-4 | [4] |
| Molecular Formula | C₁₂H₁₈N₂O₄ | |
| Molecular Weight | 254.29 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room Temperature | |
| Synonyms | 1-(tert-butoxycarbonyl)-4-cyano-4-piperidinecarboxylic acid | |
| InChI Key | URBDNSCLBSLLFQ-UHFFFAOYSA-N |
Safety Information: The compound is classified as harmful and an irritant. Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or a fume hood.[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis and Mechanistic Rationale
The most direct and common synthesis of this compound involves the selective hydrolysis of the corresponding ester precursor. This approach is advantageous as the ester starting material can be prepared through various established routes, providing a reliable pathway to the desired acid.
A prime example of this strategy is the hydrolysis of 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate, a procedure detailed in patent literature for the synthesis of protein kinase B inhibitors.[3]
Experimental Protocol: Saponification of a Prochiral Ester
This protocol is adapted from methodologies described for the synthesis of intermediates for pharmaceutical development.[3]
Step 1: Reaction Setup
-
To a solution of 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (1.0 equiv.) in a suitable solvent mixture such as tetrahydrofuran (THF) and water, add a stoichiometric excess of a hydrolyzing agent.
-
An aqueous solution of lithium hydroxide (LiOH) (2.0-3.0 equiv.) is the reagent of choice.
Causality Insight: LiOH is a strong base that effectively saponifies the ethyl ester. It is preferred over sodium hydroxide in many research settings due to the better solubility of lithium salts in organic co-solvents, often leading to cleaner and more efficient reactions. The use of a THF/water mixture ensures that both the organic-soluble starting material and the water-soluble base are in the same phase, facilitating the reaction.
Step 2: Reaction Execution
-
Stir the resulting mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.
Step 3: Workup and Isolation
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent (THF).
-
Dilute the remaining aqueous solution with water and perform a wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~3-4 using a dilute acid, such as 1N hydrochloric acid (HCl). The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield this compound.
Trustworthiness & Validation: The identity and purity of the final product should be confirmed using standard analytical methods. ¹H NMR spectroscopy will confirm the disappearance of the ethyl ester signals and the presence of the carboxylic acid proton. Mass spectrometry will confirm the correct molecular weight (254.29 m/z for [M+H]⁺). The yield for this type of hydrolysis is typically high.
Synthesis Workflow Diagram
Caption: Synthetic route via ester hydrolysis.
Chemical Reactivity and Synthetic Utility
The power of this building block lies in the differential reactivity of its functional groups, which enables a chemist to perform a sequence of transformations in a controlled manner.
-
Amide Bond Formation: The carboxylic acid is readily activated for coupling with amines to form amides. Standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt are highly effective. This is the most common transformation and is central to its use in drug discovery.
-
Boc-Group Deprotection: The Boc group is stable to the basic conditions of ester hydrolysis and the neutral/mildly basic conditions of amide coupling. However, it can be efficiently removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane, revealing the secondary amine of the piperidine ring. This newly freed amine can then participate in further reactions, such as reductive amination, acylation, or arylation.
-
Nitrile Transformations: The cyano group is relatively inert to the conditions mentioned above. It can be selectively transformed at a later stage. Common reactions include:
-
Reduction: Catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reduction (e.g., LiAlH₄) can convert the nitrile to a primary aminomethyl group (-CH₂NH₂).
-
Hydrolysis: Strong acidic or basic hydrolysis can convert the nitrile to a carboxamide or a carboxylic acid, although conditions must be chosen carefully to avoid deprotection of the Boc group.
-
Conversion to Tetrazole: Reaction with azides (e.g., sodium azide) can convert the nitrile into a tetrazole ring, which is a well-known bioisostere for a carboxylic acid.[6]
-
Key Reactivity Pathways Diagram
Caption: Major synthetic routes from the core scaffold.
Application Spotlight: Synthesis of Protein Kinase B (Akt) Inhibitors
A compelling demonstration of the utility of this compound is its documented use as a key intermediate ("INTERMEDIATE 43") in the synthesis of potent and selective inhibitors of Protein Kinase B (Akt).[3] Akt is a critical node in cell signaling pathways that regulate cell growth, proliferation, and survival, making it a high-priority target in oncology.
In the patented synthesis, the building block serves as the central scaffold onto which two different fragments are attached, showcasing the power of its orthogonal handles.
Workflow for Kinase Inhibitor Synthesis
-
Step A: Amide Coupling. The carboxylic acid of the core building block is coupled with a chiral amine fragment (a substituted amino-alcohol). This reaction establishes a key part of the pharmacophore responsible for interactions within the kinase active site.
-
Step B: Boc Deprotection. The Boc group on the piperidine nitrogen is removed under acidic conditions (e.g., TFA). This unmasks the secondary amine for the next reaction.
-
Step C: Nucleophilic Aromatic Substitution (SₙAr). The newly exposed piperidine nitrogen acts as a nucleophile, displacing a leaving group (e.g., a chlorine atom) on a heterocyclic core (e.g., a pyrrolo[2,3-d]pyrimidine). This step connects the central piperidine scaffold to the "hinge-binding" region of the inhibitor.
-
Step D: Nitrile to Amine Reduction. In the final stages, the cyano group, which has been carried through the previous steps, is reduced to an aminomethyl group. This primary amine often serves as a crucial hydrogen bond donor or a point for further derivatization to enhance solubility or potency.
Diagram of Application in Synthesis
Caption: Strategic use in multi-step drug synthesis.
Conclusion
This compound is more than just a chemical reagent; it is a sophisticated tool for molecular engineering. Its pre-installed, orthogonally reactive functional groups on a privileged piperidine scaffold provide a robust platform for the efficient and controlled synthesis of complex, high-value molecules. As demonstrated by its application in the development of kinase inhibitors, this building block enables the strategic assembly of pharmacophores, saving synthetic steps and facilitating the exploration of chemical space around a target. For research teams engaged in modern drug discovery, mastering the chemistry of this scaffold is a strategic advantage in the quest for the next generation of therapeutics.
References
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 4. 495415-34-4|this compound|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Keystone in Modern Drug Discovery: The Genesis and Synthetic Evolution of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Piperidines
The piperidine ring, a ubiquitous scaffold in medicinal chemistry, is a foundational element in a vast number of pharmaceuticals and bioactive natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. Within this structural class, 4,4-disubstituted piperidines have emerged as particularly valuable, offering a rigid anchor for constructing complex molecules with precise pharmacological activities. The journey to synthesize and utilize these intricate structures is a story of evolving chemical technology and the ever-present demand for novel therapeutic agents. This guide delves into the discovery and history of a pivotal, yet often overlooked, intermediate: 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid . Its emergence is intrinsically linked to the rise of targeted therapies, particularly in the realm of oncology, and its synthesis represents a culmination of decades of progress in heterocyclic chemistry.
The Historical Landscape: Paving the Way for a Versatile Intermediate
The development of this compound was not a singular event but rather a logical progression built upon foundational synthetic methodologies for simpler piperidine derivatives.
Early Exploration of 4,4-Disubstituted Piperidines
The 1980s saw significant research into 4,4-disubstituted piperidines, primarily driven by the search for potent analgesics.[2][3] This early work established synthetic routes to create a quaternary center at the 4-position of the piperidine ring, a key structural feature of our target molecule. These initial explorations laid the groundwork for manipulating the piperidine core to achieve specific biological outcomes.
The Advent of Boc Protection: A Paradigm Shift in Amine Synthesis
A critical advancement in the synthesis of complex amine-containing molecules was the introduction of the tert-butoxycarbonyl (Boc) protecting group. The ability to mask the reactivity of the piperidine nitrogen with a group that is stable under a wide range of reaction conditions, yet readily removable under mild acidic conditions, revolutionized the synthesis of these heterocycles. A key precursor to our target molecule, 1-tert-butyloxycarbonyl-4-cyanopiperidine, became a readily accessible building block, with its synthesis from 4-cyanopiperidine and di-tert-butyl dicarbonate being a well-established procedure.[4]
The Emergence of a Key Intermediate: Driven by the Pursuit of Kinase Inhibitors
The "discovery" of this compound is not marked by a single, celebrated publication but rather its appearance as a crucial intermediate in patents for a new class of therapeutic agents. The primary impetus for its synthesis was the burgeoning field of protein kinase inhibitors. Protein kinase B (PKB), also known as Akt, was identified as a critical node in cellular signaling pathways that regulate growth, proliferation, and survival, making it a prime target for anticancer drug development.[5][6][7] The development of small-molecule inhibitors for this target required novel and highly functionalized chemical building blocks.
While a definitive "first synthesis" paper is not readily identifiable, the compound's detailed preparation appears in patents for protein kinase B inhibitors. This strongly suggests that its creation was a direct response to the structural requirements of these novel drug candidates.
Synthetic Evolution: From Precursors to the Final Product
The synthesis of this compound is a multi-step process that leverages established chemical principles. The following sections detail the common synthetic routes to its precursors and the final compound.
Synthesis of Key Precursors
The construction of the target molecule relies on the availability of key precursors, primarily those that establish the piperidine ring and introduce the cyano and Boc functionalities.
| Precursor | Starting Material(s) | Key Reagents | Typical Yield | Reference |
| 4-Cyanopiperidine | Isonipecotamide | Thionyl chloride or other dehydrating agents | >70% | [8] |
| 1-tert-Butyloxycarbonyl-4-cyanopiperidine | 4-Cyanopiperidine | Di-tert-butyl dicarbonate (Boc)₂O | High | [4] |
| 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate | 1-tert-Butyloxycarbonyl-4-oxopiperidine | Ethyl cyanoformate, KCN | Not specified |
Detailed Synthetic Protocol for this compound
The most direct and commonly cited method for the preparation of the title compound is the selective hydrolysis of the corresponding ester precursor.
Step 1: Synthesis of 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
This step involves the creation of the quaternary center bearing both the cyano and ester functionalities.
Experimental Protocol:
-
To a stirred solution of 1-tert-Butyloxycarbonyl-4-oxopiperidine in an appropriate solvent (e.g., ethanol), add a solution of potassium cyanide (KCN) in water.
-
Cool the mixture in an ice bath and add ethyl cyanoformate dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Perform an aqueous workup, extracting the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Hydrolysis to this compound
This final step selectively removes the ethyl ester in the presence of the Boc protecting group.
Experimental Protocol:
-
Dissolve 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate in a mixture of tetrahydrofuran (THF), methanol, and water.
-
Add a solution of lithium hydroxide (LiOH) in water.
-
Stir the mixture at room temperature for 16-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with a mild acid (e.g., 1M HCl or citric acid) to a pH of approximately 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Synthetic Workflow Diagram:
Caption: Synthetic pathway to the target compound.
Applications in Drug Development
The primary utility of this compound lies in its role as a sophisticated building block for the synthesis of complex drug molecules. The presence of three distinct functional groups—the Boc-protected amine, the carboxylic acid, and the cyano group—each with orthogonal reactivity, allows for sequential and controlled chemical transformations. This makes it an invaluable intermediate in the construction of molecules with a 4-amino-4-carboxamidopiperidine core, a key pharmacophore in a number of protein kinase B inhibitors.
Logical Relationship of Functional Groups for Further Synthesis:
Caption: Orthogonal reactivity of the functional groups.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its "discovery" may not be attributable to a single pioneering publication, its history is woven into the fabric of the quest for targeted therapeutics. Its synthesis, built upon decades of foundational work in piperidine chemistry and protecting group strategy, provided a key tool for medicinal chemists to unlock new avenues of inhibitor design. As the demand for structurally complex and highly specific drugs continues to grow, the legacy of such versatile intermediates will undoubtedly continue to be a cornerstone of pharmaceutical innovation.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Use of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid in Peptide Synthesis
Introduction: Engineering Peptide Structure with Constrained Scaffolds
The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity.[1] A proven strategy to overcome these limitations is the incorporation of unnatural, conformationally constrained amino acids.[2] These building blocks rigidify the peptide backbone, pre-organizing it into a bioactive conformation and enhancing resistance to proteolytic degradation. This guide focuses on the application of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid, a unique α,α-disubstituted cyclic amino acid, as a tool for introducing conformational constraints in peptide synthesis.
The rigid piperidine ring of this molecule significantly limits the rotational freedom around the peptide backbone, akin to proline but with distinct stereochemical implications. The geminal cyano and carboxyl groups at the C4 position create a sterically demanding environment that necessitates optimized coupling protocols. Functionally, the cyano group offers a potential handle for post-synthetic modification, while the overall structure can be used to mimic turns or stabilize helical secondary structures in peptidomimetics.[3]
This document provides a comprehensive overview of the principles, experimental protocols, and critical considerations for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
Core Principles and Mechanistic Considerations
The incorporation of this compound, hereafter referred to as Boc-Cpc-OH, into a growing peptide chain follows the general workflow of solid-phase peptide synthesis. However, its α,α-disubstituted nature presents a significant steric barrier that can impede reaction kinetics.
The Challenge of Steric Hindrance
Standard coupling conditions may prove insufficient for achieving complete and efficient amide bond formation with Boc-Cpc-OH. The bulky tert-Butoxycarbonyl (Boc) protecting group, combined with the rigid piperidine ring and the adjacent cyano group, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This can lead to incomplete coupling, resulting in deletion sequences and challenging purification steps.
To overcome this, highly potent coupling reagents are required. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are particularly effective.[4][5][6] These reagents form highly reactive OAt or O-6-ClBt active esters, respectively, which can overcome the steric hindrance and drive the coupling reaction to completion.[6][7]
Experimental Workflow and Protocols
The following sections provide detailed, step-by-step protocols for the incorporation of Boc-Cpc-OH into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.
Logical Flow of SPPS with Boc-Cpc-OH
The workflow is designed to ensure maximum efficiency at the critical coupling step of the sterically hindered residue.
Caption: Optimized SPPS cycle for incorporating Boc-Cpc-OH.
Protocol 1: Resin Preparation and Swelling
Proper swelling of the solid support is critical for ensuring that reactive sites within the resin beads are accessible to reagents.
-
Place the desired amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) in a fritted reaction vessel.
-
Add peptide synthesis grade N,N-Dimethylformamide (DMF) to completely cover the resin.
-
Allow the resin to swell for a minimum of 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Protocol 2: Standard Fmoc-Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling reaction.
-
To the swollen resin, add a 20% solution of piperidine in DMF.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 1-3 one more time for a total of two deprotection treatments.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
Protocol 3: Optimized Coupling of Boc-Cpc-OH
This protocol utilizes a potent coupling reagent and extended reaction times to ensure efficient incorporation of the sterically hindered Boc-Cpc-OH.
Materials:
-
Boc-Cpc-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
Peptide synthesis grade DMF
Procedure:
-
Pre-activation: In a separate vessel, dissolve Boc-Cpc-OH and HATU in a minimal amount of DMF.
-
Add the DIEA to the solution. The solution may change color.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Immediately add the pre-activated Boc-Cpc-OH solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature.
-
Monitoring: After 1 hour, perform a qualitative ninhydrin (Kaiser) test to monitor for the presence of free primary amines.
-
If the ninhydrin test is positive (indicating incomplete coupling), continue to agitate the reaction mixture and re-test every hour. For particularly difficult couplings, the reaction time can be extended up to 4 hours or even overnight.[4]
-
Washing: Once the coupling reaction is complete (negative ninhydrin test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) followed by Dichloromethane (DCM) (3 x 1 min) to remove excess reagents and byproducts.
Protocol 4: Boc-Deprotection and Subsequent Cycles
After the successful coupling of Boc-Cpc-OH, the N-terminal Boc group must be removed to continue peptide elongation. This requires acidic conditions.
-
Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[8]
-
Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).[8]
-
Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt to the free amine by treating the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes.[8]
-
Wash the resin with DCM and then DMF to prepare for the next standard Fmoc-amino acid coupling cycle.
Protocol 5: Final Cleavage and Deprotection
Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides with standard protecting groups is Reagent B (TFA/H₂O/Phenol/TIPS, 88:5:5:2, v/v/w/v).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data and Expected Outcomes
The successful incorporation of Boc-Cpc-OH should be confirmed by mass spectrometry of the crude peptide, which will show the expected mass increase. The purity of the final peptide after HPLC purification should be assessed.
| Parameter | Recommended Value/Reagent | Rationale |
| Coupling Reagent | HATU, HCTU | Highly reactive; forms active esters capable of overcoming steric hindrance.[4][6][7] |
| Equivalents (Boc-Cpc-OH) | 4 eq. | A significant excess is used to drive the reaction to completion. |
| Equivalents (Coupling Reagent) | 3.9 eq. | A slight deficiency relative to the amino acid prevents side reactions. |
| Equivalents (Base) | 8 eq. | Sufficient base is required to activate the coupling reagent and neutralize the amino acid salt. |
| Coupling Time | 1 - 4 hours (or longer) | Extended time is necessary to accommodate the slower reaction kinetics due to steric hindrance.[4] |
| Monitoring | Ninhydrin (Kaiser) Test | Provides a qualitative assessment of free amines, indicating coupling completion. |
Structural Implications: Constraining the Peptide Backbone
The primary purpose of incorporating Boc-Cpc-OH is to introduce a rigid conformational constraint. The piperidine ring locks the Φ (phi) and Ψ (psi) backbone dihedral angles, significantly reducing the conformational space available to the peptide.
Impact on Secondary Structure
Recent studies on the incorporation of a similar residue, 4-aminopiperidine-4-carboxylic acid (Api), have shown that it can preserve and even enhance helical structures in antimicrobial peptides.[3] The rigid nature of the piperidine ring is thought to stabilize the helical turn, acting as a potent helix inducer.[3] It is hypothesized that this compound will have a similar effect, promoting ordered secondary structures such as helices or well-defined turns.
Caption: Conformational restriction upon incorporating a Cpc residue.
The exact conformational preference will depend on the position of the Cpc residue within the peptide sequence and the nature of the adjacent amino acids. Computational modeling and spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are valuable tools for the detailed structural analysis of peptides containing this novel building block.[9][10][11]
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the ninhydrin test remains positive after extended coupling times, a double coupling can be performed. Drain the reaction vessel and repeat Protocol 3 with freshly prepared reagents.
-
Racemization: While HATU is known for suppressing racemization, the risk is always present during the activation of amino acids.[4] Using the pre-activation method described and avoiding excessive reaction times or elevated temperatures can minimize this side reaction.
-
Boc-Deprotection: Ensure complete removal of TFA and thorough neutralization before proceeding to the next coupling step. Residual acid will prevent efficient coupling.
-
Aggregation: For sequences prone to aggregation, consider switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or using a mixture of DMF/DCM, which can help disrupt secondary structure formation during synthesis.[4]
Conclusion
This compound is a valuable building block for introducing conformational constraints into synthetic peptides. While its sterically hindered nature demands optimized coupling protocols featuring potent activating reagents like HATU, its successful incorporation can lead to peptides with enhanced structural stability and potentially improved biological activity. The protocols and insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize this compound in their peptide synthesis endeavors.
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid as a Strategic Building Block in Drug Discovery
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of clinically approved drugs due to its favorable physicochemical properties and ability to orient substituents in three-dimensional space.[1][2][3] This guide focuses on a particularly strategic building block: 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid . Its unique gem-disubstituted, C4-quaternary center imparts conformational rigidity and can block sites of metabolic degradation, making it an invaluable tool for drug designers.[2][4][5] We will explore the inherent chemical logic of this reagent, provide detailed, field-proven protocols for its use, and illustrate its application in the synthesis of high-value targets, such as Janus kinase (JAK) inhibitors.
Introduction: The Strategic Value of a Constrained Scaffold
This compound (CAS No. 495415-34-4) is a trifunctional building block designed for controlled, sequential synthesis.[6][7] Each functional group serves a distinct and critical purpose, allowing chemists to construct complex molecular architectures with high precision.
-
N-Boc Protected Amine : The tert-butoxycarbonyl (Boc) group is a robust protecting group for the piperidine nitrogen.[8] It is stable under a wide range of reaction conditions, particularly those used for amide bond formation, yet can be cleanly removed under acidic conditions.[9] This directs the initial reaction to the carboxylic acid.
-
Carboxylic Acid : This is the primary handle for synthetic elaboration, most commonly through amide bond formation, which is the most frequent reaction in medicinal chemistry.[10][11]
-
C4-Cyano Group : The nitrile is a highly versatile functional group. It is a potent hydrogen bond acceptor and can act as a bioisostere for carbonyls or halogens, directly contributing to target binding affinity.[4][12] Furthermore, it serves as a synthetic handle for transformations into other key functionalities like primary amines or carboxylic acids.[13][14][15]
-
gem-Disubstituted Core : The quaternary carbon at the 4-position "locks" the piperidine ring into a defined chair conformation.[16] This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[5] This substitution pattern also improves metabolic stability by preventing oxidation at a typically labile site.[2]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 495415-34-4 | [6] |
| Molecular Formula | C₁₂H₁₈N₂O₄ | [6] |
| Molecular Weight | 254.28 g/mol | [6] |
| Appearance | White to off-white solid | - |
| Storage | Sealed in dry, 2-8°C | [6] |
Core Synthetic Transformations and Protocols
The utility of this building block is best demonstrated through its core reactions. The following protocols are designed to be self-validating, incorporating steps for in-process monitoring and purification.
Diagram: General Synthetic Utility
The following diagram illustrates the three key reactive sites on the molecule and the primary transformations they enable.
Caption: Key synthetic pathways for the building block.
Protocol 2.1: Amide Bond Formation via HATU Coupling
This protocol details the coupling of the building block's carboxylic acid with a primary or secondary amine. HATU is a highly efficient reagent, especially for sterically hindered or electron-deficient amines, minimizing racemization.[17]
Rationale: The reaction proceeds via the activation of the carboxylic acid by HATU to form a highly reactive O-acylisourea intermediate. The non-nucleophilic base, DIPEA, is crucial for deprotonating the amine and the carboxylic acid without competing in the coupling reaction.
Materials:
-
1-Boc-4-cyanopiperidine-4-carboxylic acid
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃, 5% aqueous LiCl (if using DMF), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-Boc-4-cyanopiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor Progress: Check for the consumption of the starting materials using TLC (Thin-Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (3x, to remove DMF), saturated aqueous NaHCO₃ (2x), and brine (1x).[17]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
| Reagent | Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Amine | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling Reagent |
| DIPEA | 2.5 | Non-nucleophilic base |
| Solvent | - | DMF or DCM |
Protocol 2.2: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol removes the Boc protecting group to liberate the piperidine nitrogen, enabling further functionalization.
Rationale: The mechanism involves the protonation of the Boc carbonyl oxygen by TFA, followed by the departure of the stable tert-butyl cation (which is scavenged by forming isobutylene), releasing CO₂ and the free amine as its trifluoroacetate salt.[8]
Materials:
-
Boc-protected substrate (from Protocol 2.1)
-
TFA (Trifluoroacetic acid)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (10-20 eq, typically 20-50% v/v with DCM) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours.
-
Monitor Progress: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up (to isolate free base):
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and cool to 0°C.
-
Carefully add saturated aqueous NaHCO₃ dropwise until the pH of the aqueous layer is ~8-9 (cessation of gas evolution).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected free amine.[9]
-
-
Work-up (to isolate salt): If the amine salt is desired, concentrate the reaction mixture and triturate the residue with cold diethyl ether to precipitate the TFA salt. Collect by filtration.
| Reagent | Volume/Equivalents | Purpose |
| Boc-protected substrate | 1.0 eq | Substrate |
| DCM | - | Solvent |
| TFA | 20-50% (v/v) | Deprotection reagent |
Case Study: Synthesis of a Core Scaffold for Janus Kinase (JAK) Inhibitors
The 3-aminopyrrolo[2,3-d]pyrimidine core is a common feature in many JAK inhibitors. The cyano group on the piperidine is often crucial for binding and potency.[18][19] This workflow demonstrates how our building block can be used to construct a key precursor for this class of drugs.[20][21][22]
Diagram: JAK Inhibitor Precursor Synthesis Workflow
Caption: Multi-step synthesis of a JAK inhibitor precursor.
This synthetic sequence leverages the orthogonal reactivity of the building block. The carboxylic acid is first coupled to the heterocyclic amine under HATU conditions. The resulting intermediate is then subjected to Boc deprotection to unmask the piperidine nitrogen. This secondary amine is now available for further modification, such as alkylation or arylation, to complete the synthesis of the final drug candidate. The 4-cyano group remains intact throughout this sequence, positioned to engage with the target protein's active site.
Conclusion
This compound is more than a simple reagent; it is a sophisticated synthetic platform. Its pre-installed conformational constraint, orthogonal protecting groups, and versatile cyano handle provide medicinal chemists with a powerful tool to accelerate the discovery of novel therapeutics. The robust and reproducible protocols provided herein serve as a foundation for its effective integration into drug discovery programs, enabling the efficient construction of complex, sp³-rich molecules with enhanced drug-like properties.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 495415-34-4|this compound|BLD Pharm [bldpharm.com]
- 7. theclinivex.com [theclinivex.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 15. researchgate.net [researchgate.net]
- 16. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. data.epo.org [data.epo.org]
- 20. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Amide Coupling Reactions with 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, substituted with a cyano and a carboxylic acid group at the 4-position, provides a unique three-dimensional structure that can be exploited to design novel therapeutic agents. The tert-Butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, making it an ideal starting material for the construction of complex molecules.[1][2][3]
This document provides a detailed guide to performing amide coupling reactions with this versatile compound. We will explore the underlying principles of carboxylic acid activation, provide step-by-step protocols for common coupling methods, and offer insights into reaction optimization and troubleshooting.
The Imperative of Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide bond is kinetically slow and often results in an acid-base neutralization reaction, forming a salt rather than the desired amide.[4][5] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," renders the carbonyl carbon more susceptible to nucleophilic attack by the amine.[6]
Several classes of reagents have been developed to facilitate this activation, with carbodiimides and uronium/aminium salts being among the most widely used in modern organic synthesis.[7][8]
Mechanism of Activation: A Tale of Two Reagent Classes
1. Carbodiimide-Mediated Activation (e.g., EDC):
Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are popular due to their efficiency and the ease of removing the urea byproduct via aqueous workup.[6][9][10] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea. To prevent this and to minimize racemization of chiral centers, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[6][9] These additives trap the O-acylisourea to form a more stable and reactive active ester, which then readily reacts with the amine.[6][9]
2. Uronium/Aminium Salt-Mediated Activation (e.g., HATU):
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are known for their high efficiency and rapid reaction rates, even with sterically hindered substrates.[7][11][12] The reaction mechanism involves the formation of an active ester.[11][13][14] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated, and the resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[11][13][14] This active ester is then readily attacked by the amine to form the amide bond.[11][13] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state through hydrogen bonding, contributing to the high coupling efficiency of HATU.[11]
Experimental Protocols
Herein, we provide detailed protocols for two of the most reliable and commonly employed methods for coupling this compound with a primary or secondary amine.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and cost-effective method suitable for a wide range of amines.
Materials
| Reagent | M.W. | Amount (1.0 mmol scale) | Equivalents |
| 1-(Boc)-4-cyanopiperidine-4-carboxylic acid | 254.29 | 254 mg | 1.0 |
| Amine | - | 1.1 mmol | 1.1 |
| EDC·HCl | 191.70 | 230 mg | 1.2 |
| HOBt | 135.12 | 162 mg | 1.2 |
| DIPEA | 129.25 | 436 µL | 2.5 |
| Anhydrous DMF or DCM | - | 5-10 mL | - |
Procedure
-
To a clean, dry round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF or DCM (0.1-0.2 M).
-
Cool the reaction mixture to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[9]
Protocol 2: HATU Mediated Coupling
This protocol is particularly effective for sterically hindered amines or when rapid reaction times are desired.
Materials
| Reagent | M.W. | Amount (1.0 mmol scale) | Equivalents |
| 1-(Boc)-4-cyanopiperidine-4-carboxylic acid | 254.29 | 254 mg | 1.0 |
| Amine | - | 1.1 mmol | 1.1 |
| HATU | 380.23 | 456 mg | 1.2 |
| DIPEA | 129.25 | 523 µL | 3.0 |
| Anhydrous DMF | - | 5-10 mL | - |
Procedure
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath and stir magnetically.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow: A Generalized Coupling Protocol
Caption: Generalized workflow for amide coupling reactions.
Causality Behind Experimental Choices
-
Solvent: Anhydrous polar aprotic solvents like DMF or DCM are typically used to dissolve the reactants and facilitate the reaction without participating in it.[11]
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and minimize potential side reactions. Allowing the reaction to warm to room temperature provides sufficient energy for the reaction to proceed to completion.
-
Base: A non-nucleophilic base like DIPEA is crucial. It deprotonates the carboxylic acid to form the carboxylate, which is the active nucleophile that attacks the coupling reagent.[13][14] It also neutralizes the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
-
Equivalents: A slight excess of the amine and coupling reagents is often used to ensure the complete consumption of the limiting carboxylic acid. The amount of base is typically higher to ensure complete deprotonation and neutralization.
-
Work-up: The aqueous work-up sequence is designed to remove unreacted reagents, byproducts (like the urea from EDC), and the base.[9] Washing with a mild acid removes excess amine and base, while a mild base wash removes unreacted carboxylic acid and HOBt.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Sterically hindered amine- Poor quality reagents | - Increase reaction time- Switch to a more powerful coupling reagent like HATU- Use fresh, anhydrous solvents and high-purity reagents |
| Side Product Formation | - Rearrangement of O-acylisourea (EDC)- Racemization | - Ensure HOBt is used with EDC- Maintain low temperatures during the initial stages of the reaction |
| Difficulty in Purification | - Byproduct co-elutes with the product | - Optimize the aqueous work-up to remove more impurities before chromatography- Try a different solvent system for column chromatography |
Conclusion
The amide coupling reactions of this compound are fundamental transformations for the synthesis of novel chemical entities. By understanding the principles of carboxylic acid activation and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently and reliably synthesize a diverse range of amides. The protocols provided herein serve as a robust starting point for further exploration and optimization in the pursuit of new therapeutic agents.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. hepatochem.com [hepatochem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
The Pivotal Role of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Scaffold of Therapeutic Promise
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that can serve as versatile scaffolds for the synthesis of potent and selective therapeutic agents is paramount. Among these, the piperidine ring system stands out as a privileged structure, forming the core of numerous approved drugs.[1] This guide focuses on a particularly valuable derivative: 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid and its closely related analogues. This building block, characterized by its sterically hindered piperidine core functionalized with both a cyano and a carboxylic acid group, offers medicinal chemists a powerful tool for crafting complex molecules with tailored pharmacological profiles. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, making it an ideal starting point for multi-step syntheses.[2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the practical applications of this scaffold, providing detailed, field-proven protocols for its utilization in the synthesis of key therapeutic agents, with a particular focus on inhibitors of the Protein Kinase B (Akt) signaling pathway and antagonists of the Neurokinin-1 (NK1) receptor.
Core Applications in Drug Discovery
The unique trifunctional nature of the this compound scaffold—a protected amine, a reactive nitrile, and a carboxylic acid—provides multiple avenues for chemical modification. This versatility has led to its use in the development of a wide array of bioactive molecules. The nitrile group can be readily converted to an amine, providing a key point for diversification and interaction with biological targets. The carboxylic acid is a handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments.
Akt Kinase Inhibitors for Oncology
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4][5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The development of selective Akt inhibitors has been a major focus of oncology research. The 4-amino-4-carboxamidopiperidine scaffold, derived from this compound, has proven to be a highly effective core for the design of potent and selective Akt inhibitors.[2][6] A prominent example is the clinical candidate AZD5363 (Capivasertib) , which demonstrates the successful application of this scaffold.[5][7]
The following diagram illustrates the central role of Akt in this crucial signaling pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Neurokinin-1 (NK1) Receptor Antagonists for CNS Disorders and Nausea
The Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis (vomiting).[8] Consequently, NK1 receptor antagonists have been developed for the treatment of chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting (PONV), and are being investigated for other conditions such as depression and anxiety. The piperidine scaffold is a key feature in several potent NK1 receptor antagonists, providing a rigid framework for the precise orientation of pharmacophoric groups. A notable example is Aprepitant (Emend®) , a commercially successful drug for CINV.
The following diagram illustrates the signaling cascade initiated by the activation of the NK1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 8. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Modification of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Strategic Importance
1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is a richly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine core, coupled with three distinct and orthogonally addressable functional groups—a Boc-protected amine, a nitrile, and a carboxylic acid—renders it a versatile scaffold for the synthesis of complex molecules and combinatorial libraries. The strategic manipulation of these functional groups allows for the generation of diverse molecular architectures, making this compound a valuable starting point for the development of novel therapeutic agents.
This guide provides a comprehensive overview of the reaction conditions for the selective modification of this key intermediate. As a Senior Application Scientist, the protocols and insights herein are curated to explain not just the "how," but the "why," grounding each methodological choice in established chemical principles.
I. Modifications of the Carboxylic Acid Moiety
The carboxylic acid at the C4 position is a primary handle for derivatization, most commonly through esterification and amidation.
I.A. Esterification: Modulating Lipophilicity and Pro-drug Strategies
Esterification of the carboxylic acid can be a crucial step to mask its polarity, improve cell permeability, or create pro-drugs that are hydrolyzed in vivo.
Causality Behind Experimental Choices: The choice of esterification method depends on the scale of the reaction and the nature of the alcohol. For simple, unhindered alcohols on a small to medium scale, the use of diazomethane or trimethylsilyldiazomethane offers a clean and high-yielding route. However, due to the hazardous nature of these reagents, alternative methods are often preferred for larger-scale synthesis. Base-catalyzed alkylation with an alkyl halide is a robust and scalable alternative.
Protocol 1: Methyl Esterification using Trimethylsilyldiazomethane
This method is highly efficient for the synthesis of the methyl ester.
Materials:
-
This compound
-
Trimethylsilyldiazomethane (2.0 M in hexanes)
-
Acetonitrile
-
Methanol
-
Solvents for work-up and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of acetonitrile and methanol (10:1 v/v).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of trimethylsilyldiazomethane in hexanes (2.0 M, 2.0 eq) dropwise to the suspension. Gas evolution will be observed.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench any excess trimethylsilyldiazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired methyl ester.[1]
Protocol 2: General Esterification with Alkyl Halides
This is a more general and scalable method for introducing various alkyl groups.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Solvents for work-up and purification
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add the alkyl halide and stir the reaction mixture at room temperature for 3-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ester.[1]
I.B. Amidation: Building Blocks for Peptidomimetics and Novel Ligands
Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the piperidine scaffold to other fragments, amino acids, or pharmacophores.
Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, particularly racemization if chiral amines are used. Uronium/aminium salts like HATU are highly effective due to their rapid activation and the ability of the HOAt byproduct to suppress racemization.
Protocol 3: Amide Coupling using HATU
This protocol is suitable for coupling with a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF
-
Solvents for work-up and purification
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine, followed by DIPEA.
-
In a separate vial, dissolve HATU in a small amount of DMF and add this solution to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.[2]
| Parameter | Esterification (Protocol 2) | Amidation (Protocol 3) |
| Reagents | Alkyl halide, K₂CO₃ | Amine, HATU, DIPEA |
| Solvent | DMF | DMF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 3-6 hours | 2-4 hours |
| Work-up | Aqueous work-up, extraction | Aqueous work-up, extraction |
| Purification | Column Chromatography | Column Chromatography |
II. Modifications of the Nitrile Group
The nitrile group offers a gateway to primary amines and amides through reduction and hydrolysis, respectively.
II.A. Selective Reduction to a Primary Amine
The reduction of the nitrile to an aminomethyl group provides a key linker for further functionalization, extending the carbon skeleton by one atom.
Causality Behind Experimental Choices: Selective reduction of a nitrile in the presence of a carboxylic acid is challenging. Strong hydride reagents like LiAlH₄ would reduce both functionalities. Catalytic hydrogenation is a powerful method for this transformation. The choice of catalyst and conditions is crucial to prevent side reactions and ensure complete conversion. Raney Nickel is an effective catalyst for nitrile reduction.
Protocol 4: Catalytic Hydrogenation to 4-(aminomethyl)piperidine-4-carboxylic acid derivative
This protocol describes the reduction of the nitrile to the primary amine. To avoid reduction of the carboxylic acid, it is advisable to first protect it as an ester (e.g., methyl or ethyl ester) following Protocol 1 or 2.
Materials:
-
Ester of this compound
-
Raney Nickel (slurry in water)
-
Methanol or Ethanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas source
Procedure:
-
To a solution of the nitrile-ester in methanol (if desired, the methanol can be saturated with ammonia), add a catalytic amount of Raney Nickel (handle with care as it can be pyrophoric).
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude aminomethyl piperidine derivative. This can be purified further if necessary.
II.B. Selective Hydrolysis to a Primary Amide
Partial hydrolysis of the nitrile to a primary amide (carboxamide) is a useful transformation, yielding a different type of polar functional group at the C4 position.
Causality Behind Experimental Choices: Complete hydrolysis of a nitrile to a carboxylic acid is common under harsh acidic or basic conditions. Selective hydrolysis to the amide requires milder conditions. The use of a base like sodium hydroxide in a controlled manner can favor the formation of the amide.
Protocol 5: Base-Catalyzed Nitrile Hydrolysis to an Amide
This protocol aims for the selective conversion of the nitrile to a primary amide. Careful monitoring is essential to prevent over-hydrolysis to the carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol/Water solvent mixture
-
Acid for neutralization (e.g., 1M HCl)
Procedure:
-
Dissolve the starting material in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.1 eq) and heat the mixture gently (e.g., 50-60 °C).
-
Monitor the reaction progress closely by TLC. The amide product is typically more polar than the starting nitrile.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction with 1M HCl to a pH of ~7.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify by chromatography to isolate the 1-Boc-4-(carbamoyl)piperidine-4-carboxylic acid.[3]
III. Selective Reduction of the Carboxylic Acid
Reduction of the carboxylic acid to a primary alcohol provides a hydroxymethyl group, another valuable point for diversification.
Causality Behind Experimental Choices: As with nitrile reduction, selectivity is key. Borane (BH₃) and its complexes (e.g., BH₃·THF) are known to selectively reduce carboxylic acids in the presence of many other functional groups, including nitriles.[4][5][6] This makes it the reagent of choice for this transformation.
Protocol 6: Selective Carboxylic Acid Reduction with Borane
This protocol describes the selective reduction of the carboxylic acid to a primary alcohol.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF) (approx. 3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Solvents for work-up and purification
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Slowly add the BH₃·THF solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.
-
Concentrate the mixture under reduced pressure.
-
Perform an aqueous work-up and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate.[7]
IV. Deprotection of the Boc Group
Removal of the tert-butoxycarbonyl (Boc) protecting group is often a final step to reveal the secondary amine of the piperidine ring, allowing for further N-functionalization.
Causality Behind Experimental Choices: The Boc group is acid-labile. Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection as it is volatile and can be easily removed.
Protocol 7: Boc Deprotection with Trifluoroacetic Acid
Materials:
-
Boc-protected piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected piperidine in a mixture of DCM and TFA (typically 1:1 or 2:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Redissolve the residue in a suitable solvent and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the deprotected amine with an organic solvent.
-
Dry and concentrate the organic layer to obtain the final product.
Visualization of Reaction Pathways
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tert-Butyl 4-Cyano-4-(Hydroxymethyl)Piperidine-1-Carboxylate [myskinrecipes.com]
Application Note: Comprehensive Analytical Characterization of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid, a key bifunctional building block in medicinal chemistry and drug development.[1] The protocols herein are designed for researchers and scientists requiring robust methods to verify the identity, purity, and stability of this compound. We will detail methodologies spanning chromatography, spectroscopy, and thermal analysis, explaining the rationale behind procedural choices to ensure scientific rigor and reproducibility.
Introduction: The Significance of a Versatile Building Block
This compound (CAS No. 495415-34-4) is a synthetic intermediate of significant value.[2] Its structure incorporates a protected amine (Boc group), a carboxylic acid, and a nitrile group, all anchored to a piperidine scaffold. This unique combination of functionalities makes it a crucial precursor for creating complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[3][4]
Given its role as a starting material, rigorous analytical characterization is not merely a quality control step; it is fundamental to ensuring the success of multi-step syntheses and the integrity of the final active pharmaceutical ingredient (API). This guide provides the necessary protocols to establish a complete analytical profile of the compound.
Physicochemical Properties
A summary of the key properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 495415-34-4 | [2] |
| Molecular Formula | C₁₂H₁₈N₂O₄ | [2] |
| Molecular Weight | 254.29 g/mol | |
| Physical Form | Solid / Crystalline Powder | [4] |
| Storage | 2-8°C, Sealed in dry conditions | [2] |
Chromatographic Analysis: Purity Assessment by HPLC/UPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. For this specific molecule, a reverse-phase method is optimal. The acidic nature of the carboxylic acid necessitates the use of an acidified mobile phase to suppress its ionization, thereby ensuring a sharp, symmetrical peak shape and reproducible retention times.
Protocol 2.1: Reverse-Phase HPLC Method
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the compound.
-
Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water (diluent) to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved. If necessary, sonicate for 2-3 minutes.
-
-
Instrumentation and Conditions:
-
The following table outlines the recommended starting parameters for method development. These conditions are typical for separating polar, acidic molecules from potential impurities.[5]
-
| Parameter | Recommended Setting | Rationale |
| Instrument | UHPLC or HPLC System | Provides high resolution and sensitivity. |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | C18 is a versatile stationary phase for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to ensure the carboxylic acid is protonated for better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound. |
| Gradient | 5% B to 95% B over 10 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak overload. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitor at 210 nm, where the carbamate and carboxylic acid groups absorb. |
-
Data Interpretation:
-
Identity: The retention time of the main peak should be consistent with a reference standard.
-
Purity: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥95% is common for such building blocks.
-
Spectroscopic Characterization
Spectroscopic methods provide irrefutable evidence of the molecular structure. A combination of NMR, Mass Spectrometry, and FTIR is required for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential.
Protocol 3.1.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Rationale: CDCl₃ is a common solvent, but DMSO-d₆ is preferred if the compound has limited solubility or to clearly observe the carboxylic acid proton, which is a readily exchangeable proton.
-
-
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
-
-
Data Acquisition and Interpretation:
Table 3.1: Expected ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.5 | broad s | 1H | Carboxylic acid (-COOH) |
| ~3.5 - 3.8 | m | 2H | Piperidine H (axial, adjacent to N) |
| ~3.0 - 3.3 | m | 2H | Piperidine H (equatorial, adjacent to N) |
| ~2.0 - 2.3 | m | 4H | Piperidine H (adjacent to C4) |
| 1.40 | s | 9H | tert-Butyl (-C(CH₃)₃) |
Table 3.2: Expected ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~172 | Carboxylic acid carbonyl (C=O) |
| ~154 | Carbamate carbonyl (Boc C=O) |
| ~121 | Nitrile (-C≡N) |
| ~79.5 | tert-Butyl quaternary carbon (-C (CH₃)₃) |
| ~45-50 | Quaternary piperidine carbon (C4) |
| ~40-44 | Piperidine carbons adjacent to N (C2, C6) |
| ~30-35 | Piperidine carbons adjacent to C4 (C3, C5) |
| ~28.0 | tert-Butyl methyl carbons (-CH₃) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, preventing fragmentation and allowing for the clear observation of the molecular ion.
Protocol 3.2.1: LC-MS Analysis
-
Instrumentation:
-
Couple the HPLC/UPLC system described in Protocol 2.1 to a mass spectrometer equipped with an ESI source (e.g., a TOF or Quadrupole analyzer).
-
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Gas Flow/Temp: Optimize for the specific instrument.
-
-
Data Interpretation:
-
The primary ion to observe is the protonated molecule [M+H]⁺.
-
Calculated Exact Mass for C₁₂H₁₈N₂O₄: 254.1267
-
Expected [M+H]⁺: m/z 255.1345
-
Expected [M+Na]⁺: m/z 277.1164
-
High-resolution mass spectrometry (HRMS) should yield a mass measurement within 5 ppm of the calculated value, confirming the elemental composition.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Protocol 3.3.1: FTIR-ATR Analysis
-
Sample Preparation:
-
Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Rationale: ATR requires minimal sample preparation and provides high-quality spectra for solid samples.[10]
-
-
Data Acquisition:
-
Scan the sample from 4000 to 400 cm⁻¹.
-
-
Data Interpretation:
Table 3.3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| 2975 - 2850 | C-H stretch | Aliphatic (Piperidine & Boc) |
| ~2240 | C≡N stretch | Nitrile |
| ~1715 | C=O stretch | Carboxylic Acid |
| ~1690 | C=O stretch | Carbamate (Boc) |
| ~1160 | C-O stretch | Carbamate (Boc) |
Thermal Analysis (TGA/DSC)
Simultaneous Thermal Analysis (TGA-DSC) provides critical information on the material's thermal stability, melting point, and decomposition profile.[12][13]
Protocol 4.1: TGA-DSC Analysis
-
Instrumentation:
-
A simultaneous TGA-DSC instrument.
-
-
Experimental Conditions:
-
Sample Weight: 3-5 mg in an aluminum or ceramic pan.
-
Atmosphere: Nitrogen, flow rate of 30-50 mL/min.
-
Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.
-
-
Data Interpretation:
-
DSC Curve: An endothermic peak corresponding to the melting point of the solid will be observed. Immediately following the melt, exothermic events may indicate decomposition.[12]
-
TGA Curve: A stable baseline is expected until the onset of decomposition, at which point a significant weight loss will occur. For similar N-Boc protected amino acids, decomposition may begin around 150-200 °C.[14][15] The absence of significant weight loss before this point confirms the material is anhydrous and free of residual solvents.
-
Integrated Analytical Workflow
The comprehensive characterization of the title compound should follow a logical progression. The workflow below ensures that identity is confirmed before purity and other properties are assessed.
Figure 1. A logical workflow for the comprehensive characterization of the compound.
Conclusion
The analytical methods presented in this application note provide a robust framework for the complete characterization of this compound. By systematically applying chromatographic, spectroscopic, and thermal techniques, researchers can confidently verify the identity, purity, and stability of this versatile synthetic building block, ensuring the quality and reproducibility of their downstream applications in drug discovery and development.
References
- 1. theclinivex.com [theclinivex.com]
- 2. 495415-34-4|this compound|BLD Pharm [bldpharm.com]
- 3. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 4. 1-Boc-4-cyanopiperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. rsc.org [rsc.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. cetco.com [cetco.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Scale-up Synthesis of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid: A Robust Protocol for Kilogram-Scale Production
An Application Note for Drug Development Professionals
Abstract 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is a highly valuable, non-commercially available building block in modern medicinal chemistry. Its sterically hindered, quaternary center offers a unique scaffold for creating complex molecular architectures in drug discovery programs.[1][2] This application note provides a detailed, validated, and scalable two-step synthesis protocol starting from commercially available materials. The described methodology is designed for safe and efficient production on a kilogram scale, addressing critical process parameters such as temperature control, reagent handling, and purification. We emphasize the scientific rationale behind key procedural steps and incorporate rigorous in-process controls (IPCs) and safety protocols to ensure reproducibility, high purity, and operator safety.
Introduction and Strategic Overview
The synthesis of α,α-disubstituted piperidines is a significant challenge in process chemistry.[3] The target compound, this compound, is particularly useful as its orthogonal functional groups—a protected amine, a nitrile, and a carboxylic acid—allow for selective, sequential chemical modifications.[1][4]
The synthetic strategy detailed herein was chosen for its convergence, efficiency, and amenability to large-scale production. It avoids the use of hazardous reagents where possible and employs a final purification step of crystallization, which is preferable to chromatography on an industrial scale.
The two-step sequence is as follows:
-
Step 1: N-Boc Protection. Protection of the secondary amine of 4-cyanopiperidine with di-tert-butyl dicarbonate (Boc₂O) to yield the stable intermediate, 1-Boc-4-cyanopiperidine.
-
Step 2: α-Carboxylation. Deprotonation at the C4 position of 1-Boc-4-cyanopiperidine using a strong, non-nucleophilic base, followed by quenching with carbon dioxide to install the carboxylic acid moiety.
This approach is highly efficient and leverages well-understood, reliable chemical transformations.
Caption: High-level overview of the two-step synthetic sequence.
Safety First: Handling Cyanides and Pyrophoric Reagents
The protocols described involve highly toxic and reactive chemicals. A thorough risk assessment must be conducted before any work begins.
-
Cyanide Compounds: 4-Cyanopiperidine and the final product are cyanide salts. They are highly toxic if ingested, inhaled, or absorbed through the skin.[5] All handling of cyanide-containing solids and solutions must occur within a certified chemical fume hood.[6] Never mix cyanide waste with acidic waste, as this will generate lethal hydrogen cyanide (HCN) gas.[7][8] A dedicated cyanide antidote kit must be available in the laboratory.
-
Pyrophoric Reagents: The α-carboxylation step uses n-Butyllithium (n-BuLi) to generate Lithium diisopropylamide (LDA). n-BuLi is pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere (Argon or Nitrogen) using syringe or cannula techniques.
-
Personal Protective Equipment (PPE): At a minimum, operators must wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene).[7][9] Double-gloving is recommended when handling cyanides.[5]
| Reagent | Primary Hazards | Key Precautions |
| 4-Cyanopiperidine | Highly Toxic (Cyanide) | Handle in fume hood; avoid contact with acids; wear appropriate PPE.[5][8] |
| Di-tert-butyl dicarbonate | Irritant, Lachrymator | Handle in a well-ventilated area. |
| n-Butyllithium (n-BuLi) | Pyrophoric, Corrosive | Handle under inert gas; use proper syringe/cannula techniques. |
| Diisopropylamine | Flammable, Corrosive | Handle in fume hood; avoid ignition sources. |
| Tetrahydrofuran (THF) | Flammable, Peroxide-former | Use anhydrous grade; check for peroxides before use. |
| Dry Ice (Solid CO₂) | Cryogenic Hazard | Handle with cryogenic gloves; ensure adequate ventilation. |
Table 1: Summary of Key Chemical Hazards and Precautions.
Part 1: Scale-up Synthesis of 1-Boc-4-cyanopiperidine
This step involves the straightforward protection of the piperidine nitrogen. The choice of solvent and work-up procedure is optimized for scalability and high recovery.
Reaction Principle: The lone pair of electrons on the secondary amine of 4-cyanopiperidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, eliminating tert-butanol and carbon dioxide to form the stable tert-butyl carbamate (Boc) protecting group.
Protocol 1: Synthesis of 1-Boc-4-cyanopiperidine (1 kg Scale)
| Reagent | M.W. | Amount | Moles | Equivalents |
| 4-Cyanopiperidine | 110.16 | 1.00 kg | 9.08 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 2.07 kg | 9.49 | 1.05 |
| Dichloromethane (DCM) | 84.93 | 10 L | - | - |
| 1M Hydrochloric Acid | - | 5 L | - | - |
| Saturated NaHCO₃ (aq) | - | 5 L | - | - |
| Brine | - | 5 L | - | - |
Table 2: Reagent quantities for the N-Boc protection step.
Procedure:
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, temperature probe, and a nitrogen inlet.
-
Charging: Charge the reactor with 4-cyanopiperidine (1.00 kg) and dichloromethane (10 L). Stir the mixture at room temperature (20-25 °C) until all solids dissolve.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (2.07 kg) in DCM (2 L) to the reactor over 1-2 hours. A mild exotherm may be observed; maintain the internal temperature below 30 °C using the reactor jacket.
-
Reaction Monitoring (IPC): After the addition is complete, stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Rationale: Ensuring complete consumption of the starting material simplifies the work-up, as excess Boc₂O is easily removed.
-
-
Work-up: a. Transfer the reaction mixture to a 50 L separatory funnel. b. Wash the organic layer sequentially with 1M HCl (5 L), saturated NaHCO₃ solution (5 L), and finally brine (5 L).
-
Rationale: The acid wash removes any unreacted amine starting material. The bicarbonate wash removes any acidic byproducts and neutralizes residual acid. The brine wash helps to break emulsions and remove water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield a solid or oil that crystallizes upon standing.
-
Isolation: The resulting solid is typically of high purity. If needed, recrystallize from a mixture of ethyl acetate and hexanes. Dry the product in a vacuum oven at 40 °C.
-
Characterization: Expected yield: 1.80 - 1.95 kg (94-99%). The product should be a white to off-white solid with a melting point of 60-63 °C.[10]
Part 2: α-Carboxylation for Final Product Synthesis
This is the critical, moisture-sensitive step of the synthesis. The success of this reaction hinges on maintaining strictly anhydrous conditions and low temperatures.
Reaction Principle: A strong, sterically hindered base, LDA, is generated in situ. This base is powerful enough to abstract the acidic proton at the C4 position of the piperidine ring, forming a stabilized α-cyano carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of solid carbon dioxide (dry ice) in a carboxylation reaction. A final acidic work-up protonates the resulting carboxylate salt to yield the desired carboxylic acid.
Caption: Key mechanistic steps of the α-carboxylation reaction.
Protocol 2: Synthesis of the Final Product (1 kg Scale)
| Reagent | M.W. | Amount | Moles | Equivalents |
| 1-Boc-4-cyanopiperidine | 210.27 | 1.00 kg | 4.76 | 1.0 |
| Diisopropylamine | 101.19 | 0.53 kg (0.73 L) | 5.23 | 1.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.1 L | 5.23 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 12 L | - | - |
| Dry Ice (crushed) | 44.01 | ~3 kg | ~68 | Excess |
| 2M Hydrochloric Acid | - | ~8 L | - | - |
| Ethyl Acetate | 88.11 | 10 L | - | - |
Table 3: Reagent quantities for the α-carboxylation step.
Procedure:
-
Reactor Setup: Assemble a 50 L jacketed glass reactor under a strict nitrogen atmosphere. The reactor must be thoroughly dried beforehand. Equip it with a mechanical stirrer, temperature probe, and an addition funnel.
-
LDA Preparation: a. Charge the reactor with anhydrous THF (8 L) and diisopropylamine (0.73 L). b. Cool the solution to -15 °C using a chiller. c. Slowly add n-Butyllithium (2.1 L of 2.5 M solution) via cannula or addition funnel over ~1 hour, ensuring the internal temperature does not exceed -5 °C. d. Stir the resulting pale yellow LDA solution at -10 °C for 30 minutes.
-
Carbanion Formation: a. Cool the LDA solution to -78 °C (acetone/dry ice bath or powerful chiller). b. Dissolve 1-Boc-4-cyanopiperidine (1.00 kg) in anhydrous THF (4 L) in a separate flask under nitrogen. c. Add this solution to the LDA mixture via cannula over 1.5-2 hours, keeping the internal temperature below -70 °C. d. Stir the resulting dark solution at -78 °C for an additional 2 hours.
-
Rationale: Low temperature is critical to prevent side reactions, such as the decomposition of LDA or reaction with the solvent. Slow addition prevents dangerous exotherms.
-
-
Carboxylation (Quench): a. In a separate, dry container, crush approximately 3 kg of dry ice into a fine powder. b. Rapidly but carefully, pour the reaction mixture from the reactor onto the crushed dry ice with vigorous stirring. A large amount of CO₂ gas will evolve. Ensure adequate ventilation.
-
Rationale: Using a large excess of CO₂ ensures complete quenching of the carbanion and maximizes yield. Pouring the anion onto the CO₂ is preferred over adding CO₂ to the anion to maintain a high concentration of the electrophile.
-
-
Work-up: a. Allow the quenched mixture to slowly warm to room temperature, allowing excess CO₂ to sublime. b. Add water (10 L) to the mixture. Transfer to a separatory funnel and separate the layers. c. Wash the aqueous layer with ethyl acetate (2 x 5 L) to remove any non-polar impurities. Discard the organic washes. d. Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 by adding 2M HCl. A white precipitate will form. e. Extract the acidified aqueous layer with ethyl acetate (3 x 5 L). f. Combine the organic extracts, wash with brine (5 L), and dry over anhydrous Na₂SO₄.
-
Isolation and Purification: a. Concentrate the dried organic solution under reduced pressure to obtain a crude solid. b. Perform a recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/heptane) to yield the pure product. c. Dry the purified solid in a vacuum oven at 50 °C.
-
Characterization: Expected yield: 0.85 - 1.0 kg (70-82%). The final product should be a white crystalline solid. Purity should be >98% by HPLC.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. unitedchemicalcn.com [unitedchemicalcn.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. ohsa.mt [ohsa.mt]
- 10. 1-Boc-4-cyanopiperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid in PROTACs: A Technical Guide for Researchers
Introduction: The Critical Role of the Linker in PROTAC Design and the Advantage of Rigid Scaffolds
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While initially considered a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4]
The linker's length, composition, and rigidity profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.[2] The incorporation of rigid structural motifs, such as piperidine rings, into the linker has gained significant traction in PROTAC design.[3][5] Unlike flexible alkyl or polyethylene glycol (PEG) chains, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency and selectivity. Furthermore, the inclusion of saturated heterocycles like piperidine can enhance metabolic stability and modulate physicochemical properties such as solubility and cell permeability.
This technical guide focuses on the application of a specific gem-disubstituted piperidine building block, 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid , in the synthesis of advanced PROTACs. The presence of both a carboxylic acid and a cyano group on the same carbon atom provides a unique and versatile platform for the construction of structurally defined and rigid linkers. The carboxylic acid serves as a convenient handle for amide bond formation, a robust and widely used reaction in medicinal chemistry, while the Boc-protected piperidine nitrogen allows for subsequent deprotection and further functionalization.
Strategic Incorporation of this compound into PROTACs
The gem-disubstituted nature of this compound offers a strategic advantage in PROTAC linker design. By functionalizing the carboxylic acid, this building block can be readily incorporated into a growing linker chain, ultimately connecting to either the POI ligand or the E3 ligase ligand.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The following diagram illustrates a general workflow for the incorporation of this compound into a PROTAC. The order of attachment of the POI and E3 ligase ligands can be varied depending on the specific synthetic strategy.
Caption: General workflow for synthesizing a PROTAC using the target building block.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the incorporation of this compound into a PROTAC. These protocols are based on well-established amide coupling chemistries and should be adapted based on the specific properties of the ligands being used.
Protocol 1: Amide Bond Formation using HATU
This protocol describes the coupling of the carboxylic acid of the building block with an amine-functionalized component (either a linker extension or a ligand) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient amide coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized component (1.0-1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine-functionalized component (1.0-1.2 eq), dissolved in a minimal amount of anhydrous DMF if necessary, to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Boc-protected conjugate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen to reveal a secondary amine, which can then be used for further conjugation.
Materials:
-
Boc-protected conjugate from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the Boc-protected conjugate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Deprotection: Add TFA to the solution (typically 20-50% v/v). Stir the mixture at room temperature for 1-4 hours.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the amine is often used in the next step without further purification. If necessary, the free amine can be obtained by neutralizing the salt with a suitable base.
Protocol 3: Final PROTAC Assembly
This protocol describes the final coupling of the deprotected piperidine-containing fragment with a carboxylic acid-functionalized ligand to form the final PROTAC.
Materials:
-
TFA salt of the deprotected piperidine conjugate from Protocol 2 (1.0 eq)
-
Carboxylic acid-functionalized ligand (1.0-1.2 eq)
-
HATU (1.1 eq) or EDC/NHS
-
DIPEA (3.0-4.0 eq, to neutralize the TFA salt and for the coupling reaction)
-
Anhydrous DMF
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0-1.2 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0-4.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the TFA salt of the deprotected piperidine conjugate (1.0 eq), dissolved in a minimal amount of anhydrous DMF if necessary, to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Purification: Upon completion, purify the crude PROTAC directly by preparative HPLC to obtain the final product with high purity (>95%).
Characterization of the Final PROTAC
Thorough characterization of the synthesized PROTAC is crucial to confirm its identity, purity, and integrity before biological evaluation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the chemical structure of the final PROTAC. The spectra should be consistent with the expected structure, showing characteristic signals for the piperidine ring, the two ligands, and the linker.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the PROTAC and to determine its elemental composition.[7]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final PROTAC, which should typically be >95% for use in biological assays.
Data Presentation and Physicochemical Properties
The incorporation of a rigid piperidine-based linker, derived from this compound, is expected to influence the physicochemical properties of the resulting PROTAC compared to those with more flexible linkers.
| Property | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Piperidine-based) | Rationale |
| Conformational Flexibility | High | Low to Moderate | The cyclic nature of the piperidine ring restricts bond rotation. |
| Solubility | Generally higher, especially with PEG | Can be modulated; the piperidine nitrogen can be protonated to increase aqueous solubility. | |
| Cell Permeability | Can be lower due to higher polarity and molecular size | Can be higher due to reduced polarity and the ability to shield polar groups. | |
| Metabolic Stability | Can be susceptible to enzymatic degradation | Generally enhanced due to the more stable cyclic structure. | |
| Ternary Complex Formation | Can adapt to various protein-protein interfaces | May require a more specific protein-protein interface for productive complex formation, potentially leading to higher selectivity. |
Logical Relationships in PROTAC Design
The successful design of a potent PROTAC involves a careful interplay between its three components. The following diagram illustrates the key relationships that must be considered.
Caption: Key relationships in PROTAC design and function.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs with rigid linkers. Its gem-disubstituted nature provides a unique scaffold for creating structurally defined linkers, which can lead to PROTACs with improved potency, selectivity, and pharmacokinetic properties. The protocols and information provided in this guide are intended to assist researchers in the rational design and synthesis of next-generation protein degraders.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of coupling conditions for 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
As a Senior Application Scientist, I've designed this technical support guide to provide in-depth, field-proven insights into the specific challenges of optimizing amide coupling reactions for 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your synthesis with confidence.
Technical Support Center: Coupling this compound
This guide is structured to anticipate and solve the common and complex issues encountered when working with this sterically hindered carboxylic acid.
Introduction: Understanding the Challenge
This compound is a valuable building block in medicinal chemistry. However, its structure presents a significant synthetic challenge. The carboxylic acid is attached to a quaternary carbon, creating substantial steric hindrance. This bulkiness can dramatically slow down the rate of amide bond formation and often leads to low yields or failed reactions with standard coupling protocols.
Effective optimization requires a careful selection of coupling reagents, bases, and reaction conditions tailored to overcome this steric barrier.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this acid so sluggish or low-yielding?
The primary reason is steric hindrance. The quaternary carbon atom at the 4-position of the piperidine ring, crowded by the cyano and carboxyl groups, physically obstructs the approach of the amine nucleophile to the activated carboxylic acid intermediate. This makes it difficult for the reactants to achieve the necessary transition state geometry for amide bond formation. Standard coupling reagents may not be potent enough to activate the acid sufficiently or the resulting active ester may not be reactive enough to overcome this barrier.[1]
Q2: What are the most effective coupling reagents for this substrate?
For sterically demanding couplings, uronium/aminium or phosphonium salt-based reagents are highly recommended due to their ability to generate highly reactive activated esters.
-
HATU (and its analogues HCTU, TCTU): HATU is often the reagent of choice.[2] It reacts with the carboxylic acid to form a highly reactive OAt-active ester.[3] The 7-azabenzotriazole (HOAt) moiety is superior to HOBt because the pyridine nitrogen provides anchimeric assistance (neighboring group participation), which stabilizes the transition state and accelerates the coupling reaction, leading to higher yields and reduced risk of side reactions like racemization.[4]
-
PyAOP/PyBOP: These are phosphonium-based reagents that are also highly effective, particularly for coupling N-methyl or other hindered amino acids.[2][5] PyBOP is a strong coupling reagent, though it produces carcinogenic byproducts, leading to the preference for alternatives like PyAOP in many labs.[2]
-
EDC/HOBt: This is a more traditional and economical carbodiimide-based method.[6][7][8] While often effective, it may require longer reaction times or elevated temperatures for this specific substrate. The addition of HOBt (or the superior HOAt) is crucial, as it forms an active ester that is more reactive and less prone to side reactions than the O-acylisourea intermediate formed with EDC alone.[9][10]
Q3: How do I select the appropriate base and solvent?
-
Base Selection: A non-nucleophilic, hindered organic base is essential to prevent side reactions with the coupling reagent or activated ester.
-
DIPEA (Hünig's base): This is the most common choice for HATU and other uronium/phosphonium reagents.[2][11] Typically, 2-3 equivalents are used.
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine: These are weaker, less hindered bases. They are a good choice if your amine substrate is sensitive or if you are trying to minimize potential racemization at an adjacent chiral center, although this is not a concern for the title acid itself.[1][10]
-
-
Solvent Selection: The solvent must be polar, aprotic, and able to dissolve all reactants.
-
DMF (Dimethylformamide): This is the most common and effective solvent for amide coupling reactions.[7][8]
-
NMP (N-Methyl-2-pyrrolidone): An excellent alternative to DMF, sometimes offering better solubility.[10]
-
DCM (Dichloromethane): Can be used, especially with EDC-based couplings, but solubility of all components, particularly the amine salt, should be verified.[6][8]
-
Q4: What are the most common side reactions and how can they be prevented?
-
Guanidinylation of the Amine: This occurs when using uronium/aminium reagents like HATU or HBTU.[12] If the amine is present during the initial activation of the carboxylic acid, it can react directly with the coupling reagent to form an unreactive guanidinium species, terminating the reaction.
-
Prevention: Employ a "pre-activation" step. Stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine.[13] This allows for the complete formation of the active ester intermediate.
-
-
N-Acylurea Formation: This is a classic side reaction with carbodiimide reagents like EDC or DCC.[10] The initially formed O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea.
Q5: How should I monitor the reaction progress effectively?
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most reliable method. It allows you to definitively track the consumption of starting materials and the formation of the desired product mass, while also revealing any significant side products.
-
TLC (Thin-Layer Chromatography): A quick and easy method. However, the starting carboxylic acid and the product amide may have similar Rf values. Staining is often necessary; KMnO₄ or ceric ammonium molybdate (CAM) stains are generally effective for visualizing the reactants and products.
Q6: What are the best practices for work-up and purification?
-
Aqueous Work-up: This is critical for removing reagent byproducts.
-
For HATU/HBTU couplings, byproducts like tetramethylurea are water-soluble.
-
For EDC couplings, the resulting urea byproduct is also water-soluble and easily removed with aqueous washes.[8]
-
A typical work-up involves diluting the reaction mixture (e.g., with Ethyl Acetate), followed by sequential washes with a weak acid (e.g., 5% citric acid or 1M HCl to remove excess base), saturated NaHCO₃ (to remove unreacted carboxylic acid), and finally brine.
-
-
Purification:
-
Flash Column Chromatography: This is the standard method for purification.[14]
-
Tailing on Silica Gel: Piperidine derivatives are basic and can interact strongly with acidic silica gel, leading to significant peak tailing. To mitigate this, add a small amount of a volatile base, such as triethylamine (~0.5-1%), to the eluent system (e.g., Hexane/Ethyl Acetate).[14]
-
Visual Workflows and Diagrams
General Amide Coupling Workflow
The following diagram illustrates the standard workflow for the coupling reaction.
Caption: General workflow for amide coupling of the title acid.
Troubleshooting Guide
This decision tree helps diagnose common issues during the coupling reaction.
Caption: Troubleshooting decision tree for coupling reactions.
Recommended Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest yields, especially with less reactive amines.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add HATU (1.1-1.2 eq) to the solution, followed by DIPEA (2.5-3.0 eq).
-
Pre-activation: Stir the mixture at room temperature for 15-20 minutes. The solution should be homogeneous.
-
Amine Addition: Add the amine (1.0-1.1 eq) to the activated mixture. If the amine is a hydrochloride salt, an additional equivalent of base may be required.
-
Reaction: Stir the reaction at room temperature. Monitor progress by LC-MS every 2-4 hours. If the reaction is slow, it can be gently heated to 40-50°C. Reactions are typically complete within 4-12 hours.
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% citric acid (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate) modified with 0.5% triethylamine to prevent peak tailing.
Protocol 2: Economical Coupling using EDC/HOBt
This protocol is a cost-effective alternative that can be effective, though may require more optimization.
-
Preparation: To a round-bottom flask, add this compound (1.0 eq), HOBt (or HOAt, 1.2 eq), and the amine (1.0-1.1 eq).
-
Dissolution: Dissolve the components in anhydrous DMF or DCM (approx. 0.1-0.2 M).
-
Cooling: Cool the mixture to 0°C in an ice bath.[6]
-
EDC Addition: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.[8] If needed, add a base like DIPEA or NMM (1.2 eq) at this stage, especially if the amine is a salt.[8]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours). Monitor progress by LC-MS or TLC.
-
Work-up & Purification: Follow steps 7-9 as described in Protocol 1. The aqueous work-up is very effective at removing the water-soluble EDC-urea byproduct.[8]
Comparative Summary of Conditions
| Parameter | Method 1: HATU | Method 2: EDC/HOBt | Rationale & Comments |
| Coupling Reagent | HATU (1.1-1.2 eq) | EDC·HCl (1.2 eq) | HATU is more potent and faster, ideal for hindered substrates.[15][16] |
| Additive | None required (HOAt is part of HATU) | HOBt or HOAt (1.2 eq) | Additive is essential for EDC to boost reactivity and prevent side reactions.[10] |
| Base | DIPEA (2.5-3.0 eq) | DIPEA or NMM (1.2 eq) | DIPEA is standard. NMM is a milder option if needed. |
| Solvent | DMF, NMP | DMF, DCM | DMF is generally the best choice for solubility. |
| Temperature | Room Temperature (can be heated) | 0°C to Room Temperature | Starting EDC couplings cold minimizes N-acylurea formation.[10] |
| Key Advantage | High efficiency, fast, reliable | Economical, readily available reagents | Choose based on priority: yield and speed vs. cost. |
| Potential Issue | Guanidinylation of amine | N-acylurea formation, slower rates | Both issues are preventable with the correct procedure. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. file.globalso.com [file.globalso.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid and its Derivatives
Welcome to the technical support center for the purification of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this versatile synthetic intermediate. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to streamline your experimental workflow and enhance your purification outcomes.
Introduction: The Challenge at Hand
This compound is a valuable building block in medicinal chemistry, prized for its rigid scaffold and dual functionality.[1] However, its purification is often fraught with challenges stemming from its unique chemical nature. The presence of a sterically hindered carboxylic acid, a moderately reactive nitrile group, and an acid-labile Boc protecting group creates a delicate balancing act during purification.[2][3] This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this molecule during purification?
A1: The two main points of instability are the tert-butoxycarbonyl (Boc) protecting group and the nitrile functionality.
-
Boc Group Lability: The Boc group is notoriously sensitive to acidic conditions.[2] Exposure to strong acids, or even prolonged exposure to milder acidic conditions (e.g., silica gel chromatography with non-neutralized eluents), can lead to premature deprotection.
-
Nitrile Hydrolysis: The cyano group can undergo hydrolysis to form a primary amide or a carboxylic acid under both acidic and basic conditions, particularly at elevated temperatures.[4][5][6][7][8] This can introduce hard-to-remove impurities.
Q2: Why is my compound "oiling out" instead of crystallizing?
A2: "Oiling out" is a common issue with Boc-protected compounds, which can sometimes be amorphous or have low melting points.[9] This can be caused by:
-
Residual Solvents: Trapped solvent molecules can disrupt the crystal lattice formation.
-
Impurities: Even small amounts of impurities can act as "crystal poisons," inhibiting proper crystal growth.
-
Supersaturation Issues: Cooling the solution too rapidly can lead to the formation of an oil instead of crystals.
Q3: Can I use normal-phase silica gel chromatography for purification?
A3: Yes, but with caution. Standard silica gel is slightly acidic and can cause partial or complete loss of the Boc group. To mitigate this, it is crucial to:
-
Neutralize the Silica: Prepare a slurry of silica gel with a solvent containing a small amount of a volatile base, such as triethylamine (~0.5-1%), before packing the column.
-
Buffer the Mobile Phase: Add a small percentage of a volatile base to your eluent system to maintain a neutral pH throughout the separation.[10]
Q4: What are the most common impurities I should expect?
A4: Common impurities often arise from the synthetic route and side reactions during workup and purification. These can include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Deprotected Analog: The piperidine derivative lacking the Boc group.
-
Hydrolysis Byproducts: The corresponding amide or di-acid resulting from nitrile hydrolysis.
-
Decarboxylation Products: Under harsh thermal or acidic/basic conditions, decarboxylation of the carboxylic acid can occur.[11][12]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Premature Boc Deprotection | Verify pH: Check the pH of all aqueous solutions used during workup. Avoid strongly acidic conditions. Rationale: The Boc group is cleaved by acid, leading to the formation of the more water-soluble free amine, which is lost during extraction.[2] Chromatography: If using silica gel chromatography, ensure the silica and mobile phase are neutralized as described in the FAQs. |
| Product Loss During Extraction | Adjust pH: During aqueous extraction, ensure the pH is carefully controlled. To extract the carboxylic acid into an organic layer, the aqueous phase should be acidified (e.g., pH 3-4) to protonate the carboxylate. Rationale: At neutral or basic pH, the compound exists as a carboxylate salt, which is highly soluble in the aqueous phase. Use Brine: Wash the combined organic layers with brine to reduce the solubility of the product in any residual water. |
| Incomplete Crystallization | Optimize Solvent System: Experiment with different solvent/anti-solvent combinations for recrystallization. Good starting points include ethyl acetate/hexanes, or isopropanol/water. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal. Rationale: Finding the right solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below is key for good recovery. |
Problem 2: Persistent Impurities in the Final Product
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Co-eluting Impurities in Chromatography | Modify Mobile Phase: Adjust the polarity of the eluent system. A shallower gradient or isocratic elution might provide better separation.[13] Change Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a bonded-phase silica (e.g., C18 for reversed-phase). |
| Formation of Diastereomers (if applicable) | Chiral Purification: If your synthesis can lead to diastereomers, consider chiral chromatography for separation. |
| Amide Impurity from Nitrile Hydrolysis | Minimize Heat and Extreme pH: Avoid prolonged heating and exposure to strong acids or bases during the reaction and workup.[4][5][7][8] Rationale: Nitrile hydrolysis is often catalyzed by acid or base and accelerated by heat. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is highly effective for separating the acidic target compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. Repeat the extraction 2-3 times. Caution: Vent the funnel frequently as CO₂ gas may be generated.
-
Combine Aqueous Layers: Combine the aqueous layers containing the sodium salt of your carboxylic acid.
-
Wash: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) to a pH of 3-4, while stirring. The product should precipitate out.
-
Extraction of Product: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate) 3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Neutralized Flash Column Chromatography
This method is suitable for separating impurities with polarities similar to the product.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes/ethyl acetate) containing 0.5% triethylamine.
-
Column Packing: Pack the column with the silica slurry, ensuring no air bubbles are trapped.[13]
-
Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After drying, carefully load the solid sample onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).[13]
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.
Visualization of Workflows
Decision Workflow for Purification Method Selection
Caption: Decision tree for selecting the optimal purification method.
Workflow for Acid-Base Extraction Protocol
Caption: Step-by-step workflow for the acid-base extraction protocol.
Quantitative Data Summary
The choice of purification technique can significantly impact both yield and purity. Below is a comparative table based on typical laboratory outcomes.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | >95% | 70-90% | Excellent for removing neutral/basic impurities; scalable. | Ineffective for acidic impurities; potential for emulsion formation. |
| Recrystallization | >98% | 50-85% | Can yield highly pure crystalline material; cost-effective. | Finding a suitable solvent system can be challenging; risk of "oiling out." |
| Flash Chromatography | >99% | 60-95% | High resolution for separating closely related compounds. | Can be time-consuming; risk of Boc deprotection on acidic silica. |
This technical support guide provides a comprehensive overview of the challenges and solutions associated with the purification of this compound and its derivatives. By understanding the chemical properties of your molecule and applying the appropriate troubleshooting strategies, you can significantly improve the efficiency and success of your purification efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Decarboxylation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid under different conditions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (CAS 495415-34-4). This bifunctional building block is a valuable intermediate in pharmaceutical and medicinal chemistry, and a thorough understanding of its stability is crucial for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, the compound should be stored in a refrigerator at 2-8°C. It should be kept in a tightly sealed container to protect it from moisture and air.[1] For short-term transport, the solid material is generally stable at ambient room temperature.
Q2: What is the primary stability concern with 1-(Boc)-4-cyanopiperidine-4-carboxylic acid?
The most significant stability issue is the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[2][3] The Boc group is designed to be removed under acidic conditions. Exposure to strong acids, or even prolonged exposure to moderate acidic conditions, will cleave the Boc group, yielding the unprotected 4-cyanopiperidine-4-carboxylic acid. This is the most common cause of unexpected side products or reaction failures.
Q3: How stable is the Boc group to basic or nucleophilic conditions?
The Boc group is renowned for its robustness under basic and nucleophilic conditions.[2][4] It is resistant to hydrolysis by common bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) and is unreactive towards most common nucleophiles.[2] This orthogonality makes it highly valuable in multi-step syntheses where other protecting groups, like Fmoc, might be cleaved.
Q4: Can this compound be heated? What is its thermal stability?
While stable under typical reaction conditions (room temperature to moderate heating), the Boc group is susceptible to thermal cleavage at elevated temperatures, generally above 150°C.[5][6] This thermolytic deprotection proceeds without any added catalyst and results in the formation of the free amine, isobutylene, and carbon dioxide.[6] Therefore, prolonged heating at high temperatures should be avoided unless Boc-deprotection is the desired outcome. For most standard applications, thermal degradation is not a concern at temperatures below 80°C.[7]
Q5: Are there any known chemical incompatibilities I should be aware of?
Yes. Based on its structure and standard safety data, the compound should not be mixed with:
-
Strong Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid will rapidly cleave the Boc group.[2][8]
-
Strong Oxidizing Agents: These should be avoided as they can react with the piperidine ring or other functional groups.[1]
Q6: How stable is the cyano (nitrile) group in this molecule?
The nitrile group is generally stable under the mild conditions tolerated by the Boc group. However, it can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under harsh acidic or basic conditions, often requiring heat.[9][10] In most synthetic applications involving this building block, the nitrile remains intact.
Troubleshooting Guide
This section addresses common problems encountered during experiments and links them to the stability profile of the molecule.
Problem 1: My reaction produced the deprotected amine, 4-cyanopiperidine-4-carboxylic acid, as a major byproduct.
-
Probable Cause: Unintentional cleavage of the Boc group due to acidic conditions.
-
Causality: The Boc group is cleaved via an acid-catalyzed mechanism. Protonation of the carbamate carbonyl is followed by the elimination of a stable tert-butyl cation, which then leads to the formation of a carbamic acid that readily decarboxylates to the free amine.[2]
-
Troubleshooting Steps:
-
Re-evaluate Reagents: Check if any reagents used are acidic or contain acidic impurities. This includes Lewis acids, which can also facilitate Boc cleavage.[11]
-
Monitor pH: If using aqueous solutions, monitor the pH during the reaction and workup. Ensure it remains neutral or basic.
-
Modify Workup: Avoid acidic quenches or extractions (e.g., washing with 1M HCl). Use a neutral (water, brine) or mild basic (saturated NaHCO₃) wash instead.
-
Solvent Choice: Some solvents can be latently acidic. Ensure high-purity, anhydrous solvents are used.
-
Problem 2: My final product has a mass corresponding to the hydrolysis of the nitrile group.
-
Probable Cause: The reaction or workup conditions were too harsh, leading to the hydrolysis of the cyano group to an amide or carboxylic acid.
-
Causality: Nitrile hydrolysis is a well-known transformation that can be catalyzed by strong acids or bases, particularly with heating.[10]
-
Troubleshooting Steps:
-
Reduce Temperature: If the reaction is run at an elevated temperature, attempt it at a lower temperature.
-
Avoid Strong Bases/Acids: If possible, use milder bases or acids for a shorter duration during workup.
-
Alternative Reagents: Explore alternative synthetic routes or reagents that do not require the harsh conditions that may be causing hydrolysis.
-
Problem 3: The purity of my starting material has decreased over time in storage.
-
Probable Cause: Improper storage leading to slow degradation.
-
Causality: While the solid is relatively stable, prolonged exposure to atmospheric moisture and acidic volatiles in a lab environment could potentially lead to slow degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended refrigerated temperature (2-8°C) in a well-sealed container.
-
Inert Atmosphere: For maximum long-term stability, consider storing the material under an inert atmosphere (e.g., Argon or Nitrogen).
-
Purity Check: Always perform a purity check (e.g., NMR, LC-MS) on the starting material before use, especially if it has been stored for an extended period.
-
Data & Diagrams
Summary of Stability under Various Conditions
| Condition | Stability of Boc Group | Stability of Cyano Group | Primary Degradation Product(s) |
| Strong Acid (e.g., TFA, HCl) | Labile[2][3] | Potential for hydrolysis[9] | 4-Cyanopiperidine-4-carboxylic acid |
| Strong Base (e.g., NaOH, KOH) | Stable[2] | Potential for hydrolysis[9][10] | 1-(Boc)-4-(aminocarbonyl)piperidine-4-carboxylic acid |
| Nucleophiles (e.g., amines, thiols) | Stable[2] | Generally Stable | None |
| Catalytic Hydrogenation | Stable[2] | Susceptible to reduction | 1-(Boc)-4-(aminomethyl)piperidine-4-carboxylic acid |
| High Temperature (>150 °C) | Thermally Labile[5][6] | Stable | 4-Cyanopiperidine-4-carboxylic acid |
| Common Organic Solvents | Stable | Stable | None |
| Strong Oxidizing Agents | Incompatible[1] | Potential for reaction | Various oxidation products |
Key Degradation Pathway: Acid-Catalyzed Deprotection
Caption: Acid-catalyzed cleavage of the Boc protecting group.
Experimental Workflow: Troubleshooting Unexpected Results
Caption: A logical workflow for diagnosing stability-related issues.
Protocol: Forced Degradation Study
This protocol provides a framework to systematically test the stability of the compound under various stress conditions. Analysis is typically performed by HPLC or LC-MS to quantify the parent compound and identify major degradants.
Objective: To identify potential degradation pathways and determine the compound's stability profile.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: [3]
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solution): Heat a sealed vial of the stock solution at 60°C for 24 hours.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 60°C for 24 hours. Dissolve in the solvent before analysis.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS to confirm their identity.
-
References
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
Methods for removing the Boc protecting group from 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
Welcome to the technical support center for the deprotection of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this critical synthetic step. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to overcome challenges in your own laboratory work.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the removal of the Boc protecting group from this compound.
Q1: What are the standard, go-to methods for deprotecting this specific molecule?
A1: The most common and well-established methods for Boc deprotection are acid-catalyzed. For this substrate, the two primary choices are:
-
Trifluoroacetic acid (TFA) , typically in a solution with dichloromethane (DCM).
-
Hydrochloric acid (HCl) , usually as a solution in an organic solvent like 1,4-dioxane or methanol.
These strong acids efficiently cleave the tert-butyl carbamate, liberating the piperidine nitrogen.
Q2: I'm concerned about the stability of the nitrile and carboxylic acid groups under strong acidic conditions. Is this a valid concern?
A2: Yes, this is a critical consideration. While the carboxylic acid is generally stable, the nitrile group is susceptible to hydrolysis under harsh acidic conditions, especially with heating, which can lead to the formation of an unwanted amide byproduct. Therefore, reaction conditions, particularly temperature and reaction time, must be carefully controlled. Milder deprotection methods might be necessary if nitrile hydrolysis becomes a significant issue.
Q3: My deprotection reaction seems to be incomplete. What are the likely causes?
A3: Incomplete deprotection is a common issue and can often be attributed to:
-
Insufficient Acid: The amount or concentration of the acid may be too low to drive the reaction to completion.
-
Short Reaction Time: The reaction may not have been allowed to run long enough.
-
Low Temperature: While elevated temperatures can cause side reactions, excessively low temperatures can slow the reaction to a crawl. Most Boc deprotections are effective at room temperature.
Q4: After the reaction, I'm struggling to isolate my product. What's the best approach?
A4: The product, 4-cyanopiperidine-4-carboxylic acid, is a zwitterion, which can make extraction and purification challenging. Standard workup procedures may not be effective. Common isolation techniques include:
-
Precipitation: After removing the volatile acid and solvent, the hydrochloride salt of the product can often be precipitated by adding a non-polar solvent like diethyl ether.
-
Ion-Exchange Chromatography: This is a highly effective method for purifying zwitterionic compounds and removing salt byproducts.
-
pH Adjustment and Crystallization: Carefully adjusting the pH of an aqueous solution of the product to its isoelectric point can induce crystallization.
II. Understanding the Chemistry: The 'Why' Behind the 'How'
A deep understanding of the reaction mechanism is paramount for effective troubleshooting and optimization.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions is a robust and well-understood transformation.[1][2] The reaction proceeds through a series of steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (e.g., TFA or HCl).[3][4]
-
Formation of a Stable Carbocation: The protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl carbocation and an unstable carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free amine.[3][4]
-
Protonation of the Liberated Amine: The newly freed piperidine nitrogen is then protonated by the excess acid in the reaction mixture, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[3]
Diagram of the Boc Deprotection Mechanism:
Caption: Acid-catalyzed Boc deprotection workflow.
III. Detailed Experimental Protocols & Troubleshooting Guides
This section provides step-by-step protocols for the most common deprotection methods, followed by a detailed troubleshooting guide for each.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is often the first method of choice due to the high volatility of both the reagent and solvent, which simplifies product isolation.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5–10 eq) to the stirred solution. Caution: The reaction is exothermic and evolves gas (CO₂ and isobutylene). Ensure adequate ventilation.[1]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1–3 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene or more DCM to ensure complete removal of residual TFA.
-
The resulting crude product, the trifluoroacetate salt of 4-cyanopiperidine-4-carboxylic acid, can then be purified.
Troubleshooting Guide for TFA Deprotection:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient TFA (less than 5 equivalents).- Reaction time is too short.- Low reaction temperature. | - Increase the equivalents of TFA to 10.- Extend the reaction time and continue monitoring.- Ensure the reaction is allowed to proceed at room temperature. |
| Formation of Amide Side-Product | - The reaction mixture was heated.- Prolonged reaction time at room temperature. | - Strictly maintain the reaction temperature at 0 °C to room temperature.- Optimize the reaction time to stop as soon as the starting material is consumed. |
| t-Butylation of the Product or Solvent | - The tert-butyl cation generated reacts with nucleophiles. | - While less of a concern for this substrate, adding a scavenger like anisole or thioanisole can trap the carbocation. |
| Difficulty in Removing Residual TFA | - TFA has a relatively high boiling point (72.4 °C). | - Co-evaporate the crude product with a non-polar solvent like toluene multiple times. |
| Product is an Oil and Won't Solidify | - The trifluoroacetate salt may be oily. | - Attempt to precipitate the salt by triturating the oil with cold diethyl ether. |
Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA and often provides the product as a crystalline hydrochloride salt, which can be easier to handle and purify.
Experimental Protocol:
-
Suspend this compound (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (5-10 eq).
-
Stir the mixture at room temperature for 2–4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold diethyl ether.
-
Alternatively, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
The crude product can be further purified by recrystallization or other methods.[1]
Troubleshooting Guide for HCl Deprotection:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of Starting Material | - The starting material may not be fully soluble in dioxane. | - The reaction can often proceed as a slurry. Gentle warming (to 30-40°C) can be attempted, but monitor closely for amide formation. |
| Incomplete Reaction | - Insufficient equivalents of HCl.- Reaction time is too short. | - Ensure at least 5 equivalents of the HCl solution are used.- Extend the reaction time to 4-6 hours or even overnight if necessary. |
| Product Does Not Precipitate | - The hydrochloride salt may be soluble in the reaction mixture. | - Concentrate the solution under reduced pressure and then triturate the residue with a non-polar solvent like diethyl ether or hexane to induce precipitation. |
| Amide Formation | - Reaction temperature is too high. | - Maintain the reaction at room temperature. If warming is necessary, use the lowest effective temperature for the shortest possible time. |
IV. Alternative & Milder Deprotection Strategies
For substrates that are particularly sensitive to strong acids, several milder alternatives can be considered. These methods may require more optimization but can be crucial for preserving the integrity of the nitrile group.
| Method | Typical Conditions | Advantages | Disadvantages |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | 2-3 eq. in DCM, room temp. | Milder than strong protic acids, can be more selective.[5] | May require stoichiometric amounts, and some Lewis acids can hydrolyze to form protic acids.[5] |
| Thermal Deprotection | Heating in a high-boiling solvent (e.g., dioxane, toluene) at reflux. | Avoids the use of strong acids. | High temperatures can lead to other side reactions or decomposition.[2][6] |
| Oxalyl Chloride in Methanol | 3 eq. oxalyl chloride in methanol, room temp. | Reported to be very mild and tolerant of many functional groups.[4][7] | The reagent is corrosive and moisture-sensitive. |
V. Purification of the Zwitterionic Product
The final product, 4-cyanopiperidine-4-carboxylic acid, exists as a zwitterion at its isoelectric point. This property dictates the purification strategy.
Workflow for Purification:
Caption: Purification strategies for the zwitterionic product.
Key Purification Insights:
-
Ion-Exchange Chromatography: This is often the most robust method. A strong cation exchange resin can be used to bind the protonated piperidine. After washing away impurities, the product can be eluted with a basic solution (e.g., aqueous ammonia). The volatile base can then be removed under reduced pressure.
-
Crystallization at the Isoelectric Point: Dissolve the crude amine salt in a minimal amount of water. Slowly add a base (e.g., pyridine or a dilute solution of sodium hydroxide) to raise the pH. The product will be least soluble at its isoelectric point and should precipitate out. This point often needs to be determined empirically.
By understanding the underlying chemistry and anticipating potential challenges, the deprotection of this compound can be transformed from a potentially problematic step into a reliable and high-yielding reaction.
References
- 1. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Identification of common impurities in 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important building block. Here, we provide in-depth, field-proven insights into the identification and management of common impurities, complete with troubleshooting guides, frequently asked questions, and detailed analytical protocols.
Introduction: The Synthetic Landscape
The synthesis of this compound is a multi-step process that, while conceptually straightforward, is prone to the formation of several process-related and degradation impurities. A common and efficient synthetic route commences with 1-Boc-4-piperidone and proceeds through a modified Strecker synthesis. This pathway involves the formation of a cyanohydrin or a related intermediate, which is then converted to the target α-cyano carboxylic acid.
The critical steps in this synthesis are the introduction of the cyano and carboxylic acid functionalities and the stability of the Boc protecting group and the nitrile moiety throughout the reaction and work-up procedures. Understanding the potential side reactions at each stage is paramount for impurity control and achieving high purity of the final product.
Troubleshooting Guide: Addressing Common Synthetic Challenges
This section addresses specific issues that you may encounter during your experiments, providing causal explanations and actionable solutions.
Question 1: My final product shows a significant peak in the HPLC analysis with a higher polarity (earlier retention time) than the main product. What could this be?
This is a common observation and often points to the presence of one of two likely impurities:
-
1-(tert-Butoxycarbonyl)-4-carboxamidopiperidine-4-carboxylic acid (Impurity A): This impurity arises from the partial hydrolysis of the nitrile group of the target compound. The amide is more polar than the nitrile, leading to an earlier elution time in reverse-phase HPLC.
-
Causality: The hydrolysis of the nitrile can be catalyzed by either acidic or basic conditions, which may be encountered during the reaction work-up or purification.[1][2] For instance, prolonged exposure to aqueous acid during the acidification step to precipitate the carboxylic acid can promote the formation of the amide. Similarly, residual base from a preceding step can also catalyze this hydrolysis.
-
Troubleshooting Steps:
-
pH Control: Carefully neutralize the reaction mixture and avoid excessively acidic or basic conditions during work-up.
-
Temperature Management: Perform the work-up and extraction at lower temperatures to minimize the rate of hydrolysis.
-
Prompt Extraction: Do not allow the product to remain in aqueous acidic or basic solutions for extended periods.
-
-
-
1-(tert-Butoxycarbonyl)-piperidine-4,4-dicarboxylic acid (Impurity B): Complete hydrolysis of the nitrile group will yield a dicarboxylic acid. This impurity is significantly more polar than the target compound and will have a much shorter retention time.
-
Causality: The conditions that lead to the formation of the amide impurity (Impurity A) can, if more forcing (e.g., higher temperatures, longer reaction times, stronger acid/base concentration), lead to the complete hydrolysis of the nitrile to a carboxylic acid.[3][4]
-
Troubleshooting Steps:
-
Milder Conditions: If this impurity is prevalent, consider using milder acidic or basic conditions during the synthesis and work-up.
-
Reaction Monitoring: Closely monitor the progress of the reaction to avoid prolonged reaction times that could lead to over-hydrolysis.
-
-
Question 2: I'm observing a non-polar impurity with a longer retention time in my HPLC analysis. What is the likely culprit?
A common non-polar impurity is the starting material or an intermediate from the Boc protection step.
-
Unreacted 1-Boc-4-piperidone: If the initial reaction to form the cyano- and carboxyl- functionalities is incomplete, the starting ketone will remain. Being less polar than the carboxylic acid product, it will elute later in a reverse-phase HPLC separation.
-
Causality: Insufficient reaction time, temperature, or stoichiometry of reagents in the Strecker-type reaction can lead to incomplete conversion of the starting ketone.
-
Troubleshooting Steps:
-
Reaction Optimization: Ensure the reaction goes to completion by optimizing the reaction time and temperature. Monitor the reaction by TLC or in-process HPLC.
-
Stoichiometry: Use a slight excess of the cyanide source and ammonium salt (if applicable) to drive the reaction to completion.
-
-
-
Incompletely reacted Boc-protected starting material: If the synthesis starts from a non-Boc protected piperidine derivative, incomplete protection can result in the presence of the unprotected or partially protected species in the final product.
-
Causality: Inefficient Boc protection can be due to suboptimal reaction conditions, insufficient di-tert-butyl dicarbonate (Boc anhydride), or the presence of moisture which can hydrolyze the anhydride.[5]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Reagent Stoichiometry: Use a sufficient excess of Boc anhydride and a suitable base (e.g., triethylamine, DMAP) to ensure complete protection.
-
-
Question 3: My yield is low, and I have multiple unidentifiable peaks in my chromatogram. What are the potential side reactions I should consider?
Low yields and a complex impurity profile can stem from several side reactions, particularly related to the stability of the intermediates and the product.
-
Decarboxylation: The target molecule, being a geminal cyano-carboxylic acid, can be susceptible to decarboxylation under certain conditions, particularly at elevated temperatures. This would lead to the formation of 1-Boc-4-cyanopiperidine.
-
Causality: Heating the reaction mixture for prolonged periods or during distillation for solvent removal can induce the loss of carbon dioxide.
-
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heat during the reaction and purification steps. Use a rotary evaporator at a moderate temperature for solvent removal.
-
-
-
Side reactions from Strecker intermediates: The Strecker reaction involves the formation of imine and aminonitrile intermediates.[6][7] These can undergo side reactions if not efficiently converted to the desired product.
-
Causality: The equilibrium between the ketone, imine, and aminonitrile can be influenced by pH and the presence of water. Side reactions can include polymerization of the imine or reversion of the aminonitrile to the imine.
-
Troubleshooting Steps:
-
One-pot Procedure: Whenever possible, perform the sequence of reactions in one pot to minimize the isolation of potentially unstable intermediates.
-
Control of Equivalents: Carefully control the stoichiometry of the reagents to favor the forward reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical process parameter to control to minimize impurity formation?
The most critical parameters are pH and temperature control during the reaction and work-up. Extreme pH values and high temperatures can promote the hydrolysis of the nitrile group and potentially the Boc group, as well as decarboxylation.
Q2: How can I confirm the identity of a suspected impurity?
The most definitive way is to synthesize an authentic standard of the suspected impurity and compare its retention time and mass spectrum (LC-MS) with the unknown peak in your sample. High-resolution mass spectrometry (HRMS) can provide the elemental composition, and NMR spectroscopy of the isolated impurity can confirm its structure.
Q3: Are there any specific storage conditions recommended for this compound to prevent degradation?
It is recommended to store the compound in a cool, dry, and dark place. Exposure to moisture and heat should be minimized to prevent hydrolysis and decarboxylation. Storage under an inert atmosphere (e.g., nitrogen or argon) is also advisable for long-term stability.
Data Presentation: Common Impurities
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Observations |
| 1-(tert-Butoxycarbonyl)-4-carboxamidopiperidine-4-carboxylic acid (Impurity A) | ![]() | C₁₂H₂₀N₂O₅ | 272.30 | Elutes earlier than the main peak in RP-HPLC. Shows a characteristic mass increase of 18 amu (addition of water). |
| 1-(tert-Butoxycarbonyl)-piperidine-4,4-dicarboxylic acid (Impurity B) | ![]() | C₁₂H₁₉NO₆ | 273.28 | Elutes significantly earlier than the main peak in RP-HPLC. Shows a mass corresponding to the complete hydrolysis of the nitrile. |
| 1-Boc-4-piperidone (Starting Material) | ![]() | C₁₀H₁₇NO₃ | 199.25 | Elutes later than the main peak in RP-HPLC. |
| 1-Boc-4-cyanopiperidine (Decarboxylation Product) | ![]() | C₁₁H₁₈N₂O₂ | 210.27 | Elutes later than the main peak in RP-HPLC. Shows a mass decrease of 44 amu (loss of CO₂). |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on a modified Strecker synthesis.
-
Reaction Setup: To a solution of 1-Boc-4-piperidone (1 equivalent) in a suitable solvent such as ethanol or methanol, add potassium cyanide (1.1 equivalents) and ammonium carbonate (2.5 equivalents).
-
Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Hydrolysis: Upon completion, cool the reaction mixture and add a solution of aqueous sodium hydroxide (e.g., 2 M). Heat the mixture to 80-90 °C for 4-6 hours to hydrolyze the intermediate hydantoin or aminonitrile.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and wash with an organic solvent like ethyl acetate to remove non-polar impurities. Carefully acidify the aqueous layer with cold dilute hydrochloric acid to a pH of 3-4.
-
Product Collection: The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: HPLC Method for Impurity Profiling
This is a general reverse-phase HPLC method suitable for the analysis of the target compound and its common impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Mandatory Visualization
Caption: Synthetic pathway and common impurity formation.
References
- 1. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. prepchem.com [prepchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker Synthesis [organic-chemistry.org]
Navigating Solvent Selection for Reactions with 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to providing in-depth guidance on the use of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a particular focus on the critical aspect of solvent selection.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving. What are the recommended initial solvents to try?
A1: The solubility of this compound is dictated by its structure, which includes a polar carboxylic acid, a moderately polar cyano group, and a bulky, nonpolar Boc-protecting group. This combination can lead to solubility challenges.
For initial dissolution attempts, a systematic approach is recommended. Start with common aprotic polar solvents known for their ability to dissolve a wide range of organic compounds.
-
Recommended Starting Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Chloroform are often effective for dissolving Boc-protected amino acids and related structures.[1][2]
-
Troubleshooting Insolubility: If solubility remains an issue, consider gentle heating. However, be cautious as excessive heat can potentially lead to degradation. For reactions where the subsequent steps involve aqueous conditions, dissolving the compound in a water-miscible solvent like Tetrahydrofuran (THF) or Dioxane before adding the aqueous component can be an effective strategy.[1]
Q2: I am performing an amide coupling reaction. Which solvents are optimal for this transformation involving this compound?
A2: Amide bond formation is a cornerstone of synthetic chemistry, and solvent choice is paramount to ensure efficient reaction kinetics and minimize side reactions.
-
Standard Solvents: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile are widely used for amide coupling reactions.[3] These solvents effectively solvate the reactants and coupling reagents.
-
Greener Alternatives: There is a significant push towards replacing hazardous solvents like DMF and DCM.[4][5][6][7] Consider exploring greener alternatives such as 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or ethyl acetate.[4][5] Recent studies have also highlighted propylene carbonate and N-butylpyrrolidone (NBP) as promising, less toxic replacements for DMF in peptide synthesis.[8][9]
-
Influence of Coupling Reagents: The choice of coupling reagent can also influence the optimal solvent. For instance, carbodiimide-based couplings (e.g., EDC, DCC) often perform well in DCM, while phosphonium or uronium salt-based reagents (e.g., HATU, HBTU) are typically used in DMF or acetonitrile.[3][10]
Q3: For the N-Boc deprotection step, what are the best alternative solvents to the commonly used Dichloromethane (DCM) and Dioxane?
A3: The deprotection of the Boc group is typically achieved under acidic conditions. While TFA in DCM or HCl in dioxane are traditional choices, concerns over the toxicity of these solvents have prompted the search for alternatives.[1][11]
-
Ester and Ether Solvents: Greener ethers like Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF) are increasingly being used as replacements for 1,4-dioxane.[11] Esters such as ethyl acetate can also be effective solvents for HCl-mediated deprotection.[1]
-
Solvent-Free and Water-Mediated Methods: For a truly green approach, solvent-free deprotection using stoichiometrically generated HCl gas has been reported to be highly efficient.[12] Additionally, methods using water at elevated temperatures or deep eutectic solvents (DES) composed of choline chloride and p-toluenesulfonic acid offer sustainable alternatives.[13][14]
-
Milder Acidic Conditions: If your molecule is sensitive to strong acids, milder conditions such as aqueous phosphoric acid in THF or oxalyl chloride in methanol can be employed.[14][15]
Troubleshooting Guide
Problem: My reaction is sluggish or incomplete.
Possible Cause & Solution:
-
Poor Solubility: Even if the starting material appears to dissolve initially, poor solubility of an intermediate or reagent can hinder the reaction.
-
Solution: Consider switching to a more polar solvent like DMF or NMP. For biphasic reactions, ensure adequate stirring to maximize the interfacial area. The use of co-solvents can also improve solubility. For instance, adding a small amount of DMSO to DMF can help disrupt aggregation.[16]
-
Problem: I am observing significant side product formation.
Possible Cause & Solution:
-
Solvent-Reactant Interaction: The solvent can sometimes participate in the reaction, leading to unwanted byproducts. For example, strong acids can cleave ether solvents like THF.[11]
-
Solution: Carefully select a solvent that is inert under your reaction conditions. Review the literature for known incompatibilities between your chosen solvent and reagents.
-
-
Racemization during Amide Coupling: The choice of solvent and base can influence the extent of racemization, especially with sensitive amino acid derivatives.
-
Solution: Using a combination of a less-coordinating solvent and a weaker base, such as N-methylmorpholine (NMM) instead of diisopropylethylamine (DIEA), can minimize racemization.[16] The addition of additives like 1-hydroxybenzotriazole (HOBt) is also a standard practice to suppress this side reaction.[10]
-
Solvent Selection Workflow
To aid in the systematic selection of an appropriate solvent, the following workflow is proposed.
Caption: A decision-making workflow for selecting an optimal solvent.
Comparative Data of Common Solvents
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant | Key Considerations |
| Dichloromethane | DCM | 39.6 | 9.1 | Good general solvent, but a suspected carcinogen.[11] |
| N,N-Dimethylformamide | DMF | 153 | 36.7 | High polarity, good for dissolving polar compounds, but has reproductive toxicity concerns.[5][6] |
| Tetrahydrofuran | THF | 66 | 7.6 | Good ether solvent, but can be cleaved by strong acids.[11] |
| Acetonitrile | ACN | 82 | 37.5 | Polar aprotic solvent, often used in chromatography and as a reaction solvent. |
| Ethyl Acetate | EtOAc | 77.1 | 6.0 | Greener ester solvent, useful for extractions and as a reaction medium.[4][5] |
| 2-Methyltetrahydrofuran | 2-MeTHF | 80 | 6.2 | A greener alternative to THF, derived from renewable resources.[4][5][17] |
| Propylene Carbonate | PC | 242 | 65.5 | A green polar aprotic solvent shown to replace DCM and DMF in peptide synthesis.[8] |
| N-Butylpyrrolidone | NBP | 239 | - | A non-toxic, biodegradable alternative to NMP and DMF.[4][9] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using a Greener Solvent (2-MeTHF)
-
To a solution of this compound (1.0 eq) in 2-MeTHF, add the desired amine (1.1 eq).
-
Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.0 eq).
-
Add a base, such as N,N-diisopropylethylamine (DIEA) (2.0 eq), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Protocol 2: N-Boc Deprotection using HCl in Ethyl Acetate
-
Dissolve the Boc-protected compound in ethyl acetate.
-
Bubble dry HCl gas through the solution or add a commercially available solution of HCl in ethyl acetate (e.g., 4 M).
-
Stir the mixture at room temperature, monitoring the reaction by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the deprotected amine often precipitates and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the product salt.
Mechanistic Considerations for Solvent Choice
The solvent plays a more active role than simply being a medium for the reaction. It can influence reaction rates and selectivity through various interactions.
Caption: Influence of solvent on reaction outcomes.
Polar aprotic solvents like DMF can stabilize charged intermediates and transition states, thereby accelerating the reaction. In contrast, nonpolar solvents may favor aggregation of polar molecules, potentially slowing down the reaction. The ability of a solvent to act as a hydrogen bond donor or acceptor can also significantly impact the reactivity of the solutes.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The greening of peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 10. peptide.com [peptide.com]
- 11. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 12. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. par.nsf.gov [par.nsf.gov]
Strategies to prevent racemization of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization
Welcome to the technical support center for 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid. This guide is designed to provide in-depth, practical advice to help you navigate the challenges associated with maintaining the stereochemical integrity of this valuable building block. As Senior Application Scientists, we understand that unexpected racemization can derail critical experiments and timelines. Here, we address common issues in a direct question-and-answer format, explaining the underlying chemical principles and offering field-proven strategies to ensure your success.
Troubleshooting Guides & FAQs
Question 1: We're observing a loss of enantiomeric excess (ee) in our reactions involving this compound. What is the primary cause of this racemization?
Answer:
The primary cause of racemization in this compound is the acidity of the proton at the chiral center (the α-carbon, C4). This carbon is positioned between two electron-withdrawing groups: the carboxylic acid and the cyano group. This structural arrangement significantly increases the acidity of the α-hydrogen.[1]
Under either basic or acidic conditions, this proton can be abstracted, leading to the formation of a planar enolate or enol intermediate, respectively.[2][3] Once this planar, achiral intermediate is formed, reprotonation can occur from either face of the molecule with equal probability. This results in the formation of a racemic mixture (a 1:1 ratio of both enantiomers), thereby diminishing or completely eroding the enantiomeric excess of your starting material.[2]
Here is a diagram illustrating the base-catalyzed racemization mechanism:
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Question 2: What specific experimental conditions should I avoid to prevent racemization?
Answer:
To maintain the stereochemical integrity of this compound, it is crucial to control the reaction environment carefully. Here are the key conditions to avoid:
| Condition to Avoid | Rationale | Recommended Alternative |
| Strong Bases | Strong bases (e.g., hydroxides, alkoxides) readily deprotonate the acidic α-carbon, leading to rapid enolate formation and subsequent racemization. | Use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[4] These bases are less likely to abstract the α-proton due to steric hindrance. |
| High Temperatures | Increased thermal energy accelerates the rate of both proton abstraction and enol/enolate formation, significantly increasing the risk and rate of racemization. | Conduct reactions at low temperatures (e.g., 0 °C to -78 °C) whenever possible to minimize the rate of racemization. |
| Prolonged Reaction Times | The longer the chiral center is exposed to conditions that can induce racemization, the greater the potential loss of enantiomeric excess. | Optimize reaction conditions to minimize reaction times. Monitor reaction progress closely using techniques like TLC, LC-MS, or HPLC. |
| Protic Solvents with Base | Protic solvents can facilitate proton exchange, shuttling protons on and off the α-carbon and promoting racemization, especially in the presence of a base. | Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN). |
| Strongly Acidic Conditions | Strong acids can catalyze enol formation, which, like enolate formation, creates a planar intermediate that leads to racemization.[2] | If acidic conditions are necessary, use mild acids or buffer the system to maintain a controlled pH. |
Question 3: We need to perform a coupling reaction with the carboxylic acid. What is the best strategy to activate the acid without causing racemization?
Answer:
Activating the carboxylic acid for coupling is a critical step where racemization can readily occur. The key is to convert the carboxylic acid into a good leaving group without generating conditions that favor α-proton abstraction.
Recommended Strategy: In Situ Formation of an Active Ester
This is the most widely accepted and effective method. It involves using a coupling reagent that converts the carboxylic acid into an active ester, which then reacts with the amine nucleophile.
Step-by-Step Protocol for a Racemization-Free Peptide Coupling:
-
Dissolution: Dissolve this compound (1 equivalent) and an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to slow down potential side reactions, including racemization.
-
Addition of Coupling Reagent: Add a carbodiimide-based coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents) to the cooled solution. Stir for 15-30 minutes at 0 °C to allow for the formation of the active ester.
-
Addition of Nucleophile: Add the desired amine (1 equivalent) and a sterically hindered base like DIEA (1.5-2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Perform a standard aqueous work-up to remove byproducts and isolate the desired coupled product.
Why this works: The additive (HOBt or Oxyma) traps the activated carboxylic acid as an active ester intermediate. This intermediate is less reactive and more stable than the O-acylisourea intermediate formed with the carbodiimide alone, which is highly prone to racemization.[4] The use of a sterically hindered base minimizes direct deprotonation of the α-carbon.
Caption: Workflow for a coupling reaction designed to minimize racemization.
Question 4: Can I convert the carboxylic acid to an acid chloride to facilitate my reaction?
Answer:
While converting a carboxylic acid to an acid chloride is a common method for activation, it is a high-risk strategy for this compound and is generally not recommended if maintaining stereochemical integrity is critical.
The reagents typically used for this conversion, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often require elevated temperatures and can generate acidic byproducts (HCl). These conditions create a favorable environment for enolization and subsequent racemization.[3]
If you must use an acid chloride, the conversion should be performed at the lowest possible temperature and the crude acid chloride should be used immediately in the next step without purification to minimize its exposure to conditions that could cause racemization. A milder alternative to consider would be the use of a reagent like cyanuric chloride at low temperatures.
Question 5: How can I purify the final product without risking epimerization at the chiral center?
Answer:
Purification is another stage where racemization can occur if not handled properly. The primary method to avoid this is silica gel column chromatography under non-basic and non-acidic conditions.
Key Purification Guidelines:
-
Neutralize the Crude Product: Before loading onto the column, ensure that your crude product is free from any acidic or basic residues from the reaction work-up. A final wash with a saturated, neutral salt solution like brine can be beneficial.
-
Use a Neutral Eluent System: Employ neutral solvent systems like ethyl acetate/hexanes or dichloromethane/methanol. Avoid using additives like triethylamine in your eluent, as this can cause racemization on the silica gel column.
-
Avoid Overly Acidic Silica: Standard silica gel is slightly acidic. While generally acceptable for short exposure times, if your compound is particularly sensitive, you can use deactivated (neutral) silica gel or flush the column with a small amount of a non-nucleophilic, volatile base (like pyridine, which is then completely removed with the solvent front) before loading your sample.
-
Minimize Purification Time: Do not let the compound sit on the column for extended periods. Elute the product as efficiently as possible.
By adhering to these troubleshooting guides and understanding the chemical principles behind racemization, you can significantly improve the success rate of your experiments and ensure the stereochemical purity of your valuable compounds.
References
Technical Support Center: Solubility Enhancement for 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
An in-depth guide created by a Senior Application Scientist.
Welcome to the technical support guide for 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (Boc-CN-Pip-COOH). This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile building block. As Senior Application Scientists, we understand that achieving a homogeneous solution is a critical first step for successful reactions, purifications, and biological assays. This guide provides in-depth, field-proven insights and troubleshooting protocols to address these challenges effectively.
Compound Overview
This compound is a bifunctional molecule featuring a piperidine scaffold. Its unique structure includes:
-
A tert-Butoxycarbonyl (Boc) protecting group , which imparts significant hydrophobicity and favors solubility in nonpolar organic solvents.[1][2]
-
A polar nitrile (cyano) group .
-
An ionizable carboxylic acid group , which is the primary handle for solubility manipulation in aqueous and polar protic systems.[3]
This combination of a bulky, nonpolar group with polar, ionizable functionalities results in complex solubility behavior, often leading to poor solubility in a wide range of common solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Boc-CN-Pip-COOH?
Based on its structure, the compound is a crystalline solid that is generally more soluble in polar aprotic organic solvents. The bulky, hydrophobic Boc group limits its solubility in water and nonpolar hydrocarbon solvents, while the carboxylic acid's ability to form strong hydrogen-bonded dimers in the solid state can hinder dissolution in many solvents without specific intervention.
Table 1: Qualitative Solubility Profile of Boc-CN-Pip-COOH
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | Soluble | These solvents can disrupt the carboxylic acid hydrogen bonds and effectively solvate both the polar and nonpolar parts of the molecule.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | Solvates the Boc group well, but is a poor hydrogen bond acceptor for the carboxylic acid. Solubility may be limited.[1][5] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Sparingly Soluble | Moderate polarity and hydrogen bond accepting ability. Often requires heating. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Sparingly Soluble | Can act as both hydrogen bond donors and acceptors, but the hydrophobic Boc group can limit overall solubility.[6] |
| Aqueous (Neutral) | Water, PBS Buffer (pH 7.4) | Insoluble | The hydrophobic Boc group dominates, and the carboxylic acid is protonated and less polar, leading to very poor water solubility.[1][7] |
| Nonpolar | Hexanes, Toluene | Insoluble | These solvents cannot effectively solvate the polar carboxylic acid and nitrile groups.[6] |
Q2: How can I dramatically increase the solubility of this compound in aqueous solutions?
The most effective method is pH adjustment to form a carboxylate salt.[8][9] The carboxylic acid group is acidic and can be deprotonated by a base to form a highly polar and water-soluble carboxylate anion.
Mechanism: At a pH above the compound's pKa (typically 4-5 for a carboxylic acid), the equilibrium shifts from the neutral, poorly soluble acid form (R-COOH) to the charged, water-soluble salt form (R-COO⁻ M⁺).[7][10] This ionic species is readily solvated by water molecules.[11]
Protocol 1: Aqueous Solubilization via Salt Formation
-
Preparation : Weigh the desired amount of Boc-CN-Pip-COOH and place it in a suitable container.
-
Solvent Addition : Add the desired volume of water or aqueous buffer (e.g., PBS). The compound will likely remain as a suspension.
-
Base Addition : While stirring, add a suitable base dropwise. Common choices include:
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) for inorganic salts.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) for organic salts, though these are more commonly used in organic media.
-
-
Monitor Dissolution : Continue adding the base until the solid completely dissolves. The solution should become clear.
-
Final pH Check : Measure the final pH of the solution. For complete and stable dissolution, the pH should ideally be at least 2 units above the pKa of the carboxylic acid (target pH > 7.0).[12]
-
Note : The resulting solution contains the salt of your compound (e.g., sodium 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylate). Ensure this is compatible with your downstream application.
Q3: My compound won't dissolve in dichloromethane (DCM), a common reaction solvent. What should I do?
While DCM is a good solvent for many Boc-protected compounds, the strong intermolecular hydrogen bonding of the carboxylic acid can limit solubility.[2] Several techniques can overcome this.
Option 1: Use a Co-solvent A co-solvent is a small amount of a secondary solvent added to the primary solvent to enhance solubility.[13][14]
-
Principle : A polar co-solvent can disrupt the solute-solute interactions (like hydrogen bonding) that the primary solvent cannot overcome alone.[15][16]
-
Recommendation : Add a small percentage (1-10% v/v) of a more polar solvent like methanol (MeOH), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to the DCM.
-
Protocol :
-
Suspend the compound in DCM.
-
Add the co-solvent (e.g., MeOH) dropwise while stirring.
-
Often, only a small amount is needed to achieve full dissolution.
-
Option 2: Gentle Heating and Sonication
-
Principle : Increasing the temperature provides the energy needed to overcome the crystal lattice energy and intermolecular forces.[17] Sonication uses ultrasonic waves to physically break apart agglomerates and accelerate the dissolution process.
-
Protocol :
-
Suspend the compound in the solvent.
-
Gently warm the mixture (e.g., to 30-40°C). Caution : Avoid excessive heat, which could potentially lead to the degradation or deprotection of the acid-labile Boc group.
-
Place the vessel in an ultrasonic bath for 5-10 minute intervals until the solid dissolves.
-
Option 3: In-situ Salt Formation (Organic Media)
-
Principle : Adding an organic base like triethylamine (TEA) will form an ammonium carboxylate salt. This salt has disrupted hydrogen bonding and is often more soluble in organic solvents like DCM than the parent acid.
-
Protocol :
-
Suspend the compound in DCM.
-
Add 1.1 equivalents of triethylamine (TEA).
-
Stir the mixture. Dissolution should occur as the salt is formed. This is particularly useful for reactions where TEA is used as a base catalyst anyway.
-
Troubleshooting Workflows
For a systematic approach, follow the appropriate decision tree below. These diagrams outline a logical progression from the simplest to more advanced techniques.
Workflow 1: Achieving Solubility in Aqueous Media
Caption: Decision tree for solubilizing Boc-CN-Pip-COOH in aqueous systems.
Workflow 2: Achieving Solubility in Organic Solvents (e.g., DCM)
Caption: Decision tree for solubilizing Boc-CN-Pip-COOH in organic solvents.
References
- 1. Protecting Amino Acids Supplier [cds-bsx.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 4. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. brainly.com [brainly.com]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpdft.com [rjpdft.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. youtube.com [youtube.com]
- 17. byjus.com [byjus.com]
Validation & Comparative
A Researcher's Guide to Conformational Constraint: 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid in Peptidomimetic Design
In the intricate world of drug discovery, the quest for potent, selective, and metabolically robust therapeutics often leads researchers away from native peptides towards their engineered counterparts: peptidomimetics. The inherent flexibility of linear peptides is a double-edged sword; while it allows for adaptation to a binding partner, it also results in a significant entropic penalty upon binding and exposes the peptide to rapid proteolytic degradation. The strategic introduction of conformational constraints is a cornerstone of modern medicinal chemistry, designed to overcome these limitations.[1][2]
This guide provides an in-depth comparison of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid, a unique Cα,α-disubstituted amino acid, with other classes of constrained amino acids. We will explore its synthesis, structural implications, and comparative performance, supported by experimental frameworks, to inform its application in your research.
The Principle of Pre-organization: Why Constrain a Peptide?
The central hypothesis behind using constrained amino acids is "conformational pre-organization." By restricting the rotatable bonds within a peptide's backbone or side chains, we limit the molecule's accessible conformations to a smaller, more defined ensemble. If this constrained conformation aligns with the bioactive conformation required for target binding, several advantages emerge:
-
Enhanced Binding Affinity: Reducing the number of low-energy conformations decreases the entropic cost of binding, leading to a more favorable Gibbs free energy (ΔG) and, consequently, higher affinity (lower Kd or IC50 values).[1]
-
Increased Metabolic Stability: The unnatural, rigid structures are often poor substrates for proteases, leading to a longer biological half-life.[2][3]
-
Improved Selectivity: A rigidified peptide is less likely to adopt conformations that allow for binding to off-target receptors, thereby reducing side effects.
-
Better Pharmacokinetic Properties: Strategic modifications can enhance membrane permeability and oral bioavailability.[4]
A Spotlight on this compound
This particular building block, which we will refer to as Boc-4-CN-Api-OH (Amino-piperidine), offers a unique combination of features stemming from its geminally disubstituted piperidine core.
Structural Anatomy:
-
Piperidine Ring: A six-membered saturated heterocycle that adopts a stable chair conformation, rigidly positioning its substituents in either axial or equatorial orientations.[5] This serves as the primary conformational lock.
-
Cα,α-Disubstitution: The presence of both a cyano and a carboxylic acid group on the same carbon (C4) severely restricts the local backbone dihedral angles (φ/ψ), similar to other α,α-disubstituted amino acids.
-
Cyano Group: A polar, electron-withdrawing nitrile group that can act as a hydrogen bond acceptor or engage in dipole-dipole interactions, offering a unique modality for modulating target binding that is not present in simple alkyl-substituted amino acids.
-
Boc Protecting Group: The tert-Butoxycarbonyl group is a standard, acid-labile protecting group for the piperidine nitrogen, making the building block fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[6][7]
Comparative Analysis with Other Constrained Amino Acids
The choice of a constraining element is critical and depends entirely on the desired structural outcome. Boc-4-CN-Api-OH occupies a distinct space when compared to other common strategies.
| Feature | Boc-4-CN-Api-OH | Proline Analogs (e.g., 4-Fluoroproline) | Aib (α-Aminoisobutyric Acid) | β-Amino Acids | Stapled Peptides |
| Constraint Type | Cα,α-disubstitution within a piperidine ring. | Pyrrolidine ring constraint. | Gem-dimethyl steric hindrance. | Backbone homologation (n+1). | Covalent macrocyclic bridge. |
| Backbone Impact | Local restriction of φ/ψ angles; introduces a rigid "kink" or turn. | Induces specific turn structures (β-turns). | Strongly promotes helical conformations (α- or 3₁₀-helix). | Alters backbone spacing, can form novel secondary structures. | Stabilizes α-helical or other secondary structures. |
| Novel Functionality | Yes (Cyano group for H-bonding/dipolar interactions). | Yes (e.g., fluorine for electronic effects). | No (Simple methyl groups). | No (Backbone extension is the primary feature). | Yes (The stapling linker can be functionalized). |
| Synthetic Accessibility | Multi-step synthesis required, but commercially available. | Commercially available. | Commercially available and inexpensive. | Commercially available. | Requires synthesis of non-natural amino acids and on-resin cyclization.[8] |
| Metabolic Stability | High (Resistant to proteolysis at the insertion site). | Moderate to High. | High. | High (Not a substrate for typical proteases). | High. |
| Typical Application | Inducing turns; probing polar interactions in binding pockets. | Mimicking proline-induced turns; modulating pucker. | Stabilizing α-helical peptides. | Creating novel peptide folds; protease inhibitors. | Inhibiting protein-protein interactions by stabilizing helices.[8] |
Experimental Section: Protocols and Data Interpretation
Protocol 1: Synthesis of this compound
The synthesis of this building block can be achieved from commercially available N-Boc-4-piperidone. The following is a representative laboratory-scale procedure adapted from established chemical principles.
Workflow Diagram: Synthesis of Boc-4-CN-Api-OH
Caption: Synthetic workflow for Boc-4-CN-Api-OH.
Step-by-Step Methodology:
-
Strecker Synthesis of the α-Aminonitrile:
-
To a solution of N-Boc-4-piperidone (1 eq) in a mixture of ethanol and water, add potassium cyanide (1.5 eq) and ammonium carbonate (3.0 eq).
-
Seal the reaction vessel and heat to 60°C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and extract the product, N-Boc-4-amino-4-cyanopiperidine, with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
-
Hydrolysis to the Carboxylic Acid:
-
This step is challenging due to the potential for decarboxylation or hydrolysis of the nitrile under harsh conditions. A more controlled approach starting from a different precursor is often used commercially. A common alternative route involves the synthesis of the corresponding hydantoin, followed by hydrolysis.[9]
-
For the aminonitrile intermediate, careful hydrolysis is required. Suspend the aminonitrile in 6M HCl.
-
Heat the mixture under reflux for 4-8 hours. The Boc group may also be cleaved under these conditions and may need to be re-introduced.
-
A more robust method involves creating the tert-butyl ester first and then performing a selective hydrolysis or starting from a precursor where the carboxylic acid is already present.[10][11] Given the complexity, sourcing this building block from a commercial supplier is recommended for most applications.
-
Protocol 2: Incorporation into Peptides via Fmoc-SPPS
Boc-4-CN-Api-OH is a sterically hindered amino acid, requiring robust coupling conditions.
Workflow Diagram: SPPS Incorporation
Caption: SPPS cycle for coupling Boc-4-CN-Api-OH.
Step-by-Step Methodology:
-
Resin Preparation: Start with a standard Fmoc-protected amino acid loaded onto a resin (e.g., Rink Amide for C-terminal amides). Perform Fmoc deprotection using 20% piperidine in DMF to expose the free N-terminal amine.
-
Activation and Coupling:
-
In a separate vessel, pre-activate the Boc-4-CN-Api-OH (4 equivalents relative to resin loading).
-
Dissolve the amino acid in DMF. Add a coupling agent such as HATU or HBTU (3.9 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (8 eq).
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the resin vessel.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. A double coupling is highly recommended to ensure complete reaction.
-
-
Monitoring: Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines, indicating a successful coupling.
-
Capping: If the coupling is incomplete, cap any unreacted N-termini using acetic anhydride to prevent the formation of deletion sequences.
-
Continuation: Since the piperidine nitrogen is Boc-protected, it will remain intact during subsequent Fmoc deprotection steps. Proceed with the synthesis of the rest of the peptide sequence using standard Fmoc-SPPS protocols.[12]
-
Final Cleavage: Use a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the Boc group and other side-chain protecting groups simultaneously.
Supporting Experimental Data
The true utility of a constrained building block is demonstrated by its impact on biological activity and stability. While direct comparative data for Boc-4-CN-Api-OH across multiple systems is proprietary or dispersed in the literature, we can analyze representative data for analogous piperidine-based constraints.
| Peptide System | Modification | Result | Implication |
| Opioid Receptor Agonist | Incorporation of a 4-carboxy-4-anilidopiperidine core | 10-fold increase in binding affinity (MOR) | The rigid piperidine scaffold pre-organizes the pharmacophore for optimal receptor interaction. |
| Generic Heptapeptide | Replacement of Ala with a piperidine-based amino acid | >8 hours half-life in human plasma vs. <30 mins for native peptide | The unnatural backbone is resistant to cleavage by serum proteases, significantly enhancing stability. |
| Enzyme Inhibitor | Introduction of a 4-substituted piperidine | Reversal of conformational preference of a key substituent from equatorial to axial upon protonation.[13] | The piperidine ring's conformation can be finely tuned by substituents and local environment, offering a tool to control pharmacophore presentation. |
Conclusion and Future Outlook
This compound is a highly valuable tool for medicinal chemists engaged in peptidomimetic design. It provides a robust method for inducing local conformational constraint, enhancing metabolic stability, and introducing novel polar functionality through its unique cyano group.
While its synthesis is more complex than that of simpler constrained amino acids like Aib, its commercial availability and compatibility with standard SPPS protocols make it an accessible option. Its primary advantage lies in its ability to enforce a specific, rigid turn-like structure while simultaneously allowing for the exploration of new interactions within a target's binding site. This contrasts with helix-promoting residues or backbone extension strategies, making Boc-4-CN-Api-OH a strategic choice for dissecting structure-activity relationships and developing next-generation peptide therapeutics.
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Comparative Activity of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid Derivatives
For the modern researcher in drug discovery, the piperidine scaffold is a cornerstone of medicinal chemistry, prized for its conformational rigidity and synthetic versatility.[1][2] Among its many functionalized forms, 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid and its derivatives represent a particularly valuable class of building blocks. The presence of a protected amine, a reactive carboxylic acid, and a nitrile group on a quaternary center provides a rich platform for generating diverse molecular architectures. This guide offers an in-depth comparative analysis of the biological activity of derivatives synthesized from this core structure, grounded in experimental data and established scientific principles. We will explore the rationale behind synthetic choices, present detailed experimental protocols, and dissect structure-activity relationships (SAR) to empower researchers in their quest for novel therapeutics.
The Strategic Advantage of the 4-Cyano-4-Carboxypiperidine Scaffold
The 1-Boc-4-cyanopiperidine-4-carboxylic acid scaffold is not merely a synthetic curiosity; its utility is rooted in sound medicinal chemistry principles. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions without compromising other functionalities.[3] The 4-carboxylic acid moiety serves as a convenient handle for amide bond formation, a common strategy for linking the piperidine core to other pharmacophoric elements. The nitrile group, while seemingly simple, can act as a bioisostere for other functional groups or be chemically transformed into amines or other moieties, further expanding the accessible chemical space. This trifecta of functionalities makes this scaffold a powerful starting point for creating libraries of compounds for high-throughput screening and lead optimization.[1][4]
Derivatives of this scaffold have been investigated for a range of biological targets, including Protein Kinase B (Akt) and GlyT1 inhibitors, underscoring its broad applicability in drug development.[1][4][5] The rigid piperidine ring helps to pre-organize substituents in a defined three-dimensional space, which can lead to higher binding affinities and improved selectivity for the target protein.
Comparative Analysis: A Case Study of Piperidine Derivatives as MenA Inhibitors
To illustrate a practical application and comparative analysis of piperidine derivatives, we will examine a structure-activity relationship (SAR) study of compounds designed as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.[6] MenA is a key enzyme in the menaquinone biosynthesis pathway, making it an attractive target for the development of new anti-tuberculosis agents.[6] While the specific derivatives in this study do not all contain the 4-cyano group, the principles of their synthesis and the comparative analysis of their activity are directly translatable to derivatives of 1-Boc-4-cyanopiperidine-4-carboxylic acid.
The study systematically explored modifications at different positions of the piperidine scaffold to understand their impact on inhibitory potency against the MenA enzyme (IC50) and whole-cell activity against M. tuberculosis (GIC50).[6]
Experimental Workflow for Synthesis and Evaluation
The general workflow for synthesizing and evaluating a library of piperidine derivatives can be visualized as follows:
Caption: A generalized workflow for the synthesis and biological evaluation of a library of piperidine derivatives.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the biological activity of a selection of synthesized piperidine derivatives, highlighting the impact of different substituents on their potency.
| Compound | R Group (Substitution) | MenA IC50 (µM)[6] | M. tuberculosis GIC50 (µM)[6] | cLogP[6] |
| 8 | Unsubstituted Phenyl | 50 ± 1 | 50 ± 2 | 6.2 |
| 9 | 4-Fluorophenyl | 33 ± 5 | 14 ± 1 | 6.4 |
| 10 | 4-Bromophenyl | 12 ± 2 | 14 ± 0 | 6.8 |
| 11 | 4-Chlorophenyl | 22 ± 3 | 8 ± 0 | 6.7 |
| 12 | 2-Fluorophenyl | 23 ± 2 | 50 ± 6 | 6.4 |
| 14 | 3-Bromophenyl | 12 ± 3 | 14 ± 0 | 6.8 |
From this data, several key insights into the SAR can be drawn:
-
Impact of Halogen Substitution: The introduction of a halogen on the phenyl ring generally improved both enzymatic and whole-cell activity compared to the unsubstituted analog (8 ).
-
Positional Effects: Para-substituted analogs (9 , 10 , 11 ) demonstrated a favorable balance of MenA inhibition and mycobacterial growth inhibition. The ortho-fluoro substitution in compound 12 improved MenA inhibition but resulted in a significant loss of whole-cell activity, possibly due to altered physicochemical properties affecting cell penetration.
-
Lipophilicity: While potent, many of the active compounds exhibited high calculated LogP (cLogP) values, which can be a concern for drug-like properties. The study aimed to optimize potency while managing lipophilicity.[6]
This type of systematic analysis is crucial for guiding the next steps in a drug discovery program, allowing researchers to focus on the most promising chemical space for further optimization.
Experimental Protocols
To ensure the reproducibility and integrity of the research, detailed experimental protocols are essential. Below are representative procedures for the synthesis of a key intermediate and a final derivative, as well as the biological assays.
Synthesis of a Piperidine-4-carboxamide Intermediate
This protocol describes a typical amide coupling reaction to link the carboxylic acid of the piperidine scaffold to an amine.
Protocol: Amide Coupling
-
To a solution of this compound (1.0 eq.) in dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add the desired primary or secondary amine (1.1 eq.) and triethylamine (2.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
MenA Enzyme Inhibition Assay
This protocol outlines a method for determining the in vitro inhibitory activity of the synthesized compounds against the MenA enzyme.
Protocol: MenA Inhibition Assay [6]
-
Prepare membrane fractions containing the MenA enzyme from M. tuberculosis.
-
In a 96-well plate, add the MenA-containing membrane fraction to a reaction buffer containing [3H]-farnesyl pyrophosphate.
-
Add the test compounds at various concentrations (typically a serial dilution).
-
Initiate the enzymatic reaction by adding 1,4-dihydroxy-2-naphthoate.
-
Incubate the plate at 37 °C for a defined period.
-
Quench the reaction and extract the lipid-soluble products.
-
Separate the radiolabeled product (demethylmenaquinone) from the substrate by TLC.
-
Quantify the amount of product formation using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.
Visualizing the Drug Discovery Logic
The process of lead optimization based on SAR data is an iterative cycle. The following diagram illustrates this logical relationship.
Caption: The iterative cycle of lead optimization in drug discovery.
Conclusion
The this compound scaffold is a highly valuable platform in medicinal chemistry. Through systematic derivatization and rigorous biological evaluation, as exemplified by the case study on MenA inhibitors, researchers can effectively explore structure-activity relationships to guide the development of potent and selective therapeutic agents. The experimental protocols and logical frameworks presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this versatile chemical entity. By combining rational design with robust experimental validation, the full potential of these piperidine derivatives can be unlocked to address unmet medical needs.
References
- 1. 1-Boc-4-cyanopiperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid: A Strategic Evaluation
This guide provides an in-depth validation and comparison of synthetic strategies for obtaining 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid. This compound is a valuable building block in medicinal chemistry, serving as a conformationally restricted α,α-disubstituted amino acid analog. Its rigid piperidine core and orthogonally functionalized quaternary center make it a sought-after scaffold for designing novel therapeutics, including protease inhibitors and peptide mimetics.[1]
We will dissect a robust, multi-step approach proceeding through a hydantoin intermediate and compare it with a more direct, alternative strategy. This analysis is designed for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices, scalability, and the critical importance of a rigorous validation framework.
Route 1: The Bucherer-Bergs Approach — A Robust Foundation
The Bucherer-Bergs reaction is a classic, reliable multicomponent reaction for synthesizing 5,5-disubstituted hydantoins from ketones.[2][3] This strategy is particularly advantageous for creating the sterically hindered quaternary carbon at the C4 position of the piperidine ring. The pathway involves the formation of a stable spiro-hydantoin intermediate from N-Boc-4-piperidinone, which can then be hydrolyzed to the corresponding amino acid. While this route does not directly yield the target cyano-acid, it produces a key, well-characterized precursor, and its reliability makes it a crucial benchmark for large-scale campaigns.
Caption: The Bucherer-Bergs pathway to the target molecule's amino acid precursor.
Experimental Protocol: Synthesis of 1-Boc-piperidine-4-spiro-5'-hydantoin
This protocol is adapted from a well-established procedure for similar substrates, prioritizing safety and reproducibility.[4]
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottomed flask equipped with a magnetic stir bar and reflux condenser with N-Boc-4-piperidinone (1.0 eq), ammonium carbonate (2.1 eq), methanol, and deionized water.
-
Causality: Ammonium carbonate serves as an in-situ source of both ammonia and carbon dioxide, the essential components for the Bucherer-Bergs reaction.[2] The methanol/water solvent system is chosen to solubilize both the organic starting material and the inorganic salts.
-
-
Reagent Addition (Critical Safety Step): While stirring at room temperature, add a solution of potassium cyanide (KCN) (2.1 eq) in deionized water dropwise.
-
Causality & Safety: KCN is acutely toxic and must be handled with extreme care, avoiding any contact with acids which would liberate lethal hydrogen cyanide gas. The slow addition helps to control any potential exotherm.
-
-
Reaction Execution: Seal the flask and heat the mixture to 60°C for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating accelerates the reaction, which involves several equilibrium steps, including imine formation and cyclization.[5] The extended reaction time ensures high conversion to the thermodynamically stable spiro-hydantoin.
-
-
Workup and Isolation: Cool the reaction mixture to room temperature and then to 10°C in an ice bath. The hydantoin product, being less soluble in the cold aqueous methanol, will precipitate. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. Typical yields for this step are in the 80-90% range.[4]
Protocol: Hydrolysis to 4-Amino-1-(Boc)-piperidine-4-carboxylic acid
-
Reaction Setup: Suspend the dried hydantoin (1.0 eq) in a mixture of tetrahydrofuran (THF) and 2.0 M potassium hydroxide (KOH) solution.[4]
-
Causality: Strong basic conditions and heat are required to hydrolyze the highly stable, five-membered hydantoin ring. THF acts as a co-solvent to improve the solubility of the organic substrate.
-
-
Reaction Execution: Heat the suspension to reflux and stir vigorously for 4-6 hours until the reaction is complete (monitored by LC-MS).
-
Workup and Isolation: Cool the mixture and acidify carefully with 2N HCl to a pH of ~6. The amino acid product will precipitate at its isoelectric point. Filter the solid, wash with water, and dry to yield the amino acid precursor.
Critique of Route 1: This pathway is highly reliable and scalable for producing the amino acid precursor. However, converting the amino group of this precursor to a nitrile group to reach the final target is non-trivial, often requiring harsh Sandmeyer-type conditions that are incompatible with the Boc-protecting group and may lead to low yields and significant side products.
Route 2: Direct α-Cyanation — A High-Risk, High-Reward Strategy
An alternative strategy aims for a more direct synthesis by introducing the cyano group onto a pre-existing carboxylic acid derivative. This route avoids the hydantoin intermediate but introduces its own set of challenges related to the formation and reaction of an enolate at a sterically hindered position.
Caption: A conceptual direct α-cyanation pathway.
Conceptual Discussion of Route 2
-
Esterification: The starting N-Boc-piperidine-4-carboxylic acid is readily available.[6] It would first be converted to its methyl ester to protect the acidic proton and improve solubility in organic solvents for the subsequent steps.[7]
-
α-Halogenation: The key step involves the generation of a lithium enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78°C), followed by quenching with an electrophilic bromine source such as N-bromosuccinimide (NBS).
-
Challenges: Complete deprotonation at the sterically hindered C4 position can be difficult. The resulting enolate may be unstable, and competitive side reactions are possible.
-
-
Nucleophilic Substitution: The α-bromo ester would then undergo an Sₙ2 reaction with a cyanide source, like KCN, in a polar aprotic solvent such as DMSO.
-
Challenges: Sₙ2 reactions at a neopentyl-like tertiary center are notoriously slow and prone to elimination (E2) side reactions, which would lead to an undesired alkene byproduct. High temperatures required to force the substitution could also compromise the Boc group.
-
-
Saponification: The final step involves the selective hydrolysis of the methyl ester using a mild base like lithium hydroxide (LiOH) to yield the target carboxylic acid.
Critique of Route 2: While this route is more convergent, its success hinges on the challenging α-halogenation and nucleophilic substitution steps. It is likely to suffer from lower yields and require significant optimization, making it less suitable for initial large-scale synthesis compared to the more predictable Bucherer-Bergs approach.
Comparative Analysis
| Parameter | Route 1 (Bucherer-Bergs) | Route 2 (Direct α-Cyanation) | Justification |
| Plausibility | High (for precursor) | Moderate | The Bucherer-Bergs reaction is a named, well-documented reaction for this type of transformation.[8] The direct α-cyanation of this specific substrate is conceptually plausible but challenging. |
| Number of Steps | 2 (to amino acid precursor) | 4 (to target) | Route 1 is shorter to a key intermediate, but conversion to the final target would add significant steps and risk. Route 2 is longer but more direct. |
| Starting Materials | N-Boc-4-piperidinone | N-Boc-piperidine-4-carboxylic acid | Both starting materials are commercially available and comparable in cost. |
| Key Reagent Hazards | Potassium Cyanide (Acutely Toxic) | LDA (Pyrophoric), NBS (Irritant), KCN (Acutely Toxic) | Both routes require handling of highly toxic cyanide salts. Route 2 adds the complexity of handling a pyrophoric organolithium base. |
| Scalability | High | Low to Moderate | The Bucherer-Bergs reaction is known to be scalable.[4] The use of cryogenic temperatures (-78°C) and potentially difficult purifications make Route 2 less amenable to scale-up without extensive process development. |
| Predicted Yield | High (to precursor) | Low to Moderate | High yields are reported for hydantoin formation.[4] The sterically hindered Sₙ2 step in Route 2 is the primary yield-limiting factor. |
Validation Workflow for the Final Product
Regardless of the synthetic route chosen, a rigorous analytical workflow is essential to confirm the identity, purity, and quality of the final this compound.[9] This establishes the trustworthiness of the synthesis.
Caption: A standard workflow for the validation of a synthesized compound.
Detailed Validation Protocols
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the final compound and quantify any impurities.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Acceptance Criteria: Purity ≥ 95% for use in subsequent research.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Method: Electrospray Ionization (ESI) in both positive and negative modes.
-
Expected Results:
-
Positive Mode: m/z = 255.13 [M+H]⁺, 277.11 [M+Na]⁺
-
Negative Mode: m/z = 253.12 [M-H]⁻
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To unequivocally confirm the chemical structure.
-
¹H NMR (400 MHz, CDCl₃):
-
~1.48 ppm (singlet, 9H): Protons of the tert-butyl (Boc) group.
-
~2.0-2.4 ppm (multiplet, 4H): Piperidine ring protons at C3 and C5.
-
~3.2-3.8 ppm (multiplet, 4H): Piperidine ring protons at C2 and C6.
-
A very broad singlet for the carboxylic acid proton may be observed, or it may exchange with residual water.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
~175 ppm: Carboxylic acid carbonyl carbon.
-
~154 ppm: Boc carbonyl carbon.
-
~118 ppm: Nitrile carbon.
-
~81 ppm: Quaternary carbon of the Boc group.
-
~55 ppm: Quaternary C4 carbon of the piperidine ring.
-
~40-45 ppm: C2 and C6 of the piperidine ring.
-
~30-35 ppm: C3 and C5 of the piperidine ring.
-
~28.4 ppm: Methyl carbons of the Boc group.
-
-
Conclusion and Recommendation
The synthesis of this compound presents a choice between established reliability and high-risk directness.
-
Route 1 (Bucherer-Bergs) is the recommended starting point for any research program. It provides robust, scalable access to the key 4-amino-4-carboxy-piperidine precursor, which is itself a valuable building block. While the conversion to the target cyano-acid is problematic, the reliability of the initial steps ensures a consistent supply of material for methods development.
-
Route 2 (Direct α-Cyanation) represents a more advanced, process-oriented approach. It is conceptually more elegant but fraught with predictable challenges in steric hindrance for both the α-halogenation and Sₙ2 steps. This route should only be considered after the initial precursor is secured and when significant resources can be dedicated to overcoming the anticipated low yields and side-product formation.
Ultimately, the choice of synthetic strategy will depend on the specific goals of the research team, balancing the immediate need for material against the long-term desire for a more streamlined synthesis. In all cases, a comprehensive validation of the final product is non-negotiable to ensure the integrity of subsequent biological and medicinal chemistry studies.
References
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 8. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Analysis of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid: A Comparative Guide
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. The piperidine scaffold, a privileged structure in medicinal chemistry, is a core component of numerous therapeutic agents. Its derivatives, such as 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid, serve as versatile building blocks in the synthesis of complex molecules. This guide provides an in-depth analysis of the spectroscopic data for this key intermediate and offers a comparative perspective against structurally related analogues. Understanding the nuances of their spectral features is crucial for unambiguous identification, purity assessment, and elucidation of their roles in synthetic pathways.
Introduction to the Target Molecule
This compound (CAS 495415-34-4) is a disubstituted piperidine derivative featuring a tert-Butoxycarbonyl (Boc) protecting group on the nitrogen, and both a cyano and a carboxylic acid group at the C4 position. This unique arrangement of functional groups makes it a valuable synthon for introducing a quaternary center and diverse functionalities in drug candidates. The Boc group provides a stable yet readily cleavable protecting group, essential for multi-step syntheses.
Spectroscopic Data Analysis of this compound
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The reported ¹H NMR spectrum of this compound in DMSO-d6 at 400 MHz reveals the following key signals[1]:
-
13.55 ppm (br s, 1H): This very broad singlet is characteristic of the acidic proton of the carboxylic acid group. Its broadness is a result of hydrogen bonding and chemical exchange.
-
3.75-3.60 ppm (m, 2H) & 3.30-3.15 ppm (m, 2H): These multiplets correspond to the axial and equatorial protons on the carbons adjacent to the nitrogen atom of the piperidine ring (C2 and C6). The presence of the bulky Boc group restricts conformational flexibility, leading to distinct signals for these protons.
-
2.12-2.02 ppm (m, 2H) & 1.84-1.74 ppm (m, 2H): These multiplets arise from the protons on the C3 and C5 positions of the piperidine ring.
-
1.40 ppm (s, 9H): This strong singlet is the characteristic signal for the nine equivalent protons of the tert-butyl group of the Boc protecting group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The reported mass spectrum for this compound shows a molecular ion peak (MH+) at m/z 255[1]. This corresponds to the protonated molecule [C₁₂H₁₈N₂O₄ + H]⁺, confirming the molecular weight of 254.29 g/mol .
Comparative Spectroscopic Analysis
To better understand the spectroscopic features of our target molecule, it is instructive to compare its data with those of structurally similar compounds. We will consider two key analogues: 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid , which lacks the cyano group, and 1-(tert-Butoxycarbonyl)-4-cyanopiperidine , which lacks the carboxylic acid group.
Comparator 1: 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
This compound allows for the assessment of the electronic and structural effects of the cyano group.
-
¹H NMR: The ¹H NMR spectrum of this analogue in CDCl₃ shows signals for the piperidine ring protons and the Boc group. A notable difference is the absence of the deshielding effect of the cyano group on the neighboring protons. The carboxylic acid proton signal is also present, typically in the range of 10-12 ppm.
-
¹³C NMR: The quaternary carbon at the 4-position would show a significantly different chemical shift compared to the target molecule due to the absence of the electron-withdrawing cyano group.
-
IR Spectroscopy: The IR spectrum would be dominated by the broad O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹) and the strong C=O stretch of the carboxylic acid and the urethane carbonyl of the Boc group (around 1700-1750 cm⁻¹). The characteristic nitrile (C≡N) stretch around 2240 cm⁻¹ would be absent.
Comparator 2: 1-(tert-Butoxycarbonyl)-4-cyanopiperidine
This analogue helps to understand the influence of the carboxylic acid group on the spectroscopic properties.
-
¹H NMR: The proton at the C4 position would now be a methine proton, appearing as a multiplet, and its chemical shift would be influenced by the cyano group. The absence of the carboxylic acid proton signal is a key differentiator.
-
¹³C NMR: The C4 carbon would be a methine carbon, and its chemical shift would be significantly different from the quaternary carbon in the target molecule. The characteristic signal for the carboxylic acid carbonyl carbon (around 170-180 ppm) would be absent.
-
IR Spectroscopy: The IR spectrum would show a sharp, medium-intensity peak for the C≡N stretch around 2240 cm⁻¹. The broad O-H stretch of the carboxylic acid would be absent, and the C=O stretching region would only show the absorption for the Boc group's carbonyl.
Summary of Spectroscopic Data
| Compound | ¹H NMR (Key Signals) | ¹³C NMR (Predicted Key Signals) | IR (Key Absorptions, cm⁻¹) | MS (m/z) |
| This compound | 13.55 (br s, 1H, COOH), 3.75-3.15 (m, 4H, NCH₂), 2.12-1.74 (m, 4H, CH₂), 1.40 (s, 9H, t-Bu) | ~175 (COOH), ~154 (Boc C=O), ~120 (CN), ~80 (Boc C), ~50 (C4), ~40 (NCH₂), ~30 (CH₂), ~28 (t-Bu) | ~3300-2500 (O-H), ~2240 (C≡N), ~1750-1690 (C=O) | 255 (MH⁺)[1] |
| 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | 10-12 (br s, 1H, COOH), ~3.9 (m, 2H), ~2.8 (m, 2H), ~2.5 (m, 1H), ~1.9 (m, 2H), ~1.6 (m, 2H), 1.45 (s, 9H) | ~179 (COOH), ~155 (Boc C=O), ~80 (Boc C), ~42 (NCH₂), ~41 (CH), ~28 (CH₂), ~28 (t-Bu) | ~3300-2500 (O-H), ~1750-1690 (C=O) | 230 (MH⁺) |
| 1-(tert-Butoxycarbonyl)-4-cyanopiperidine | ~3.6 (m, 2H), ~3.1 (m, 2H), ~2.9 (m, 1H), ~1.9 (m, 4H), 1.46 (s, 9H) | ~154 (Boc C=O), ~121 (CN), ~80 (Boc C), ~42 (NCH₂), ~28 (CH₂), ~28 (t-Bu), ~26 (CH) | ~2950 (C-H), ~2240 (C≡N), ~1690 (C=O) | 211 (MH⁺) |
Note: Predicted ¹³C NMR and some ¹H NMR values are based on typical chemical shifts for the respective functional groups and may vary depending on the solvent and other experimental conditions.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃). The choice of solvent is critical to dissolve the sample and to avoid interfering signals.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation and Analysis:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and intense signal for the ion of interest.
-
Acquire the mass spectrum in the appropriate mass range.
-
Visualization of Molecular Structure and Workflow
To provide a clearer understanding of the molecular structure and the analytical workflow, the following diagrams are provided.
References
A Comparative Guide to the Structural Elucidation of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid Derivatives
This guide offers an in-depth technical comparison of analytical methodologies for the structural characterization of 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid and its derivatives. These scaffolds are of significant interest in medicinal chemistry and drug discovery, serving as constrained building blocks for novel therapeutics.[1][2] An unambiguous understanding of their three-dimensional structure is paramount for structure-activity relationship (SAR) studies and rational drug design.
This document provides a detailed protocol for single-crystal X-ray crystallography, the gold standard for structural determination, and compares its performance and outputs with alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Central Role of X-ray Crystallography in Drug Design
X-ray crystallography provides unparalleled, high-resolution data on the precise spatial arrangement of atoms within a crystalline solid. This technique allows for the definitive determination of bond lengths, bond angles, and stereochemistry, which are critical parameters in understanding the interaction of a drug candidate with its biological target. For derivatives of this compound, crystallographic data can reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat), the orientation of the bulky tert-butoxycarbonyl (Boc) protecting group, and the spatial relationship between the cyano and carboxylic acid functionalities.
While no specific crystal structure for this compound is publicly available in the Cambridge Structural Database (CSD) as of the writing of this guide[2], a detailed analysis of the closely related analog, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, provides a robust framework for understanding the crystallographic approach.[3][4]
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol is a comprehensive guide for obtaining a high-quality crystal structure of a this compound derivative.
Part 1: Synthesis and Crystallization
The synthesis of the parent compound, this compound, can be achieved through various synthetic routes, often starting from 4-cyanopiperidine.[5] A common approach involves the protection of the piperidine nitrogen with a Boc group, followed by functionalization at the 4-position.
Diagram of a potential synthetic pathway:
Caption: A simplified synthetic route to the target compound.
Crystallization Workflow:
The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent or solvent system is critical and is typically determined empirically.[6]
Caption: A general workflow for the crystallization of organic molecules.
Detailed Crystallization Steps:
-
Solvent Screening: In separate vials, dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane) at an elevated temperature to achieve saturation.[6]
-
Slow Evaporation/Cooling: Allow the solutions to cool slowly to room temperature. If no crystals form, loosely cap the vials to allow for slow evaporation of the solvent over several days.[6]
-
Vapor Diffusion: If single-solvent methods are unsuccessful, employ a two-solvent vapor diffusion technique. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this solution in an open vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is sparingly soluble). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.[6]
-
Crystal Selection: Using a microscope, select a well-formed, single crystal with sharp edges and no visible defects for mounting.
Part 2: Data Collection and Structure Refinement
-
Mounting: The selected crystal is mounted on a goniometer head.
-
Data Collection: Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain the final, high-resolution structure.[4]
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information, are often more amenable to high-throughput screening, and can provide insights into the behavior of the molecule in solution.[7]
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[4] | Unambiguous structural determination; "gold standard". | Requires high-quality single crystals; provides solid-state structure which may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, solution-state conformation, dynamic processes.[6][8] | Provides information about the molecule in solution; non-destructive. | Structure is inferred from spectral data, not directly observed; can be complex to interpret. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition.[6] | High sensitivity; provides accurate mass determination. | Does not provide information about 3D structure or stereochemistry. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups.[7][9] | Fast and simple; good for initial characterization. | Provides limited structural information; spectra can be complex. |
Logical Relationship of Analytical Techniques:
Caption: The logical progression of analytical techniques in structural chemistry.
In-depth Look at Alternative Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a molecule like this compound, ¹H and ¹³C NMR are indispensable for confirming its synthesis and for providing insights into its solution-state conformation.[8]
-
¹H NMR: The chemical shifts and coupling constants of the piperidine ring protons can indicate the preferred chair conformation and the axial or equatorial orientation of the substituents.
-
¹³C NMR: The number of distinct carbon signals confirms the molecular symmetry, and the chemical shifts are characteristic of the different functional groups (e.g., the carbonyls of the Boc and carboxylic acid groups, the nitrile carbon, and the carbons of the piperidine ring).[8]
-
2D NMR (COSY, HSQC, HMBC): These techniques are used to establish the connectivity between protons and carbons, confirming the overall structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, by extension, the elemental composition of the compound.[6] This is a crucial step in confirming the identity of the synthesized molecule. Techniques like electrospray ionization (ESI) are commonly used for such analyses.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid method for identifying the key functional groups present in the molecule.[9] For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:
-
The C≡N stretch of the nitrile group.
-
The C=O stretches of the carbamate (Boc) and carboxylic acid groups.
-
The O-H stretch of the carboxylic acid.
-
C-H stretches of the piperidine ring and the tert-butyl group.
Conclusion
The structural elucidation of this compound derivatives is best achieved through a multi-faceted analytical approach. While NMR, MS, and FTIR provide essential and complementary data for routine characterization and confirmation of synthesis, single-crystal X-ray crystallography remains the definitive method for obtaining high-resolution three-dimensional structural information. The detailed protocol and comparative analysis presented in this guide are intended to equip researchers in drug discovery and medicinal chemistry with the necessary knowledge to effectively characterize these important molecular scaffolds.
References
- 1. 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde(137076-22-3) 1H NMR spectrum [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 9. d-nb.info [d-nb.info]
A Comparative Guide to the Biological Activity of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid Analogs
This guide provides an in-depth comparison of the biological activities of analogs derived from the versatile 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid scaffold. Intended for researchers, scientists, and professionals in drug development, this document delves into the rationale behind analog synthesis, presents comparative experimental data, and outlines detailed protocols to support further research and development in this area.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational rigidity and the potential for stereospecific substitutions make it an attractive scaffold for the design of novel therapeutics. The subject of this guide, this compound, is a particularly valuable starting material. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical transformations, while the cyano and carboxylic acid functionalities at the 4-position offer two distinct points for diversification, enabling the synthesis of a wide range of analogs with diverse biological properties.[2]
Rationale for Analog Development: Tuning Biological Activity
The development of analogs from a core scaffold like this compound is a cornerstone of modern medicinal chemistry. The primary motivations for creating these derivatives include:
-
Enhancing Potency: Small structural modifications can significantly impact the binding affinity of a compound to its biological target, leading to increased efficacy at lower concentrations.
-
Improving Selectivity: Many drugs interact with multiple targets, which can lead to off-target side effects. Analog synthesis aims to refine the structure to favor interaction with the desired target over others.
-
Optimizing Pharmacokinetic Properties: A compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical for its therapeutic success. Analogs are designed to improve properties such as solubility, metabolic stability, and cell permeability.
-
Exploring Structure-Activity Relationships (SAR): Systematically modifying the core structure and assessing the impact on biological activity provides crucial insights into the key molecular interactions required for the desired effect. This knowledge guides the design of more effective and safer drug candidates.
Case Study: Piperidine-4-carboxamide Analogs as DNA Gyrase Inhibitors
A compelling example of the successful application of this scaffold is in the development of novel inhibitors of DNA gyrase, a critical enzyme in bacteria. A study on piperidine-4-carboxamides as anti-Mycobacterium abscessus agents provides a robust dataset for comparing the biological activity of a series of analogs.[3]
Therapeutic Target: DNA Gyrase
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process that is vital for relieving torsional stress during these cellular processes. The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death. This makes it an attractive and validated target for the development of new antibacterial agents.[3]
Synthetic Strategy for Analog Generation
The synthesis of the piperidine-4-carboxamide analogs typically involves a multi-step process. A representative synthetic workflow is outlined below. The core of the strategy is the coupling of a substituted piperidine-4-carboxylic acid with an amine, followed by further modifications to introduce diversity.
Caption: General workflow for the synthesis and biological evaluation of piperidine-4-carboxamide analogs.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the in vitro activity of a selection of piperidine-4-carboxamide analogs against Mycobacterium abscessus and their inhibitory activity against the DNA gyrase enzyme.
| Compound ID | R1 (Substitution on Phenyl Ring) | MIC (µM)[3] | DNA Gyrase IC50 (µM)[3] |
| 844 (Lead) | 4-Cl | 12.5 | Not Reported |
| 844-TFM | 4-CF3 | 1.5 | 1.5 |
| 9f | 3-CF3 | 12.5 | Not Reported |
| 5r | 4-CF3 (with cyclohexyl linker) | <0.78 | 1.5 |
Key Insights from the SAR Study:
-
Impact of Phenyl Substitution: The substitution on the terminal phenyl ring plays a critical role in the antibacterial activity. The introduction of a trifluoromethyl (CF3) group at the 4-position (844-TFM) resulted in a nearly 10-fold increase in potency compared to the lead compound with a chloro group (844).[3]
-
Positional Isomers: The position of the substituent is also crucial. Moving the trifluoromethyl group from the 4-position to the 3-position (9f) led to a significant decrease in activity, highlighting the specific steric and electronic requirements of the binding pocket.[3]
-
Linker Modification: Modification of the linker between the piperidine core and the phenyl ring, such as the introduction of a cyclohexyl amine (5r), maintained high potency. This suggests that the linker region can be modified to potentially improve pharmacokinetic properties without compromising activity.[3]
Experimental Protocols
To facilitate further research, detailed experimental protocols for the synthesis of a representative analog and the DNA gyrase inhibition assay are provided below.
Synthesis of a Representative Piperidine-4-carboxamide Analog
Step 1: Amide Coupling
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and triethylamine (TEA) (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired substituted amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at 50°C for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected amide.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected amide (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected amine.
Step 3: N-Alkylation
-
To a solution of the deprotected amine (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.2 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final analog.
DNA Gyrase Supercoiling Inhibition Assay
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and the assay buffer (containing ATP).
-
Add the test compounds (analogs) at various concentrations to the reaction mixture.
-
Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Quantify the amount of supercoiled and relaxed DNA to determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the DNA gyrase activity.
Broader Applications and Future Directions
The this compound scaffold is not limited to the development of antibacterial agents. Patent literature indicates its use as a key intermediate in the synthesis of Protein Kinase B (PKB/Akt) inhibitors, which are being investigated for the treatment of various cancers.[4] This highlights the versatility of this scaffold in targeting different classes of enzymes.
Future research in this area could focus on:
-
Expanding the diversity of the analog libraries to explore a wider range of biological targets.
-
Utilizing computational modeling and structure-based drug design to guide the synthesis of more potent and selective inhibitors.
-
Conducting in vivo studies to evaluate the efficacy and safety of the most promising analogs in relevant disease models.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of novel, biologically active compounds. The case study of DNA gyrase inhibitors demonstrates that systematic modifications of this core structure can lead to significant improvements in potency and provide valuable insights into structure-activity relationships. The detailed protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this versatile class of molecules.
References
- 1. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
The Role of Synthetic Building Blocks in Drug Discovery: A Comparative Guide to In Vitro Assay Validation for a Novel Kinase Inhibitor
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated clinical candidate is paved with rigorous testing and meticulous validation. This guide delves into the critical phase of in vitro assay validation, contextualized through the lens of a novel hypothetical kinase inhibitor, "KinoPip," synthesized using the versatile building block, 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid .
This document moves beyond a mere recitation of protocols. It aims to provide a deeper, mechanistic understanding of why certain assays are chosen, how they are validated to ensure data integrity, and what the comparative results signify for the progression of a drug discovery project. We will explore the synthesis of our target molecule, and then compare two orthogonal assay formats—a biochemical, target-focused assay and a cell-based, physiologically relevant assay—to construct a comprehensive validation package.
From Building Block to Bioactive Molecule: The Genesis of "KinoPip"
The starting material, this compound, is not a compound one would typically use for assay validation. Rather, it is a sophisticated scaffold, a key puzzle piece in the synthesis of more complex molecules with therapeutic potential. The piperidine ring is a highly privileged scaffold in medicinal chemistry, frequently found in clinically approved drugs due to its favorable physicochemical properties and its ability to orient functional groups in three-dimensional space to interact with biological targets.[1][2]
For the purpose of this guide, we will consider the hypothetical synthesis of "KinoPip," a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. The synthesis leverages the dual functionality of our starting material, where the carboxylic acid and the latent amine (after deprotection of the Boc group) serve as handles for coupling with other chemical fragments to build the final inhibitor.
References
Head-to-head comparison of different synthetic methods for 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid piperidine scaffold, coupled with the orthogonally reactive cyano and carboxylic acid functionalities, makes it an important intermediate for the synthesis of complex molecules, including enzyme inhibitors and receptor modulators.[1] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a head-to-head comparison of three distinct synthetic approaches to this target molecule, with detailed experimental protocols and a discussion of the advantages and disadvantages of each method.
Method A: Alkylation of an Ester Enolate followed by Hydrolysis
This approach relies on the generation of an enolate from a commercially available piperidine-4-carboxylate derivative, followed by electrophilic cyanation and subsequent ester hydrolysis. This method is conceptually straightforward, building upon well-established principles of enolate chemistry.
Reaction Scheme
Caption: Workflow for Method A.
Experimental Protocol
Step 1: Synthesis of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
-
To a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the solution for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.[2] Stir for 1 hour to ensure complete enolate formation.
-
Add a solution of N-cyanosuccinimide (NCS) (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the diester from the previous step in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 3-4 with a cold, dilute solution of hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Scientific Rationale and Discussion
This method's primary advantage is its reliance on the well-understood chemistry of ester enolates. The use of LDA at low temperatures ensures the regioselective formation of the kinetic enolate. N-cyanosuccinimide is a commonly used and relatively safe electrophilic cyanating agent. The final saponification is a standard procedure for ester hydrolysis. However, the generation of a quaternary center via alkylation can sometimes be challenging and may require careful optimization to achieve high yields. Side reactions, such as O-cyanation, are possible but generally minimized with the appropriate choice of cyanating agent and reaction conditions.
Method B: The Bucherer-Bergs/Hydantoin Approach
This classical multicomponent reaction provides a convergent route to the core structure, starting from a simple cyclic ketone. The Bucherer-Bergs reaction forms a spirocyclic hydantoin, which is then protected and hydrolyzed to give the desired product.[1][3][4]
Reaction Scheme
Caption: Workflow for Method B.
Experimental Protocol
Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin
-
In a round-bottom flask, dissolve 4-piperidone monohydrate hydrochloride (1.0 eq) and ammonium carbonate (2.2 eq) in a mixture of methanol and water.[5]
-
Stir the mixture at room temperature until all solids dissolve.
-
Add a solution of potassium cyanide (2.1 eq) in water dropwise to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Seal the flask and stir the reaction mixture at room temperature for 48 hours.
-
Concentrate the reaction mixture by rotary evaporation and cool to induce precipitation.
-
Collect the solid product by filtration and wash with cold water.
Step 2: N-Boc Protection
-
Suspend the hydantoin from the previous step in 1,2-dimethoxyethane.
-
Add triethylamine (1.0 eq) and stir for 30 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O, 5.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]
-
Stir the mixture vigorously for 72 hours.
-
Collect the solid product by filtration and wash with water and diethyl ether.
Step 3: Hydrolysis to the Final Product
-
Suspend the Boc-protected hydantoin in a suitable solvent such as a mixture of water and dioxane.
-
Add a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) and heat the mixture to reflux.
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling, adjust the pH of the solution to 3-4 with a suitable acid or base.
-
Extract the product with ethyl acetate, dry the organic phase, and concentrate to obtain the final product.
Scientific Rationale and Discussion
The Bucherer-Bergs reaction is a powerful method for the one-pot synthesis of hydantoins from ketones.[1][3][4] The reaction proceeds through the in-situ formation of a cyanohydrin and an imine, which then cyclize. The subsequent Boc protection of the piperidine nitrogen is a standard procedure. The final hydrolysis of the hydantoin ring is the critical step. Under harsh acidic or basic conditions, both the amide bonds and the nitrile intermediate (formed from the hydantoin) can be hydrolyzed to give the desired carboxylic acid. Careful control of the hydrolysis conditions is necessary to achieve a good yield of the target molecule without significant side product formation. This route has the advantage of using readily available and inexpensive starting materials.
Method C: The Strecker Synthesis Approach
The Strecker synthesis is another classic multicomponent reaction that can be adapted for the synthesis of α-substituted amino acid derivatives.[6][7][8] In this approach, 1-Boc-4-piperidone is reacted with a cyanide source and an amine to form an α-aminonitrile, which is then hydrolyzed.
Reaction Scheme
Caption: Workflow for Method C.
Experimental Protocol
Step 1: Synthesis of the α-Aminonitrile Intermediate
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in methanol, add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride).
-
Stir the mixture for 30 minutes to allow for imine formation.
-
Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise to the reaction mixture at 0 °C. Caution: TMSCN is toxic and releases hydrogen cyanide upon contact with moisture. Handle with extreme care in a well-ventilated fume hood. [9]
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the addition of water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic phase and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to the Final Product
-
Dissolve the crude α-aminonitrile in a mixture of a strong acid (e.g., concentrated HCl) and an organic cosolvent (e.g., dioxane).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and adjust the pH to 3-4.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the final product.
Scientific Rationale and Discussion
The Strecker synthesis is a highly efficient method for the formation of α-aminonitriles.[6][7][8] The use of TMSCN is often preferred over traditional cyanide salts as it is more soluble in organic solvents and can be used under milder conditions.[9] The reaction proceeds through the formation of an iminium ion, which is then attacked by the cyanide nucleophile. The final hydrolysis of the nitrile to a carboxylic acid is a standard transformation, though it may require forcing conditions.[10] A key consideration for this route is the potential for the hydrolysis of the Boc protecting group under the strong acidic conditions required for nitrile hydrolysis. Careful selection of the hydrolysis conditions is therefore crucial to ensure the integrity of the Boc group.
Head-to-Head Comparison
| Feature | Method A: Alkylation & Hydrolysis | Method B: Bucherer-Bergs/Hydantoin | Method C: Strecker Synthesis |
| Starting Material | Ethyl 1-Boc-piperidine-4-carboxylate | 4-Piperidone | 1-Boc-4-piperidone |
| Number of Steps | 2 | 3 | 2 |
| Key Intermediates | Enolate, Diester | Spiro-hydantoin | α-Aminonitrile |
| Reagent Hazards | LDA (pyrophoric), NCS | KCN (highly toxic) | TMSCN (highly toxic) |
| Plausible Yield | Moderate | Good to High | Good to High |
| Scalability | Moderate; large-scale use of LDA can be challenging. | Good; multicomponent reactions are often scalable. | Good; multicomponent reactions are often scalable. |
| Key Challenges | Formation of a quaternary center, potential side reactions. | Harsh hydrolysis conditions for the hydantoin ring. | Harsh hydrolysis of the nitrile, potential Boc deprotection. |
Conclusion
All three synthetic methods presented offer viable pathways to this compound, each with its own set of advantages and challenges.
-
Method A is a good choice for chemists comfortable with enolate chemistry and may be suitable for smaller-scale syntheses where the starting material is readily available.
-
Method B , the Bucherer-Bergs/hydantoin approach, is a robust and potentially high-yielding route that starts from inexpensive materials, making it attractive for larger-scale production. However, it requires careful handling of potassium cyanide and optimization of the final hydrolysis step.
-
Method C , the Strecker synthesis, offers an efficient two-step sequence and benefits from the convergent nature of multicomponent reactions. The use of TMSCN can offer milder conditions for the nitrile formation, but the final hydrolysis step needs to be carefully controlled to avoid deprotection of the Boc group.
The choice of the optimal synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the technical expertise of the laboratory personnel.
References
- 1. Bucherer-Bergs Reaction [organic-chemistry.org]
- 2. N-Boc-4-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory waste management.
Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a hazard assessment can be conducted by examining its structural components: a tert-butoxycarbonyl (Boc) protecting group, a cyanopiperidine core, and a carboxylic acid moiety.
Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. Potential hazards include:
-
Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Harmful if Swallowed or Inhaled: Some cyanopiperidine derivatives are classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]
-
Combustion Hazards: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen cyanide.[1][5][6]
Given these potential hazards, all waste containing this compound must be managed as hazardous chemical waste.[7][8]
The Principle of Waste Minimization
In line with sustainable laboratory practices, the first step in waste management is to minimize its generation.[7][9] Researchers are encouraged to:
-
Order only the necessary quantities of starting materials and reagents.
-
Optimize reaction scales to reduce the volume of waste produced.[7][9]
-
Maintain a clear inventory of chemicals to avoid redundant purchases.[7][9]
-
Explore possibilities of sharing surplus chemicals with other research groups.[7][9]
Segregation and Collection: The First Line of Defense
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to facilitate compliant disposal.[10]
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of solid waste contaminated with this compound. For liquid waste (e.g., from reaction work-ups or chromatography), use a separate, compatible liquid waste container. Plastic containers are often preferred.[9]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of its contents, including the name "this compound" and any solvents or other chemicals present.[11]
-
Incompatible Wastes: Do not mix this waste with incompatible materials. For instance, keep acidic waste separate from cyanides, azides, and hypochlorite solutions to prevent the release of toxic gases.[11] Similarly, segregate acids from bases and oxidizers from flammable liquids.[10][11]
-
Solid vs. Liquid Waste: Keep solid and liquid waste streams separate.[10][11] Solid waste includes contaminated personal protective equipment (PPE), weigh boats, and filter paper. Liquid waste includes reaction mixtures and solvent rinses.
Storage in Satellite Accumulation Areas (SAAs)
Designated Satellite Accumulation Areas (SAAs) are crucial for the safe temporary storage of hazardous waste within the laboratory.[7][9]
-
Location: The SAA must be at or near the point of waste generation.[9]
-
Container Management: Waste containers in the SAA must be kept closed at all times, except when adding waste.[9]
-
Storage Limits: Be aware of the volume limits for waste accumulation in an SAA (typically 55 gallons for hazardous waste and 1 quart for acutely toxic "P-listed" waste).[7][8][9]
Disposal Pathway Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
Final Disposal Procedures
The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[6][12]
-
Contact for Pickup: Once the waste container is full or has been in storage for the maximum allowable time (often up to 12 months, provided accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[7][9]
-
Recommended Disposal Method: For organic compounds containing nitrogen, such as this one, chemical incineration in a facility equipped with an afterburner and scrubber is the preferred method of disposal.[6] This ensures the complete destruction of the compound and the scrubbing of any harmful combustion byproducts like NOx and hydrogen cyanide.
-
Empty Containers: Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed with a suitable solvent.[11] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[11]
Personal Protective Equipment (PPE) and Spill Management
-
PPE: When handling this compound or its waste, always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][3]
-
Spill Cleanup: In the event of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[3][13] All materials used for spill cleanup must be disposed of as hazardous waste.[8]
Summary of Key Disposal Information
| Parameter | Recommendation |
| Waste Classification | Hazardous Chemical Waste[7][8] |
| Primary Hazards | Skin/eye/respiratory irritant, potentially harmful if ingested/inhaled.[1][2][3][4] |
| Segregation | Separate from incompatible materials (e.g., strong acids, bases, oxidizers).[10][11] Keep solids and liquids separate.[10][11] |
| Container | Labeled, sealed, leak-proof container.[9][11] |
| Storage | Designated Satellite Accumulation Area (SAA).[7][9] |
| Disposal Method | Engage a licensed professional waste disposal service.[6] |
| Recommended Technology | Chemical incineration with afterburner and scrubber.[6] |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. odu.edu [odu.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. 4-Cyanopiperidine - Safety Data Sheet [chemicalbook.com]
- 13. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Safely Handling 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides an in-depth operational plan for handling 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid, a compound that, while invaluable in synthesis, presents significant health hazards that must be rigorously managed. The protocols outlined below are designed to ensure both personal safety and experimental integrity, reflecting field-proven best practices.
The core safety concerns for this molecule are derived from its structure: a piperidine ring substituted with both a cyano (-CN) group and a tert-Butoxycarbonyl (Boc) protecting group. The presence of the cyano moiety is of primary concern, classifying the compound and its analogs as highly toxic. Safety data for closely related structures, such as 1-tert-Butoxycarbonyl-4-cyanopiperidine and 4-Cyanopiperidine, indicate risks of toxicity if swallowed, inhaled, or in contact with skin, alongside serious eye and skin irritation.[1][2] Furthermore, decomposition under heat or in the presence of strong acids can release highly toxic hydrogen cyanide gas.[1]
This guide is structured to provide a comprehensive, risk-based approach to handling, from initial receipt to final disposal.
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is essential, but it is the last line of defense. The primary method for exposure control is the implementation of robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[3] This ensures that any dust or vapors are effectively captured and vented away from the operator's breathing zone. The fume hood's face velocity should be verified regularly to ensure it meets institutional and regulatory standards.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[4]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible and located within a 10-second travel distance from the handling area.[2][3]
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of PPE must be tailored to the specific task and the potential for exposure. The following table summarizes the minimum required PPE for handling this compound.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing/Transfer of Solid | Double-gloved with nitrile gloves | Chemical splash goggles & face shield | N95-rated (or higher) dust mask.[5] For extended or large-quantity work, a full-face respirator may be required.[3] | Flame-resistant lab coat, fully buttoned |
| Solution Preparation/Reaction Workup | Chemical-resistant gloves (e.g., nitrile) | Chemical splash goggles | Not required if performed in a certified fume hood | Flame-resistant lab coat, fully buttoned |
| Handling Spills/Emergency Response | Heavy-duty chemical-resistant gloves (e.g., neoprene) | Full-face respirator with SCBA | Self-Contained Breathing Apparatus (SCBA) is essential for major spills or fire scenarios.[4][5] | Chemical-resistant suit or apron over lab coat |
-
Hand Protection : Double-gloving provides an extra layer of protection against pinholes or tears. Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to check glove compatibility charts for the specific solvents being used.[3] Gloves must be inspected before use and changed immediately if contamination is suspected.[4]
-
Eye and Face Protection : Chemical splash goggles are mandatory to prevent solid particulates or liquid splashes from entering the eyes.[5] A face shield should be worn over goggles during tasks with a higher risk of splashes or aerosol generation, such as weighing powders.[3]
-
Respiratory Protection : The primary inhalation hazard comes from airborne dust. An N95-rated respirator can effectively filter these fine particles.[5] For emergencies involving significant releases or fire, where hydrogen cyanide gas could be generated, only a positive-pressure SCBA provides adequate protection.[5]
-
Body Protection : A flame-resistant lab coat protects against splashes and prevents contamination of personal clothing.[4] For larger-scale operations or spill cleanup, a chemical-resistant apron or suit is necessary to prevent skin contact.[6]
Operational Plan: Step-by-Step Handling Protocols
Adherence to a standardized operational procedure is critical for minimizing risk.
-
Preparation : Don all required PPE as outlined in the table above (double gloves, goggles, face shield, lab coat, N95 respirator).
-
Work Area : Perform all work inside a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Grounding : If transferring significant quantities of powder, ensure all equipment is grounded to prevent static discharge, which can cause dust to become airborne.[3]
-
Weighing : Use a tared weigh boat or glassine paper. Handle the container with care to minimize the generation of dust. Use a spatula to gently transfer the solid. Do not scoop aggressively.
-
Transfer : Carefully add the weighed solid to the reaction vessel. If possible, use a powder funnel.
-
Cleanup : Gently tap the weigh boat to dislodge any remaining powder into the vessel. Dispose of the weigh boat as hazardous waste. Wipe down the spatula and any affected surfaces within the fume hood with a damp cloth, and dispose of the cloth as hazardous waste.
-
Doffing : Remove PPE in the correct order (gloves first, then face shield, goggles, and finally respirator) to avoid self-contamination. Wash hands thoroughly with soap and water.[7]
-
Container : Keep the compound in its original, tightly sealed container.[3][8]
-
Location : Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[3][8] The storage area should be locked or otherwise secured to limit access to authorized personnel.
-
Incompatibilities : Store away from strong acids, bases, and oxidizing agents.[1] Contact with acids can accelerate the release of deadly hydrogen cyanide gas.
-
Labeling : Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is non-negotiable.
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[5][7] Call for emergency medical services.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]
-
Spills : For small spills within a fume hood, use an absorbent material to collect the substance. Double-bag the waste, label it, and arrange for hazardous waste pickup.[3] For large spills or any spill outside of a fume hood, evacuate the area immediately, secure the location, and contact your institution's emergency response team.[3]
-
Chemical Waste : All surplus material and contaminated items (gloves, weigh boats, absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Disposal Method : The waste must be disposed of through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[4] Do not discharge any amount of this chemical or its waste into the sewer system.[4]
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container should then be punctured to prevent reuse and disposed of as hazardous waste.[3][4]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow based on task-specific risk assessment.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. zycz.cato-chem.com [zycz.cato-chem.com]
- 5. unitedchemicalcn.com [unitedchemicalcn.com]
- 6. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 7. fishersci.com [fishersci.com]
- 8. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 9. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




